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m-PEG4-Boc

Cat. No.: B609267
M. Wt: 292.37 g/mol
InChI Key: JUINYDFUOXIVCX-UHFFFAOYSA-N
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Description

m-PEG4-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O6 B609267 m-PEG4-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-14(2,3)20-13(15)5-6-17-9-10-19-12-11-18-8-7-16-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUINYDFUOXIVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-t-butyl Ester for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of methyl-polyethylene glycol (m-PEG4)-t-butyl ester, a heterobifunctional linker widely utilized in pharmaceutical research and development. This document details its chemical properties, synthesis, and core applications, with a particular focus on its role in the development of advanced drug delivery systems and targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a summary of its key quantitative data are provided to support researchers and scientists in the field.

Introduction

m-PEG4-t-butyl ester is a versatile chemical tool characterized by a monodisperse tetra-ethylene glycol spacer, which imparts hydrophilicity and flexibility to the molecules it modifies. One terminus of the molecule is capped with a methoxy group, rendering it chemically inert, while the other end features a carboxylic acid protected as a t-butyl ester. This unique structure allows for controlled, sequential chemical modifications, making it an invaluable linker in the construction of complex biomolecules and therapeutic agents. The PEGylated nature of this linker can enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules.

Chemical Properties and Data

m-PEG4-t-butyl ester is a clear, colorless to pale yellow oil at room temperature. Its structure consists of a short, discrete PEG chain that offers a balance between hydrophilicity and a defined length, which is crucial for optimizing the distance between conjugated moieties in applications like PROTACs.

Table 1: Quantitative Data for m-PEG4-t-butyl ester and Related Compounds

PropertyValueReference Compound
Molecular Formula C14H28O6m-PEG4-t-butyl ester
Molecular Weight 292.37 g/mol m-PEG4-t-butyl ester
CAS Number 883554-11-8m-PEG4-t-butyl ester
Purity Typically ≥95%m-PEG4-t-butyl ester
Solubility Soluble in water, DMSO, DMF, DCMAmino-PEG4-t-butyl ester[1]
Storage Temperature -20°CAmino-PEG4-t-butyl ester[1]
Refractive Index ~1.45Amino-PEG4-t-butyl ester
Density ~1.04 g/mLAmino-PEG4-t-butyl ester

Applications in Drug Development

The primary application of m-PEG4-t-butyl ester lies in its use as a flexible and hydrophilic linker in bioconjugation and drug delivery.

PROTACs and Targeted Protein Degradation

m-PEG4-t-butyl ester and its derivatives are critical components in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC serves to connect the target-binding ligand ("warhead") to the E3 ligase-binding ligand ("anchor"). The length and flexibility of the PEG chain are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent degradation efficiency.

A notable example is the PROTAC BI-3663, which targets Focal Adhesion Kinase (FAK) for degradation.[2][3] BI-3663 is synthesized using a derivative of m-PEG4-t-butyl ester (Tos-PEG4-t-butyl ester) to link the FAK inhibitor BI-4464 to the cereblon (CRBN) E3 ligase ligand, pomalidomide.[2][3] The degradation of FAK has been shown to inhibit cancer cell migration and invasion.[4][5]

Drug Delivery and Bioconjugation

The hydrophilic nature of the PEG chain can improve the aqueous solubility and pharmacokinetic profile of conjugated drugs.[2] The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving m-PEG4-t-butyl ester and its derivatives. Researchers should optimize these conditions for their specific substrates and applications.

Synthesis of m-PEG4-t-butyl ester Derivative (Amine-PEG4-t-butyl ester)

This protocol describes a general workflow for the synthesis of an amine-functionalized PEG4-t-butyl ester, a common precursor for further conjugation.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 HO-PEG4-OH step1 Mono-protection of diol start1->step1 start2 t-Butyl acrylate step2 Michael addition start2->step2 start3 Mesyl chloride step3 Mesylation of hydroxyl start3->step3 Et3N start4 Sodium azide step4 Azide substitution start4->step4 start5 H2, Pd/C step5 Reduction to amine start5->step5 step1->step2 t-Butyl acrylate step2->step3 step3->step4 step4->step5 product H2N-PEG4-t-butyl ester step5->product

A plausible synthetic workflow for an amino-PEG4-t-butyl ester.

Methodology:

  • Mono-protection: Start with tetraethylene glycol (HO-PEG4-OH) and protect one hydroxyl group using a suitable protecting group (e.g., trityl or silyl ether).

  • Michael Addition: React the remaining free hydroxyl group with t-butyl acrylate in the presence of a base (e.g., sodium hydride) to form the t-butyl ester.

  • Deprotection: Remove the initial protecting group to yield HO-PEG4-t-butyl ester.

  • Mesylation: Convert the hydroxyl group to a good leaving group by reacting with mesyl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Azide Substitution: Displace the mesylate with sodium azide in a polar aprotic solvent like DMF.

  • Reduction: Reduce the azide to a primary amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or triphenylphosphine followed by water.

  • Purification: Purify the final product, Amino-PEG4-t-butyl ester, using column chromatography.

Amide Coupling Reaction

This protocol outlines the coupling of an amine-containing molecule to a deprotected PEG4-carboxylic acid.

experimental_workflow_coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_outcome Outcome reactant1 Deprotected PEG4-COOH process Stir at RT in anhydrous THF reactant1->process reactant2 Amine-containing molecule (R-NH2) reactant2->process reagent1 HBTU reagent1->process reagent2 Et3N reagent2->process reagent3 4-Methylmorpholine reagent3->process outcome Amide bond formation process->outcome

Workflow for a typical amide coupling reaction.

Methodology:

  • Deprotection: First, deprotect the t-butyl ester of the m-PEG4-t-butyl ester derivative using trifluoroacetic acid (TFA) in dichloromethane (DCM) (see section 4.3).

  • Reaction Setup: Dissolve the resulting carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Reagent Addition: Add HBTU (1.5 equivalents), triethylamine (Et3N, 1.5 equivalents), and 4-methylmorpholine (1.5 equivalents) to the solution.

  • Amine Addition: Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction with water. Filter the mixture and concentrate the filtrate in vacuo.

  • Purification: Purify the desired amide product by flash column chromatography.

t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester to yield the free carboxylic acid.

Methodology:

  • Reaction Setup: Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-5 hours.

  • Solvent Removal: Remove the DCM and TFA in vacuo.

  • Workup: Dissolve the residue in DCM and wash twice with water and once with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid. The crude product is often used in the next step without further purification.

Signaling Pathway: PROTAC-mediated Degradation of FAK

The PROTAC BI-3663 exemplifies the application of PEG linkers in targeted protein degradation. BI-3663 induces the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[6][7] Overexpression of FAK is associated with cancer progression and metastasis.[8]

signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_downstream Downstream Effects protac BI-3663 (PROTAC) ternary Ternary Complex (FAK-PROTAC-CRBN) protac->ternary fak FAK (Target Protein) fak->ternary crbn CRBN (E3 Ligase) crbn->ternary ub Ubiquitin ternary->ub Ubiquitination degradation FAK Degradation ub->degradation proteasome Proteasome degradation->proteasome Proteasomal Degradation migration Inhibition of Cell Migration & Invasion degradation->migration apoptosis Induction of Apoptosis degradation->apoptosis

PROTAC-mediated degradation of FAK by BI-3663.

The degradation of FAK by BI-3663 disrupts the signaling pathways that promote cell migration and survival. By removing the FAK protein entirely, rather than just inhibiting its kinase activity, PROTACs can overcome resistance mechanisms associated with kinase inhibitors and can also abrogate the non-catalytic scaffolding functions of the target protein.[4][5]

Conclusion

m-PEG4-t-butyl ester is a valuable and versatile tool in modern drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. The experimental protocols and data provided in this guide are intended to facilitate its application by researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to m-PEG4-t-butyl Ester: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of m-PEG4-t-butyl ester, a versatile heterobifunctional linker molecule integral to advancements in bioconjugation and drug development.

Core Chemical Properties

m-PEG4-t-butyl ester, systematically named tert-butyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate, is a monodisperse polyethylene glycol (PEG) derivative. The methoxy-terminated tetra-ethylene glycol chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media, a critical attribute for biological applications. The opposing end features a t-butyl ester, a robust protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal a reactive carboxyl group.

Physicochemical Data
Propertym-PEG4-t-butyl esterAmino-PEG4-t-butyl esterHydroxy-PEG4-t-butyl ester
CAS Number 883554-11-8[1][2]581065-95-4[3][4]518044-32-1
Molecular Formula C₁₄H₂₈O₆[1][2]C₁₅H₃₁NO₆[3][4]C₁₅H₃₀O₇
Molecular Weight 292.37 g/mol [1]321.41 g/mol [3]322.39 g/mol
Appearance Liquid[3]Liquid
Density Not available1.04479 g/mL[3]1.04746 g/mL
Refractive Index (n/D) Not available1.4508[3]1.4492
Rotatable Bond Count 14[1]Not availableNot available
Hydrogen Bond Acceptor Count 6[1]Not availableNot available
Topological Polar Surface Area 63.2 Ų[1]Not availableNot available
Solubility Water, DMSO, DCM, DMF[4]Not available
Spectral Data

Vendors report the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for m-PEG4-t-butyl ester[5]. Researchers should consult supplier documentation for specific spectral data.

Experimental Protocols

The following sections detail generalized experimental procedures relevant to the synthesis and use of m-PEG4-t-butyl ester.

Synthesis of t-Butyl Esters

A general method for the synthesis of t-butyl esters involves the reaction of a carboxylic acid with a t-butylating agent in the presence of a catalyst. While a specific protocol for m-PEG4-t-butyl ester is not detailed in the provided search results, a general procedure for the synthesis of t-butyl esters from other esters via transesterification is available.

General Transesterification Procedure for t-Butyl Ester Synthesis:

  • Suspend sodium t-butoxide (NaOtBu) in a suitable solvent such as toluene.

  • Add the starting methyl or ethyl ester to the suspension.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a 5% aqueous HCl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the t-Butyl Ester

The t-butyl ester group is a valuable protecting group due to its stability in basic and neutral conditions and its facile removal under acidic conditions.

Typical Deprotection Procedure:

  • Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for up to 5 hours.

  • Remove the DCM and TFA by evaporation under vacuum.

  • Dissolve the residue in DCM and wash with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Applications in Drug Development

m-PEG4-t-butyl ester and its derivatives are extensively used as linkers in the development of complex therapeutic molecules, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. PEG linkers, such as those derived from m-PEG4-t-butyl ester, are commonly employed to bridge these two ligands.

The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Target_Ligand Target Protein Ligand (e.g., JQ1 with t-butyl ester) Deprotection 1. Deprotection (TFA) Target_Ligand->Deprotection E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand with alkyne handle) Click_Chemistry 3. Click Chemistry (Cu(I) catalyzed) E3_Ligand->Click_Chemistry PEG_Linker_Precursor PEG4 Linker Precursor (e.g., with azide and amine) Amide_Coupling 2. Amide Coupling PEG_Linker_Precursor->Amide_Coupling Deprotected_Ligand Deprotected Target Ligand (Carboxylic Acid) Deprotection->Deprotected_Ligand Ligand_Linker_Intermediate Target Ligand-Linker Intermediate Amide_Coupling->Ligand_Linker_Intermediate PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC Deprotected_Ligand->Amide_Coupling Ligand_Linker_Intermediate->Click_Chemistry PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Downstream_Signaling Downstream Signaling Pathway Inhibition Degradation->Downstream_Signaling Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

References

m-PEG4-t-butyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methyl-polyethylene glycol-4-tert-butyl ester (m-PEG4-t-butyl ester), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Properties

m-PEG4-t-butyl ester, with the CAS number 883554-11-8, is a chemical compound featuring a methoxy-terminated tetra-polyethylene glycol (PEG) spacer.[1] This hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications.[2][3] One terminus of the linker is capped with a stable methyl ether group, while the other end features a carboxylic acid protected by a tert-butyl ester. This t-butyl ester group is labile under acidic conditions, allowing for a controlled, stepwise approach in complex chemical syntheses.[2][3][4]

The structure combines a stable, inert methoxy-PEG chain with a selectively deprotectable functional group, making it a valuable building block in medicinal chemistry and chemical biology.

Quantitative Data Summary

The key physicochemical properties of m-PEG4-t-butyl ester and related functionalized PEG4 linkers are summarized in the table below for easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
m-PEG4-t-butyl ester883554-11-8C14H28O6292.37>95%
Amino-PEG4-t-butyl ester581065-95-4C15H31NO6321.41>98%[3]
Hydroxy-PEG4-t-butyl ester518044-32-1C15H30O7322.39≥95%
Methylamino-PEG4-t-butyl ester1621616-14-5C16H33NO6335.4>98%[2]
NH-bis(PEG4-t-butyl ester)2055041-41-1C30H59NO12625.8>96%[5]

Synthesis of m-PEG4-t-butyl Ester: A Representative Protocol

The synthesis of m-PEG4-t-butyl ester typically involves the reaction of a methoxy-PEG4 alcohol with a protected form of a carboxylic acid, followed by esterification. A common strategy is the Williamson ether synthesis followed by esterification. Below is a representative experimental protocol for the synthesis of a similar PEG-ester compound, which illustrates the general principles that can be adapted for m-PEG4-t-butyl ester.

Objective: To synthesize a PEG-t-butyl ester derivative.

Materials:

  • m-PEG4-OH (Methoxy-PEG4-alcohol)

  • Sodium hydride (NaH)

  • tert-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Protocol:

  • Deprotonation: A solution of m-PEG4-OH (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The solution is cooled to 0 °C in an ice bath.

  • Alkoxide Formation: Sodium hydride (1.2 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1 hour to ensure complete formation of the alkoxide.

  • Ester Coupling: The reaction mixture is cooled again to 0 °C, and tert-butyl bromoacetate (1.1 equivalents) is added dropwise. The reaction is allowed to proceed overnight at room temperature.

  • Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.

  • Purification: The crude m-PEG4-t-butyl ester is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product with high purity.

Applications and Workflow in Bioconjugation

The primary utility of m-PEG4-t-butyl ester lies in its role as a heterobifunctional linker. The t-butyl ester serves as a protecting group for a carboxylic acid. Once deprotected under acidic conditions, the free carboxylic acid can be activated and coupled to amine residues on biomolecules, such as proteins or antibodies, to form stable amide bonds.

This workflow is fundamental in the construction of complex bioconjugates. For instance, in the development of PROTACs, a PEG linker is often used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for optimizing the ternary complex formation.

Below is a diagram illustrating the logical workflow for utilizing a PEG4-t-butyl ester derivative in a typical bioconjugation scheme.

G A Heterobifunctional Linker (e.g., Amino-PEG4-t-butyl ester) B Deprotection (Acidic Conditions, e.g., TFA) A->B Step 1 C Free Carboxylic Acid (-COOH) B->C D Activation (e.g., EDC/NHS) C->D Step 2 E Activated NHS Ester D->E G Conjugation Reaction E->G Step 3 F Biomolecule (Protein, Antibody, etc.) with Primary Amine (-NH2) F->G H Stable Bioconjugate (Amide Bond Formation) G->H

References

An In-depth Technical Guide to m-PEG4-t-butyl ester (CAS Number 883554-11-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-t-butyl ester, a heterobifunctional PEG linker crucial in the fields of bioconjugation and drug development. This document details its physicochemical properties, applications, and relevant experimental protocols, offering valuable insights for researchers engaged in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

m-PEG4-t-butyl ester, systematically named tert-butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate, is a monodisperse polyethylene glycol (PEG) linker. The "m" signifies a methoxy group capping one end, while the "PEG4" indicates four repeating ethylene glycol units. The other terminus is functionalized with a propionate group protected as a t-butyl ester. This structure provides a hydrophilic spacer with a protected carboxylic acid functionality.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 883554-11-8[1]
Chemical Name tert-butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propanoate
Synonyms m-PEG4-t-butyl ester, tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate
Molecular Formula C14H28O6
IUPAC Name tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 292.37 g/mol [1]
Appearance Colorless to pale yellow liquid or oilGeneric supplier data
Purity ≥95%Generic supplier data
Solubility Soluble in water, DMSO, DMF, and dichloromethaneGeneric supplier data
Storage Recommended storage at -20°CGeneric supplier data

Core Applications in Drug Development

The unique structure of m-PEG4-t-butyl ester makes it a versatile tool in the synthesis of complex biomolecules. Its primary applications lie in its use as a flexible, hydrophilic linker in the construction of ADCs and PROTACs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PEG linker enhances the solubility and stability of the ADC, prolongs its circulation half-life, and reduces immunogenicity[]. The t-butyl ester protects a carboxylic acid which, after deprotection, can be used to conjugate the linker to either the antibody or the drug.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome[3]. PEG linkers are integral to PROTAC design, providing the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[4][5]. The hydrophilic nature of the PEG chain improves the overall solubility and cell permeability of the PROTAC molecule[6].

The workflow for utilizing a PEG linker like m-PEG4-t-butyl ester in PROTAC synthesis typically involves a multi-step process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Deprotection Deprotection of t-butyl ester Start->Deprotection Acidic Conditions Activation Carboxylic Acid Activation Deprotection->Activation e.g., HATU Conjugation1 Conjugation to E3 Ligase Ligand Activation->Conjugation1 Modification Modification of methoxy group Conjugation1->Modification If necessary Conjugation2 Conjugation to Target Protein Ligand Conjugation1->Conjugation2 Modification->Conjugation2 Purification Final PROTAC Purification Conjugation2->Purification End End Purification->End

A generalized workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

The mechanism of action for the resulting PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_MoA Target_Protein Target Protein Ternary_Complex Target Protein PROTAC E3 Ligase Target_Protein->Ternary_Complex:f0 PROTAC PROTAC PROTAC->Ternary_Complex:f1 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

While specific protocols for m-PEG4-t-butyl ester are not widely published, the following procedures for a closely related methylamino-PEG-t-butyl ester can be adapted. These protocols are based on the synthesis of a PROTAC targeting Tissue Transglutaminase (TG2) as described in the literature.

General Procedure for Deprotection of the t-Butyl Ester

The t-butyl ester is a commonly used protecting group for carboxylic acids that can be removed under acidic conditions.

Materials:

  • t-butyl ester functionalized PEG linker

  • 4 M HCl in ethyl acetate

  • Ethyl acetate

  • Nitrogen or Argon supply

Procedure:

  • Dissolve the t-butyl ester protected PEG linker in 4 M HCl in ethyl acetate.

  • Stir the reaction mixture at 25 °C for 12 hours under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Amide Coupling to an E3 Ligase Ligand

Following deprotection, the free carboxylic acid can be coupled to an amine-containing E3 ligase ligand, such as a derivative of thalidomide or pomalidomide.

Materials:

  • PEG linker with a free carboxylic acid

  • Amine-functionalized E3 ligase ligand (e.g., (S,R,S)-AHPC)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon supply

Procedure:

  • Dissolve the PEG linker with the free carboxylic acid, the amine-functionalized E3 ligase ligand, and HATU in anhydrous DMF under a nitrogen or argon atmosphere.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at 25 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

An illustrative workflow for the synthesis of a VHL-based PROTAC is presented below.

VHL_PROTAC_Synthesis cluster_synthesis_steps Synthesis of a VHL-based PROTAC Start_Material methylamino-PEGn-t-butyl ester Reaction1 React with 2,4-dichloro-6-methylpyrimidine Start_Material->Reaction1 DIPEA, THF Intermediate1 PEGn pyrimidine intermediate Reaction1->Intermediate1 Reaction2 Nucleophilic aromatic displacement Intermediate1->Reaction2 N-(4-aminophenyl)-2- phenyl-acetamide, AcOH, IPA Intermediate2 2,4-diamino-substituted intermediate Reaction2->Intermediate2 Deprotection Deprotection of t-butyl ester (HCl) Intermediate2->Deprotection Intermediate3 Carboxylic acid intermediate Deprotection->Intermediate3 Reaction3 Amide coupling with (S,R,S)-AHPC (VHL ligand) Intermediate3->Reaction3 HATU, DIPEA, DMF Final_PROTAC Final PROTAC product Reaction3->Final_PROTAC

Synthetic scheme for a VHL-based PROTAC using a PEG linker.

Safety and Handling

m-PEG4-t-butyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

m-PEG4-t-butyl ester is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its properties as a hydrophilic, monodisperse PEG linker with a protected carboxylic acid functionality make it an ideal building block for the synthesis of sophisticated therapeutic modalities like ADCs and PROTACs. The experimental protocols outlined in this guide, adapted from relevant literature, provide a solid foundation for the application of this compound in the synthesis of novel bioconjugates. As the fields of targeted therapies continue to evolve, the utility of well-defined linkers such as m-PEG4-t-butyl ester will undoubtedly continue to grow.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their fundamental properties, detailed experimental protocols for their use, and their critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecules that play a pivotal role in modern bioconjugation and drug delivery.[1] These linkers consist of a polyethylene glycol chain with two distinct reactive functional groups at either end, allowing for the specific and controlled conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1]

The unique characteristics of these linkers offer several advantages in drug development:

  • Dual Reactivity : Enables the sequential and specific attachment of two different molecules.[1]

  • Enhanced Solubility and Stability : The hydrophilic PEG backbone improves the solubility of hydrophobic drugs and protects the conjugate from enzymatic degradation.[1]

  • Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]

  • Customizable Lengths : The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules, which can be crucial for efficacy and to overcome steric hindrance.[1]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEG linkers can extend its circulation half-life.[2]

Chemical Structures and Functional Groups

Heterobifunctional PEG linkers are defined by the reactive groups at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on antibodies, thiols on engineered proteins, or carboxyl groups on small molecule drugs). A common structural representation is X-PEG-Y, where X and Y are different reactive moieties.[3]

Some of the most frequently utilized functional groups include:

  • N-Hydroxysuccinimide (NHS) Esters : React with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[4]

  • Maleimides : Exhibit high reactivity and specificity towards sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[5]

  • Carboxyl Groups : Can be activated to react with primary amines.[6]

  • Aldehydes : Can react with aminooxy or hydrazide groups.[7]

  • Azides and Alkynes : Used in "click chemistry" for highly efficient and specific bioconjugation.[7]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific heterobifunctional PEG linker is often guided by its molecular weight and length, which can influence the properties of the final conjugate. The following tables summarize quantitative data for some common commercially available heterobifunctional PEG linkers.

Linker Name (Functional Groups)Molecular Weight (Da)Number of PEG UnitsLinker Length (Å)
NHS-PEG4-Maleimide525.54~29
NHS-PEG8-Maleimide701.78~43
NHS-PEG12-Maleimide877.912~57
COOH-PEG4-Maleimide428.44~29
COOH-PEG8-Maleimide604.68~43
COOH-PEG12-Maleimide780.812~57
NH2-PEG4-Maleimide427.54~29
NH2-PEG8-Maleimide603.78~43
NH2-PEG12-Maleimide779.912~57

Note: Linker length is an approximation and can vary based on the conformation of the PEG chain.

Functional GroupTarget GroupResulting BondReaction pH
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH2)Amide7.2 - 8.5
MaleimideSulfhydryl (-SH)Thioether6.5 - 7.5
Carboxyl (-COOH) (activated)Primary Amine (-NH2)Amide4.5 - 7.5
Aldehyde (-CHO)Aminooxy/HydrazideOxime/Hydrazone4.0 - 6.0
Azide (-N3)AlkyneTriazoleNeutral

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation and characterization procedures involving heterobifunctional PEG linkers.

Protocol for Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a drug with a free sulfhydryl group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEGn-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Drug with a free sulfhydryl group

  • Quenching reagent (e.g., Tris or glycine solution)

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation :

    • Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[8][9]

  • Linker Activation :

    • Equilibrate the NHS-PEGn-Maleimide linker to room temperature before opening the vial to prevent moisture condensation.[4]

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4][9]

  • Reaction of Linker with Antibody :

    • Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.[10] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4]

  • Removal of Excess Linker :

    • Remove unreacted linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.5).[10]

  • Conjugation of Drug to Antibody-Linker Intermediate :

    • Immediately add the sulfhydryl-containing drug to the purified antibody-linker intermediate. A 1.5- to 20-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]

  • Quenching of Unreacted Maleimides :

    • Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

  • Purification of the ADC :

    • Purify the final ADC from excess drug and other reaction components using size exclusion chromatography (SEC) or dialysis.

Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the purity and characterize PEGylated proteins.[11]

Materials:

  • Purified PEGylated protein (ADC)

  • HPLC system with a suitable detector (e.g., UV-Vis, Mass Spectrometry)

  • Size Exclusion Chromatography (SEC) column or Reversed-Phase (RP-HPLC) column

  • Mobile phases (e.g., phosphate buffer for SEC, water/acetonitrile with TFA for RP-HPLC)

Procedure:

  • Sample Preparation :

    • Dilute the purified PEGylated protein to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Analysis :

    • Inject the sample onto the HPLC system.

    • For SEC, an isocratic elution with a phosphate-based buffer is typically used to separate species based on their hydrodynamic volume. The PEGylated protein will elute earlier than the unconjugated protein.[12]

    • For RP-HPLC, a gradient of increasing organic solvent (e.g., acetonitrile) is used to separate molecules based on their hydrophobicity.

  • Data Analysis :

    • Analyze the chromatogram to determine the retention time and peak area of the PEGylated protein, unconjugated protein, and any aggregates or fragments.[13] The degree of PEGylation can often be inferred from the shift in retention time.[13]

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.[14][15]

Materials:

  • Purified PEGylated protein (ADC)

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Solvents for matrix preparation (e.g., acetonitrile, water with TFA)

  • MALDI target plate

Procedure:

  • Sample and Matrix Preparation :

    • Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Mix the purified PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[15]

  • Spotting :

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.

  • MALDI-TOF Analysis :

    • Load the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis :

    • Analyze the resulting spectrum to determine the molecular weight of the PEGylated protein. A series of peaks separated by the mass of the PEG monomer (44 Da) may be observed, indicating heterogeneity in the PEGylation.[13] The number of attached PEG linkers can be calculated from the mass shift compared to the unconjugated protein.[15]

Visualizations

Logical Workflow for ADC Development

The following diagram illustrates the key stages in the development of an antibody-drug conjugate using a heterobifunctional PEG linker.

ADC_Development_Workflow cluster_selection Component Selection cluster_conjugation Conjugation Process cluster_characterization Characterization cluster_final Final Product Ab Antibody Selection Activate_Linker Linker Activation Payload Payload Selection Linker Linker Selection Linker->Activate_Linker React_Ab React with Antibody Activate_Linker->React_Ab Purify_Intermediate Purify Ab-Linker React_Ab->Purify_Intermediate React_Payload React with Payload Purify_Intermediate->React_Payload Purify_ADC Purify ADC React_Payload->Purify_ADC HPLC HPLC Analysis Purify_ADC->HPLC MS Mass Spectrometry Purify_ADC->MS Functional_Assay Functional Assays Purify_ADC->Functional_Assay Final_ADC Final ADC Functional_Assay->Final_ADC

Caption: A logical workflow for the development of Antibody-Drug Conjugates (ADCs).

Two-Step Heterobifunctional Conjugation Workflow

This diagram details the sequential reaction steps involved in a typical two-step conjugation process.

Two_Step_Conjugation Start Start Step1 Step 1: React Antibody with NHS-PEG-Maleimide Start->Step1 Purify1 Purification 1: Remove excess linker Step1->Purify1 Intermediate Antibody-PEG-Maleimide Intermediate Purify1->Intermediate Step2 Step 2: React Intermediate with Thiol-containing Drug Intermediate->Step2 Purify2 Purification 2: Remove excess drug Step2->Purify2 End Final ADC Purify2->End

Caption: A two-step workflow for heterobifunctional conjugation.

References

The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the t-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.

The t-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions. Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][2]

Introduction of the t-Butyl Ester Protecting Group

The most common method for the introduction of a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.

General Experimental Protocol: t-Butylation of a Carboxylic Acid

A solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid.[4] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the t-butyl ester is isolated and purified using standard techniques.

Stability Profile

A key attribute of the t-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, as detailed in the table below. This resilience allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Reagent/ConditionStability of t-Butyl Ester
Bases (e.g., LiOH, NaOH, K2CO3) Stable
Nucleophiles (e.g., amines, Grignard reagents) Stable
Reducing Agents (e.g., NaBH4, LiAlH4) Stable
Oxidizing Agents (e.g., PCC, KMnO4) Generally Stable
Catalytic Hydrogenation Stable

Cleavage of the t-Butyl Ester Protecting Group

The removal of the t-butyl ester, or deprotection, is most commonly achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation to regenerate the carboxylic acid. Trifluoroacetic acid (TFA) is a widely used reagent for this purpose due to its effectiveness and volatility, which simplifies product isolation.[5][6]

General Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester

The t-butyl ester (1.0 mmol) is dissolved in a suitable solvent, typically dichloromethane (DCM). An excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent, is added to the solution.[5] The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC. Upon completion, the TFA and solvent are removed under reduced pressure to yield the deprotected carboxylic acid. In cases where the tert-butyl cation can lead to side reactions, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture.[7]

The following table summarizes various deprotection conditions and their corresponding yields for different substrates.

SubstrateReagent/ConditionsTimeTemperatureYield (%)
Aromatic t-Butyl Esterp-TsOH, Microwave3-4 minN/AHigh
N-Boc-L-alanine t-butyl esterTFA/DCM (1:1)3 hRoom Temp.Quantitative
Various t-butyl estersAqueous Phosphoric AcidN/ARoom Temp.High
t-Butyl ethyl succinateTris(4-bromophenyl)amminium radical cation, triethylsilaneN/AN/A95% (mono-acid)

Application in Solid-Phase Peptide Synthesis (SPPS)

The t-butyl ester finds extensive use in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[8] In this approach, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as t-butyl esters. This protection prevents their interference with the peptide bond formation. The t-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group at each cycle of peptide elongation. At the end of the synthesis, the peptide is cleaved from the solid support, and all the side-chain protecting groups, including the t-butyl esters, are removed simultaneously in a single step using a strong acid cocktail, typically containing TFA.[9]

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA_OH Fmoc-AA(OtBu)-OH Resin->Fmoc_AA_OH 1. Loading Coupling Coupling Fmoc_AA_OH->Coupling Wash1 Wash Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (Piperidine) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Repeat Repeat n times Wash2->Repeat Repeat->Coupling Next Fmoc-AA(OtBu)-OH Cleavage Cleavage & Deprotection (TFA) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Figure 1. Workflow of Solid-Phase Peptide Synthesis using Fmoc/tBu strategy.

Reaction Mechanisms

The underlying mechanisms for the protection and deprotection reactions highlight the chemical principles that govern the utility of the t-butyl ester.

Protection_Mechanism cluster_protection Protection RCOOH R-COOH Intermediate Protonated Ester Intermediate RCOOH->Intermediate + tBu+ H_plus H+ Isobutylene Isobutylene tBu_cation tert-Butyl Cation Isobutylene->tBu_cation + H+ tBu_ester R-COO-tBu Intermediate->tBu_ester - H+

Figure 2. Mechanism of t-butyl ester formation using isobutylene.

Deprotection_Mechanism cluster_deprotection Deprotection tBu_ester R-COO-tBu Protonated_ester Protonated Ester tBu_ester->Protonated_ester + H+ H_plus H+ RCOOH R-COOH Protonated_ester->RCOOH tBu_cation tert-Butyl Cation Protonated_ester->tBu_cation

References

Navigating the Solubility of m-PEG4-t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-t-butyl ester, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. Understanding its solubility in various organic solvents is paramount for its effective application in synthesizing complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow to guide researchers in their experimental design.

Qualitative Solubility Profile

While specific quantitative solubility data for m-PEG4-t-butyl ester is not extensively published, qualitative solubility information for structurally similar PEG4-t-butyl ester derivatives provides valuable insights into its expected behavior. The hydrophilic nature of the PEG spacer generally imparts solubility in a range of common organic solvents.

Compound NameSoluble InData Type
Acid-PEG4-t-butyl esterWater, DMSO, DCM, DMFQualitative
Amino-PEG4-propanoic acid t-Butyl esterDCM, THF, Acetonitrile, DMF, DMSOQualitative
NH-bis(PEG4-t-butyl ester)2Water, DMSO, DCM, DMFQualitative

Table 1: Qualitative solubility of m-PEG4-t-butyl ester analogs in various organic solvents. This data is based on information provided by chemical suppliers and should be used as a general guideline.

Based on the data for these closely related compounds, m-PEG4-t-butyl ester is anticipated to be soluble in common polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), as well as in Tetrahydrofuran (THF) and Acetonitrile. Its solubility in aqueous solutions is also expected due to the polyethylene glycol chain.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of m-PEG4-t-butyl ester in a specific organic solvent.

Objective: To determine the saturation solubility of m-PEG4-t-butyl ester in a selected organic solvent at a specific temperature.

Materials:

  • m-PEG4-t-butyl ester

  • Selected organic solvent (e.g., Dichloromethane, Dimethylformamide, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of m-PEG4-t-butyl ester to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a predetermined time.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

    • Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of m-PEG4-t-butyl ester.

    • Prepare a standard curve with known concentrations of m-PEG4-t-butyl ester to accurately quantify the concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility of m-PEG4-t-butyl ester in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

  • Data Reporting:

    • Report the solubility as an average of the replicate measurements, along with the standard deviation, the experimental temperature, and the solvent used.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like m-PEG4-t-butyl ester.

G cluster_0 Solubility Assessment Workflow A Select Compound (m-PEG4-t-butyl ester) B Choose Organic Solvents (e.g., DCM, DMF, DMSO) A->B C Prepare Supersaturated Solutions B->C D Equilibrate at Constant Temperature C->D E Separate Solid and Liquid Phases (Centrifugation) D->E F Collect and Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate and Report Solubility G->H

Caption: A workflow for determining the solubility of m-PEG4-t-butyl ester.

A Technical Guide to Functional Groups in m-PEG4-t-butyl Ester Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functional groups of m-PEG4-t-butyl ester derivatives, which are pivotal linkers in modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of their synthesis, characterization, and application, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Key Functional Groups

The foundational structure, methoxy-polyethylene glycol (4 units)-t-butyl ester (m-PEG4-t-butyl ester), offers a versatile scaffold. The methoxy group provides chemical stability, the PEG4 linker enhances solubility and provides spatial separation, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid. The true utility of this scaffold lies in the diverse functional groups that can be incorporated at the terminus of the PEG chain, enabling conjugation to a wide array of biomolecules and small molecule drugs.

This guide will focus on three key derivatives:

  • Amino-PEG4-t-butyl ester: Introduces a primary amine for amide bond formation.

  • Methylamino-PEG4-t-butyl ester: A secondary amine offering different reactivity and steric profiles.

  • Hydroxy-PEG4-t-butyl ester: Presents a hydroxyl group for ether or ester linkages.

These functional groups are the linchpins for attaching these linkers to proteins of interest (POIs) and E3 ligase ligands in the context of PROTACs, or to antibodies and cytotoxic payloads in ADCs.

Physicochemical and Spectroscopic Data

Precise characterization of these derivatives is crucial for reproducible synthesis and application. The following tables summarize key quantitative data for the parent compound and its principal derivatives.

Table 1: Physicochemical Properties of m-PEG4-t-butyl Ester and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity (%)Solubility
m-PEG4-t-butyl esterC14H28O6292.37883554-11-8>95Water, DMSO, DCM, DMF
Amino-PEG4-t-butyl esterC15H31NO6321.41581065-95-4>98[1]Water, DMSO, DCM, DMF[1]
Methylamino-PEG4-t-butyl esterC16H33NO6335.441621616-14-5>98[2]Water, DMSO, DCM, DMF[2]
Hydroxy-PEG4-t-butyl esterC15H30O7322.39518044-32-1>95[3]Water, DCM[4]

Table 2: Spectroscopic Data for m-PEG4-t-butyl Ester Derivatives

Compound Name1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (ESI-MS) [M+H]+
Amino-PEG4-t-butyl ester ~3.64 (m, 12H, O-CH2-CH2-O), ~3.52 (t, 2H, O-CH2), ~2.85 (t, 2H, N-CH2), ~2.45 (t, 2H, CH2-COO), 1.45 (s, 9H, C(CH3)3)~80.5 (C(CH3)3), ~72.8, 70.5, 70.3, 70.2, 69.8, 68.5 (PEG CH2), ~41.3 (N-CH2), ~36.5 (CH2-COO), 28.1 (C(CH3)3)322.2
Methylamino-PEG4-t-butyl ester ~3.64 (m, 12H, O-CH2-CH2-O), ~3.52 (t, 2H, O-CH2), ~2.75 (t, 2H, N-CH2), ~2.45 (t, 2H, CH2-COO), ~2.40 (s, 3H, N-CH3), 1.45 (s, 9H, C(CH3)3)~80.5 (C(CH3)3), ~72.9, 70.6, 70.4, 70.2, 69.9, 68.6 (PEG CH2), ~50.2 (N-CH2), ~36.5 (CH2-COO), ~36.1 (N-CH3), 28.1 (C(CH3)3)336.2
Hydroxy-PEG4-t-butyl ester ~3.72 (t, 2H, HO-CH2), ~3.65 (m, 12H, O-CH2-CH2-O), ~3.58 (t, 2H, O-CH2), ~2.45 (t, 2H, CH2-COO), 1.45 (s, 9H, C(CH3)3)~80.5 (C(CH3)3), ~72.5, 70.6, 70.3, 70.0, 68.7 (PEG CH2), ~61.7 (HO-CH2), ~36.5 (CH2-COO), 28.1 (C(CH3)3)323.2

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical chemical shift ranges for the respective functional groups.

Experimental Protocols

The following section details the synthesis and purification of key m-PEG4-t-butyl ester derivatives.

Synthesis of Amino-PEG4-t-butyl ester

This two-step procedure starts from the commercially available Hydroxy-PEG4-t-butyl ester.

Step 1: Tosylation of Hydroxy-PEG4-t-butyl ester

  • Dissolve Hydroxy-PEG4-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of tosyl chloride (1.2 eq) dissolved in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tosyl-PEG4-t-butyl ester.

Step 2: Azide Substitution and Reduction

  • Dissolve the crude Tosyl-PEG4-t-butyl ester (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Azido-PEG4-t-butyl ester.

  • Dissolve the crude azido intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.5 eq) and stir the reaction at room temperature for 12-16 hours.

  • Monitor the reduction of the azide to the amine by TLC.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford pure Amino-PEG4-t-butyl ester.

Synthesis of Methylamino-PEG4-t-butyl ester

This synthesis utilizes the Eschweiler-Clarke reaction for the N-methylation of Amino-PEG4-t-butyl ester.[5][6][7]

  • To a solution of Amino-PEG4-t-butyl ester (1.0 eq) in formic acid (excess, ~5-10 eq), add aqueous formaldehyde (37 wt. %, ~3-5 eq).[5]

  • Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours. The evolution of carbon dioxide will be observed.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methylamino-PEG4-t-butyl ester.

Deprotection of the t-butyl Ester

The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid, which is then available for conjugation.

  • Dissolve the t-butyl ester protected PEG derivative (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity applications, such as in the synthesis of clinical candidates, RP-HPLC is the preferred method of purification for these PEGylated derivatives.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typically effective. The exact gradient will depend on the specific derivative.

  • Detection: UV detection at 214 nm and 280 nm.

  • Post-Purification: Fractions containing the pure product are pooled, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain the final product as a TFA salt.

Application in PROTACs: A Mechanistic Overview

m-PEG4-t-butyl ester derivatives are instrumental as linkers in the design and synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG4 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.

The PROTAC Signaling Pathway

The following diagram illustrates the catalytic mechanism of action for a PROTAC utilizing a PEG linker.

PROTAC_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start Start: Select POI and E3 Ligase Ligands linker_synthesis Synthesize Functionalized m-PEG4-t-butyl ester Derivative start->linker_synthesis deprotection1 Deprotect Linker (if necessary) linker_synthesis->deprotection1 coupling1 Couple Linker to POI Ligand deprotection1->coupling1 purification1 Purify POI-Linker Conjugate coupling1->purification1 deprotection2 Deprotect t-butyl Ester purification1->deprotection2 coupling2 Couple POI-Linker to E3 Ligase Ligand deprotection2->coupling2 purification2 Final PROTAC Purification (RP-HPLC) coupling2->purification2 characterization Characterize Final PROTAC (NMR, MS, Purity) purification2->characterization

References

A Technical Guide to PEGylation for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PEGylation: Enhancing Therapeutic Potential

PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as proteins, peptides, or small molecule drugs.[1][2][3][4] This bioconjugation technique is a cornerstone of drug development, employed to overcome intrinsic pharmacological limitations of therapeutic agents.[3][5] The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a drug.[6] By increasing the hydrodynamic size of the molecule, PEGylation can prolong its circulatory half-life by reducing renal clearance.[1][3] Furthermore, the PEG polymer chain can "mask" the therapeutic molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity.[1] Additional benefits include increased drug solubility and stability against proteolytic degradation.[1][3][7]

The journey of PEGylation began in the late 1970s and has evolved significantly.[7][8] Early, or "first-generation," methods involved random, non-specific attachment of PEG chains, which often resulted in heterogeneous products with a potential loss of biological activity.[4][7][9] Subsequent advancements led to "second-generation" and "third-generation" techniques that allow for site-specific conjugation and the use of complex branched PEG structures, yielding more homogenous, well-defined, and effective therapeutic products.[1][7][8][10]

Core Principles and Chemistry

The foundation of PEGylation lies in the chemical properties of the PEG polymer and the reactive functional groups on the target biomolecule.

Polyethylene Glycol (PEG) Structure PEG is a neutral, water-soluble, and non-toxic polymer composed of repeating ethylene glycol units -(CH₂-CH₂-O)n-.[11] It is commercially available in various molecular weights and structures, primarily linear and branched forms.[11]

  • Linear PEG: A single polymer chain with reactive groups typically at one or both ends.

  • Branched PEG: Consists of multiple PEG chains linked together, offering a greater hydrodynamic volume which can be more effective at shielding the conjugated molecule.[9][10]

PEG Activation and Reaction Chemistry To be used in bioconjugation, the terminal hydroxyl groups of the PEG polymer must be chemically activated with a functional group that can react with specific amino acid residues on a protein or peptide. The choice of activated PEG determines the type of covalent bond formed and the specificity of the reaction.

Commonly targeted amino acid residues include:

  • Lysine: The primary amine on its side chain is a frequent target.

  • Cysteine: The thiol group on its side chain offers a highly specific reaction site.

  • N-terminal α-amine group: Provides a single, specific point of attachment.

  • Carboxylic acids (Aspartic acid, Glutamic acid): Can also be targeted for conjugation.[1]

The following diagram illustrates the general workflow of a PEGylation reaction.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification & Analysis cluster_3 Final Product Biomolecule Therapeutic Protein/Peptide (with reactive sites, e.g., -NH2, -SH) Reaction Covalent Bond Formation (Controlled pH, Temp, Time) Biomolecule->Reaction PEG_Reagent Activated PEG Polymer (e.g., PEG-NHS, PEG-Maleimide) PEG_Reagent->Reaction Purification Removal of Unreacted PEG and Protein Reaction->Purification Crude Product Characterization Analysis of Conjugate (SDS-PAGE, HPLC, MS) Purification->Characterization Final_Product Purified PEGylated Bioconjugate Characterization->Final_Product

General workflow for a bioconjugation reaction using PEGylation.

Generations of PEGylation Technology

First-Generation PEGylation: The Foundation The initial wave of PEGylation technology focused on reacting monofunctional methoxy PEG (mPEG) with the primary amine groups of lysine residues.[9][12] This was often achieved using activated PEGs like PEG-N-hydroxysuccinimide (PEG-NHS) esters.[7][9]

  • Characteristics: This method is non-specific, as proteins typically have multiple surface-exposed lysine residues, leading to a random distribution of attached PEG chains.[4]

  • Drawbacks: The primary disadvantage is the creation of a heterogeneous mixture of PEGylated isomers, which can be difficult to characterize and may include conjugates with reduced or eliminated biological activity if PEG attachment occurs at or near the active site.[4][9]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products (Heterogeneous Mixture) Protein Protein Lysine1 Lysine2 Lysine3 Reaction Amine-reactive Conjugation (pH 7-9) PEG_NHS mPEG-NHS Ester PEG_NHS->Reaction Product1 Mono-PEGylated (Site 1) Reaction->Product1 Stable Amide Bond Product2 Mono-PEGylated (Site 2) Reaction->Product2 Product3 Multi-PEGylated Reaction->Product3 Unreacted Unreacted Protein Reaction->Unreacted

First-generation PEGylation targeting lysine residues.

Second-Generation PEGylation: Precision and Control To overcome the limitations of the first generation, second-generation techniques were developed to achieve site-specific PEGylation.[7][8][13] This approach produces a homogenous product with a well-defined structure, preserving the protein's biological activity.[7][14]

  • Thiol-Specific PEGylation: This is one of the most common site-specific methods.[8] It targets the sulfhydryl group of a cysteine residue, which is relatively rare in proteins.[8] A free cysteine can be naturally present or introduced at a specific location via site-directed mutagenesis. PEG-maleimide is a common reagent that reacts specifically with thiols at a pH of 6.5-7.5 to form a stable thioether bond.[2][13][15]

  • N-terminal Specific PEGylation: This method targets the unique α-amine group at the N-terminus of a protein. Using PEG-aldehyde under mildly acidic conditions allows for a specific reaction with the N-terminal amine, leaving the lysine amines unreacted.[16]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product (Homogeneous) Protein Protein (with engineered Cysteine) Cysteine Reaction Thiol-reactive Conjugation (pH 6.5-7.5) PEG_Mal PEG-Maleimide PEG_Mal->Reaction Product Site-Specific Mono-PEGylated Protein Reaction->Product Stable Thioether Bond

Second-generation site-specific PEGylation targeting a cysteine residue.

Quantitative Impact of PEGylation on Therapeutics

The modification of therapeutic proteins with PEG has a profound and measurable impact on their clinical performance. The table below summarizes the effects of PEGylation on several FDA-approved drugs, demonstrating significant improvements in their pharmacokinetic profiles.

PEGylated Drug Unmodified Protein PEG Size / Type Key Pharmacokinetic Improvement Clinical Indication
Neulasta® (Pegfilgrastim) Filgrastim (G-CSF)20 kDa, Linear, N-terminalHalf-life increased from 3.5 hours to 42 hours.[15]Neutropenia
Pegasys® (Peginterferon alfa-2a) Interferon alfa-2a40 kDa, BranchedSustained absorption and reduced clearance, allowing for once-weekly dosing.[7]Hepatitis C
PEG-Intron® (Peginterferon alfa-2b) Interferon alfa-2b12 kDa, LinearHalf-life increased approximately 10-fold compared to the native protein.[15]Hepatitis C
Cimzia® (Certolizumab pegol) Anti-TNF-α Fab' fragment40 kDa, BranchedHalf-life extended to approximately 2 weeks.[10]Crohn's Disease, Rheumatoid Arthritis
Somavert® (Pegvisomant) Growth Hormone Antagonist4-5 chains of 5 kDa PEGIncreased half-life and reduced immunogenicity.[7][15]Acromegaly
Adagen® (Pegademase bovine) Adenosine Deaminase (ADA)Multiple 5 kDa PEGsExtended circulating life, reduced immunogenicity.[1]Severe Combined Immunodeficiency Disease (SCID)
Oncaspar® (Pegaspargase) L-asparaginaseMultiple 5 kDa PEGsHalf-life increased, immunogenicity decreased.[2][7]Acute Lymphoblastic Leukemia

Experimental Protocols

Detailed and reproducible protocols are critical for the successful development of PEGylated biotherapeutics. Below are foundational methodologies for PEGylation and subsequent characterization.

Protocol 1: Random PEGylation of Lysine Residues via NHS Ester Chemistry

Objective: To conjugate a protein with an amine-reactive PEG-NHS ester, resulting in a randomly PEGylated product.

Materials:

  • Protein of interest (e.g., Lysozyme) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • mPEG-Succinimidyl Valerate (mPEG-SVA), MW 5 kDa.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.

Methodology:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in the Reaction Buffer to a concentration that will achieve a 10-fold molar excess relative to the protein.

  • Conjugation Reaction: Add the dissolved mPEG-SVA solution to the protein solution. Gently mix and allow the reaction to proceed for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX chromatography. The choice of method depends on the size difference and charge difference between the starting material and the products.

  • Analysis: Analyze the purified fractions using SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity.

Protocol 2: Site-Specific PEGylation of Cysteine Residues via Maleimide Chemistry

Objective: To conjugate a protein containing a single free cysteine residue with a thiol-reactive PEG-Maleimide.

Materials:

  • Cysteine-mutant protein at 5-10 mg/mL.

  • PEG-Maleimide, MW 20 kDa.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0.

  • Purification: Size Exclusion Chromatography (SEC) column.

Methodology:

  • Protein Preparation: If the protein has disulfide bonds, it may require reduction with a reagent like DTT, followed by removal of the reducing agent. Dissolve the protein with the free cysteine in the Reaction Buffer to a final concentration of 5 mg/mL. The buffer should be de-gassed to prevent thiol oxidation.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide in the Reaction Buffer to achieve a 5-fold molar excess relative to the protein.

  • Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. The reaction is highly specific for thiols within the pH range of 6.5-7.5.[2]

  • Purification: Separate the site-specifically PEGylated protein from unreacted reagents using an appropriate SEC column.

  • Analysis: Confirm successful conjugation and product homogeneity using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Protocol 3: Characterization of PEGylated Bioconjugates

Objective: To verify the successful PEGylation, determine the degree of PEGylation, and assess the purity of the final product.

Methodologies:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Purpose: Visual confirmation of conjugation. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a higher molecular weight band or smear (for heterogeneous products).

    • Procedure: Run samples of the unreacted protein, the crude reaction mixture, and the purified fractions on a polyacrylamide gel. Stain with a protein stain (e.g., Coomassie Blue).

  • HPLC (High-Performance Liquid Chromatography):

    • Size Exclusion (SEC-HPLC): Separates molecules based on hydrodynamic radius. PEGylated proteins elute earlier than the native protein. This method is excellent for assessing purity and detecting aggregation.[17]

    • Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. Can be used to separate different PEGylated species.[18]

    • Ion Exchange (IEX-HPLC): Separates based on charge. Useful for separating isomers if PEGylation alters the protein's net charge (e.g., by reacting with a lysine).[15]

  • Mass Spectrometry (MS):

    • Purpose: Provides definitive confirmation of mass and the degree of PEGylation (number of PEG chains per protein).[19][20]

    • Techniques: ESI-MS (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) can be used. Analysis can be challenging due to the heterogeneity of some PEG polymers and the large size of the conjugates.[21]

The following diagram outlines a typical characterization workflow.

G cluster_0 Input Sample cluster_1 Primary Analysis cluster_2 Confirmatory & Detailed Analysis cluster_3 Results Sample Purified PEG-Protein Conjugate SDS_PAGE SDS-PAGE Sample->SDS_PAGE SEC_HPLC SEC-HPLC Sample->SEC_HPLC MS Mass Spectrometry (MALDI-TOF or ESI-MS) Sample->MS Definitive Analysis IEX_HPLC IEX-HPLC (for isomers) Sample->IEX_HPLC If Needed Result1 Confirm MW Increase & Purity SDS_PAGE->Result1 SEC_HPLC->Result1 Result2 Confirm Mass & Stochiometry (Degree of PEGylation) MS->Result2 Result3 Assess Isomeric Purity IEX_HPLC->Result3

Workflow for the analytical characterization of PEGylated proteins.

References

An In-depth Technical Guide to Spacers in Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: In the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker connecting the biomolecule to the payload is a critical component influencing stability, efficacy, and safety.[][2] Spacers are integral parts of these linkers, designed to modulate the overall properties of the conjugate.[3] This technical guide provides a comprehensive overview of the role, types, and impact of spacers in bioconjugation. It details the physicochemical properties of different spacers, their influence on conjugate performance, and provides standardized protocols for common conjugation and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the design and performance of bioconjugates.

Introduction to Bioconjugation and Linkers

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or oligonucleotide.[4][5] This technique is fundamental in creating novel therapeutics, diagnostics, and research tools.[6][7] In the context of targeted therapies like ADCs, the bioconjugate consists of three primary components: a targeting biomolecule (e.g., a monoclonal antibody), a potent cytotoxic payload, and a chemical linker that connects them.[2][]

The linker is a crucial element that dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[][9][10] An ideal linker must be stable in the bloodstream to prevent premature payload release and systemic toxicity, yet facilitate efficient release once the conjugate reaches its target.[]

G cluster_ADC Antibody-Drug Conjugate (ADC) Architecture cluster_Linker Linker System Antibody Monoclonal Antibody (mAb) Targets specific antigen on cancer cells ReactiveGroup Reactive & Cleavable Groups Antibody->ReactiveGroup Conjugation Site (e.g., Cys, Lys) Payload Cytotoxic Payload (Drug) Induces cell death Spacer Spacer Modulates properties Spacer->ReactiveGroup integral part of ReactiveGroup->Payload

Figure 1: Core components of a typical bioconjugate (ADC).

The Core Role of Spacers in Linker Design

Spacers, also referred to as linkers or bridgers, are chemical moieties incorporated within the linker structure.[3] They are not merely passive connectors; they are strategically chosen to fine-tune the biophysical and pharmacological properties of the entire conjugate.[11] The primary functions of a spacer include:

  • Modulating Solubility and Aggregation: Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the final conjugate, resulting in poor pharmacokinetics and potential immunogenicity.[12][13] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can counteract this hydrophobicity, improve water solubility, and prevent aggregation.[][12][14]

  • Reducing Steric Hindrance: A spacer physically separates the payload from the large biomolecule.[15] This separation can be crucial to ensure that the biomolecule's binding affinity to its target is not compromised by the bulky payload and that the payload can be efficiently released and interact with its intracellular target.[16]

  • Improving Pharmacokinetics (PK): Spacers, particularly PEG, can create a "hydration shell" around the conjugate, which can prolong its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation.[12][17]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic drugs, hydrophilic spacers allow for the attachment of more drug molecules per antibody, potentially increasing the efficacy of the conjugate.[12][18]

Types of Spacers and Their Properties

The choice of spacer depends on the properties of the payload, the desired release mechanism, and the overall therapeutic goals.[15]

Hydrophilic Spacers

Hydrophilic spacers are essential when working with hydrophobic payloads to improve solubility and in vivo stability.[19][20]

  • Polyethylene Glycol (PEG): PEG is the most widely used hydrophilic spacer in bioconjugation.[][17] It is biocompatible, non-immunogenic, and highly water-soluble.[12] PEG chains are flexible and exist in various lengths (e.g., PEG4, PEG8, PEG12, PEG45), allowing for precise control over the conjugate's properties.[11][12][21] Monodispersed PEG (dPEG®) linkers provide uniform molecular weight, ensuring the production of homogenous conjugates with predictable PK profiles.[18]

  • Peptides/Amino Acids: Short peptide sequences or single amino acids can serve as spacers.[15] Charged amino acids like glutamate can be used to create hydrophilic spacers that reduce hepatic uptake of the conjugate.[20][22] For example, incorporating a triglutamate or hexaglutamate spacer has been shown to decrease liver accumulation while maintaining tumor uptake.[20][22]

  • Sugars and Glycans: These can be incorporated to enhance hydrophilicity and can sometimes play a role in targeting specific lectin receptors on cells.

Hydrophobic Spacers

While often counterintuitive, hydrophobic spacers are also important components of many successful linkers.

  • Alkyl Chains: Simple carbon chains (e.g., C3, C6, C12) can provide distance and are often used when hydrophilicity is not a primary concern.[23]

  • Peptide-Based Spacers: Certain peptide sequences, such as the valine-citrulline (Val-Cit) dipeptide, serve as both a spacer and a cleavable motif.[24] This specific sequence is designed to be cleaved by lysosomal proteases like cathepsin B, which are overexpressed in tumor cells.[24] While the overall linker may be designed to be hydrophilic, these specific cleavable units can be hydrophobic.

Cleavable vs. Non-Cleavable Systems

Spacers are part of a broader linker system that is classified as either cleavable or non-cleavable.[24][25]

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment.[2][26] This provides a mechanism for targeted drug delivery.[2] The spacer is an integral part of the structure that positions the cleavable group for optimal function. Common types include:

    • Enzyme-Sensitive: Utilize peptide sequences (e.g., Val-Cit) cleaved by tumor-associated enzymes.[24][27]

    • pH-Sensitive: Employ acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0).[2][17][24]

    • Reduction-Sensitive: Contain disulfide bonds that are cleaved by the high concentration of intracellular glutathione.[2][24][25]

  • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for payload release.[28] Instead, the payload is released only after the complete lysosomal degradation of the antibody.[2][24] This often results in the payload being released with the linker and a residual amino acid still attached.[28] Non-cleavable linkers, such as those using a stable thioether bond (e.g., SMCC linker), are known for their high plasma stability.[2][12]

G start Start: Payload & Therapeutic Goal q1 Is payload hydrophobic? start->q1 a1_yes Incorporate Hydrophilic Spacer (e.g., PEG, poly-glutamate) Goal: Improve solubility, PK, DAR q1->a1_yes Yes a1_no Standard alkyl or peptide spacer may suffice q1->a1_no No q2 Is controlled intracellular release required? a1_yes->q2 a1_no->q2 a2_yes Select Cleavable Linker System (Enzyme, pH, or Reduction-sensitive) q2->a2_yes Yes a2_no Select Non-Cleavable Linker System (e.g., Thioether) Goal: Maximize plasma stability q2->a2_no No end_node Optimized Linker-Spacer Design a2_yes->end_node a2_no->end_node

Figure 2: Logical flow for selecting a spacer and linker system.

Impact of Spacer Properties on Bioconjugate Performance

The selection of a spacer has a quantifiable impact on the final bioconjugate. The physical stability, efficacy, and toxicity are all dictated by the properties of the antibody, the payload, and the linker-spacer connecting them.[29]

PropertySpacer TypeEffectQuantitative Impact Example
Solubility Hydrophilic (PEG)Increases overall solubility of the conjugate, preventing aggregation.[][12]Conjugation with a non-uniform PEG₂₄ spacer required no organic co-solvent, unlike linkers without the spacer.[11]
Pharmacokinetics (PK) Hydrophilic (PEG)Prolongs circulation half-life and reduces clearance.[11][12]A DAR8 ADC with a PEG₁₂ spacer showed a significant reduction in hepatic uptake and clearance.[11]
Hepatic Uptake Hydrophilic (Glutamate)Reduces non-specific uptake by the liver, a common issue with hydrophobic payloads.[20][22]Addition of a triglutamate (E₃) or hexaglutamate (E₆) spacer reduced liver accumulation by nearly 1.5-fold.[20]
Drug-to-Antibody Ratio (DAR) Hydrophilic (PEG)Enables higher loading of hydrophobic drugs without causing aggregation.[12][18]Designer linker-payloads with orthogonal PEG₁₂ modifiers enabled the creation of stable and effective DAR8 ADCs.[18]
Stability Linker Length & Steric HindranceModulates stability in circulation; shorter linkers or those with more steric hindrance can increase stability.[9][10][30]Linker length and steric hindrance are key parameters to optimize for balancing stability and payload release.[10]
Efficacy Linker LengthCan impact the interaction between the payload and its target.[16]Longer linkers can broaden the range of targetable sequences without introducing steric hindrance.[16]

Experimental Protocols

The synthesis and characterization of bioconjugates require robust and reproducible protocols. Bioconjugation reactions often have lower yields and more complex product mixtures compared to conventional chemical reactions.[4]

General Bioconjugation & Characterization Workflow

G cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization prep_mol Prepare Biomolecule (e.g., Antibody) Prepare Payload-Linker-Spacer reaction Perform Conjugation Reaction (e.g., Amine or Thiol coupling) prep_mol->reaction purification Remove Unreacted Components (e.g., SEC, HIC, Dialysis) reaction->purification char Analyze Final Conjugate purification->char dar Determine DAR (HIC, RP-HPLC, MS) char->dar purity Assess Purity & Aggregation (SEC) char->purity identity Confirm Mass & Structure (Mass Spectrometry) char->identity stability Evaluate Conformational Stability (Circular Dichroism, DSC) char->stability

Figure 3: Standard experimental workflow for bioconjugation.

Protocol: NHS Ester-Amine Coupling

This method targets primary amines (e.g., on lysine residues) and is one of the most common bioconjugation strategies.[31][32][33]

  • Buffer Preparation: Prepare a protein solution (e.g., antibody at >2 mg/mL) in an amine-free buffer such as PBS (Phosphate-Buffered Saline) at pH 8.5 ± 0.5.[31] Buffers containing primary amines (e.g., Tris) will compete with the reaction and must be avoided.

  • Linker Preparation: Dissolve the NHS ester-functionalized linker-payload in a compatible organic solvent like DMSO or DMF.

  • Reaction: Add a calculated molar excess of the linker-payload solution to the protein solution. The exact ratio depends on the desired DAR and must be optimized empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.

  • Purification: Remove unreacted linker-payload and byproducts (N-hydroxysuccinimide) using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).[31]

Protocol: Maleimide-Thiol Coupling

This method targets free sulfhydryl (-SH) groups on cysteine residues, forming a stable thioether bond.[6][31] It is often used for site-specific conjugation.

  • Antibody Reduction (if necessary): To expose cysteine residues in the hinge region of an antibody, a partial reduction is often needed. Incubate the antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at 37°C. Remove the reducing agent immediately before conjugation using a desalting column.

  • Buffer Preparation: Exchange the antibody into a dégas, amine-free buffer at pH 6.5-7.5, such as a phosphate buffer containing EDTA to prevent re-oxidation of the thiols.

  • Linker Preparation: Dissolve the maleimide-functionalized linker-payload in an organic solvent (DMSO or DMF).

  • Reaction: Add a slight molar excess of the linker-payload to the reduced antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark, as maleimides can be light-sensitive.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a free thiol, such as L-cysteine or N-acetylcysteine.

  • Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to separate the desired conjugate from aggregates and unreacted components.

Characterization of Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and safety of the bioconjugate.[4][34][35]

  • Hydrophobic Interaction Chromatography (HIC): A primary method for determining the average DAR. The retention time on the column increases with the number of conjugated, hydrophobic payloads, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).[35]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the conjugate, confirming successful conjugation and allowing for the identification of different conjugated species.[35] It is the gold standard for determining the precise DAR distribution.

  • Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the presence of aggregates or fragments.[35]

  • Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the conformational and thermal stability of the protein after conjugation, ensuring that the process has not caused significant unfolding or destabilization.[29][35]

Conclusion

Spacers are a critical design element in modern bioconjugation, providing chemists and drug developers with a versatile tool to modulate the properties of complex biomolecules. By carefully selecting a spacer based on its hydrophilicity, length, and flexibility, it is possible to overcome challenges associated with payload properties, thereby improving the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic index of the resulting conjugate. The continued innovation in spacer and linker technology will undoubtedly lead to the development of safer and more effective bioconjugate therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of m-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for m-PEG4-t-butyl ester, a heterobifunctional linker commonly used in bioconjugation and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from related polyethylene glycol (PEG) derivatives, t-butyl esters, and general laboratory safety principles to establish best practices for its handling and use.

Compound Profile and Physicochemical Data

m-PEG4-t-butyl ester, with the chemical name tert-butyl 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoate, is a PEG linker containing a methoxy-terminated PEG chain and a t-butyl protected carboxylic acid.[1] The PEG chain enhances solubility in aqueous and many organic solvents, a valuable property in bioconjugation.[2]

Table 1: Physicochemical Properties of m-PEG4-t-butyl Ester and Related Compounds

Propertym-PEG4-t-butyl esterAmino-PEG4-t-butyl esterHydroxy-PEG4-t-butyl ester
CAS Number 883554-11-8[1]581065-95-4518044-32-1
Molecular Formula C14H28O6[1]C15H31NO6C15H30O7
Molecular Weight 292.37 g/mol [1]321.41 g/mol 322.39 g/mol
Form Not specified, likely a liquid or low-melting solidLiquidLiquid
Density Not specified1.04479 g/mL1.04746 g/mL
Refractive Index Not specifiedn/D 1.4508n/D 1.4492

Health and Safety Information

General Toxicity of PEG Compounds: Polyethylene glycols and their derivatives are generally considered to have low toxicity.[2] They exhibit little to no ocular or dermal irritation and have low acute and chronic toxicities. On healthy skin, the sensitizing potential of PEG compounds is considered negligible.

Hazards Associated with the t-Butyl Ester Group: The t-butyl ester group may introduce flammability hazards. For instance, tert-butyl acetate is classified as a highly flammable liquid and vapor. Therefore, it is prudent to treat m-PEG4-t-butyl ester as a potentially flammable substance and avoid heat, sparks, and open flames.

Potential Routes of Exposure: The primary routes of potential exposure in a laboratory setting are inhalation, skin contact, and eye contact.

Table 2: Hazard Identification and Recommended Precautions

HazardPotential EffectsRecommended Precautions
Inhalation May cause respiratory tract irritation.Use in a well-ventilated area or under a chemical fume hood.
Skin Contact May cause skin irritation upon prolonged or repeated contact.Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Eye Contact May cause eye irritation.Wear safety glasses or goggles.
Ingestion Unlikely route of occupational exposure. Assumed to have low acute toxicity based on general PEG data.Do not eat, drink, or smoke in the laboratory.
Flammability The t-butyl ester group suggests potential flammability.Keep away from heat, sparks, open flames, and other ignition sources.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of m-PEG4-t-butyl ester and ensuring laboratory safety.

Storage: For long-term storage, it is recommended to keep m-PEG4-t-butyl ester at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. For related compounds like Amino-PEG4-t-butyl ester, a storage temperature of -20°C is advised.[3]

Handling:

  • Before use, allow the container to warm to room temperature to prevent condensation of moisture, which can hydrolyze the ester.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • As PEG compounds can be hygroscopic, minimize exposure to air.

  • For ease of handling, especially if the compound is a viscous liquid or low-melting solid, consider preparing a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

Experimental Protocols

The following are generalized protocols for common procedures involving PEG-t-butyl esters. Researchers should adapt these based on their specific experimental needs and consult relevant literature.

General Workflow for Handling PEG Reagents

The following diagram illustrates a general workflow for handling hygroscopic and potentially sensitive PEG reagents like m-PEG4-t-butyl ester.

G General Handling Workflow for m-PEG4-t-butyl Ester cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction storage Store at -20°C under inert gas warm Equilibrate to Room Temperature storage->warm open_inert Open under Inert Atmosphere warm->open_inert weigh Weigh Required Amount open_inert->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagents Add to Reaction Mixture dissolve->add_reagents

Caption: General handling workflow for m-PEG4-t-butyl ester.

Protocol for Deprotection of the t-Butyl Ester

The t-butyl ester group is typically removed under acidic conditions to yield the corresponding carboxylic acid. A common reagent for this is trifluoroacetic acid (TFA).

Materials:

  • m-PEG4-t-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Dissolve the m-PEG4-t-butyl ester in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a larger volume of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected product, m-PEG4-acid.

The following diagram outlines the deprotection workflow.

G t-Butyl Ester Deprotection Workflow start Dissolve m-PEG4-t-butyl ester in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (2-5 hours) add_tfa->react evaporate Evaporate DCM and TFA react->evaporate dissolve_dcm Redissolve in DCM evaporate->dissolve_dcm wash Wash with Water and Brine dissolve_dcm->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Obtain m-PEG4-acid concentrate->end

Caption: Workflow for the deprotection of the t-butyl ester.

Spill and Emergency Procedures

Spill Response: In the event of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

The following diagram illustrates the logical flow of safety and emergency procedures.

G Safety and Emergency Procedures cluster_prevention Preventative Measures cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Well-Ventilated Area (Fume Hood) no_ignition Avoid Ignition Sources spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill exposure Personal Exposure move_fresh_air Move to Fresh Air (Inhalation) exposure->move_fresh_air wash_skin Wash Skin (Contact) exposure->wash_skin flush_eyes Flush Eyes (Contact) exposure->flush_eyes don_ppe_spill Wear PPE evacuate_spill->don_ppe_spill contain_spill Contain with Inert Material don_ppe_spill->contain_spill dispose_spill Dispose of Waste contain_spill->dispose_spill ventilate_spill Ventilate Area dispose_spill->ventilate_spill seek_medical Seek Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical

Caption: Safety and emergency procedure flowchart.

Disposal Considerations

Dispose of m-PEG4-t-butyl ester and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment.

This technical guide is intended to provide guidance on the safe handling of m-PEG4-t-butyl ester. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before undertaking any new experimental work. Always consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Synthesis of m-PEG4-t-butyl ester: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive guide for the synthesis of methoxy-polyethylene glycol (4)-tert-butyl ester (m-PEG4-t-butyl ester), a valuable heterobifunctional linker in bioconjugation and drug delivery applications. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxylic acid for conjugation to amine-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous environments.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of similar tert-butyl ester compounds. Specifically, it follows the Williamson ether synthesis approach, where an alkoxide reacts with an alkyl halide.

Materials and Reagents:

  • Tetraethylene glycol monomethyl ether (m-PEG4-OH)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol monomethyl ether (1.0 eq). Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.1 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Alkylation: While maintaining the temperature at 0 °C, add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure m-PEG4-t-butyl ester.

Data Presentation

The following table summarizes the expected outcome and key parameters for the synthesis of m-PEG4-t-butyl ester.

ParameterValue
Starting Material Tetraethylene glycol monomethyl ether (m-PEG4-OH)
Key Reagents Potassium tert-butoxide, tert-Butyl bromoacetate
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 60-80% (Estimated)
Purification Method Flash Column Chromatography
Final Product m-PEG4-t-butyl ester
Molecular Formula C₁₅H₃₀O₇
Molecular Weight 322.4 g/mol

Visualizations

Below are diagrams illustrating the chemical structure, signaling pathway, and experimental workflow for the synthesis of m-PEG4-t-butyl ester.

reaction_pathway Reaction Pathway for m-PEG4-t-butyl ester Synthesis mPEG4OH m-PEG4-OH alkoxide m-PEG4-O- K+ mPEG4OH->alkoxide + t-BuOK (Deprotonation) product m-PEG4-t-butyl ester alkoxide->product + tert-Butyl bromoacetate (Alkylation) tBuBr tert-Butyl bromoacetate experimental_workflow Experimental Workflow start Dissolve m-PEG4-OH in THF deprotonation Add t-BuOK at 0 °C start->deprotonation alkylation Add tert-Butyl bromoacetate deprotonation->alkylation reaction Stir overnight at RT alkylation->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification end Pure m-PEG4-t-butyl ester purification->end

Application Notes and Protocols for Amino-PEG4-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of Amino-PEG4-t-butyl ester in bioconjugation applications. This heterobifunctional linker is a valuable tool in the development of targeted therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Amino-PEG4-t-butyl Ester

Amino-PEG4-t-butyl ester is a versatile crosslinker featuring a primary amine and a t-butyl-protected carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1][2][3] The primary amine allows for straightforward conjugation to biomolecules, while the t-butyl protecting group on the carboxylic acid enables a two-step conjugation strategy. The PEG4 linker enhances solubility in aqueous solutions, a crucial property for biological applications.[2]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to monoclonal antibodies.

  • PROTACs: Used in the synthesis of PROTACs to link a target protein-binding ligand to an E3 ligase-recruiting ligand.[4]

  • Peptide Modification: Enables the modification of peptides to improve their pharmacokinetic properties.

  • Surface Modification: Used to functionalize surfaces for various biomedical applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of Amino-PEG4-t-butyl ester is essential for its successful application.

PropertyValueReference
Molecular Formula C15H31NO6[2][3]
Molecular Weight 321.41 g/mol [2][3]
CAS Number 581065-95-4[2][3]
Appearance Liquid[3]
Solubility Soluble in water, DMSO, DCM, and DMF.[2][2]
Storage Store at -20°C.[2][3][2][3]

Experimental Protocols

Conjugation of Amino-PEG4-t-butyl Ester to a Carboxylic Acid-Containing Biomolecule

This protocol describes the conjugation of the primary amine of Amino-PEG4-t-butyl ester to a carboxylic acid on a biomolecule (e.g., protein, peptide) using carbodiimide chemistry.

Materials:

  • Biomolecule with a carboxylic acid group

  • Amino-PEG4-t-butyl ester

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • Add a 10- to 20-fold molar excess of EDC and a 20- to 50-fold molar excess of NHS (or sulfo-NHS) to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Dissolve Amino-PEG4-t-butyl ester in a minimal amount of anhydrous DMF or DMSO.

    • Add a 10- to 50-fold molar excess of the dissolved Amino-PEG4-t-butyl ester to the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm conjugation and determine the degree of labeling.

Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid for subsequent conjugation steps.

Materials:

  • Biomolecule-PEG4-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Reaction Setup: Dissolve the dried biomolecule-PEG4-t-butyl ester conjugate in a 1:1 (v/v) mixture of DCM and TFA.[5]

  • Deprotection Reaction: Stir the solution at room temperature for 2-5 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Evaporate the DCM and TFA under reduced pressure using a rotary evaporator.[5]

  • Work-up:

    • Redissolve the residue in DCM.

    • Wash the organic phase twice with water and once with a saturated sodium chloride solution.[5]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected conjugate.[5]

  • Characterization: Confirm the removal of the t-butyl group by mass spectrometry.

Quantitative Data Summary

The following tables summarize expected outcomes for the bioconjugation and deprotection steps. Note that actual results may vary depending on the specific biomolecule and reaction conditions.

Table 1: Representative Bioconjugation Efficiency

BiomoleculeMolar Excess of LinkerConjugation Yield (%)Purity (%)Analytical Method
Model Peptide2075-85>95HPLC, MS
Monoclonal Antibody5060-70>90SDS-PAGE, SEC

Table 2: Representative Deprotection Efficiency

ConjugateDeprotection Yield (%)Purity (%)Analytical Method
Peptide-PEG4-COOH90-98>95LC-MS
Antibody-PEG4-COOH85-95>90MS

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in using Amino-PEG4-t-butyl ester.

Bioconjugation_Workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection Biomolecule_COOH Biomolecule-COOH Activate Activate with EDC/NHS Biomolecule_COOH->Activate Activated_Biomolecule Activated Biomolecule Activate->Activated_Biomolecule Conjugate_tBu Biomolecule-PEG4-tBu Activated_Biomolecule->Conjugate_tBu React Amino_PEG H2N-PEG4-tBu Amino_PEG->Conjugate_tBu Conjugate_tBu_in Biomolecule-PEG4-tBu Deprotect Deprotect with TFA/DCM Conjugate_tBu_in->Deprotect Final_Conjugate Biomolecule-PEG4-COOH Deprotect->Final_Conjugate

Caption: Two-step bioconjugation workflow using Amino-PEG4-t-butyl ester.

Amine_Reactive_Chemistry cluster_reactions Reaction with... Amino_PEG Amino-PEG4-t-butyl ester (Primary Amine) Carboxylic_Acid Carboxylic Acid (e.g., on protein) Amino_PEG->Carboxylic_Acid EDC/NHS NHS_Ester NHS Ester Amino_PEG->NHS_Ester Aldehyde_Ketone Aldehyde/Ketone Amino_PEG->Aldehyde_Ketone Amide_Bond Stable Amide Bond Carboxylic_Acid->Amide_Bond NHS_Ester->Amide_Bond Schiff_Base Schiff Base (Reducible) Aldehyde_Ketone->Schiff_Base

Caption: Reactivity of the primary amine on Amino-PEG4-t-butyl ester.

Deprotection_Mechanism tBu_Ester R-COO-tBu Protonation Protonation of Carbonyl Oxygen tBu_Ester->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Carbocation tert-Butyl Carbocation (stable) Protonation->Carbocation Carboxylic_Acid R-COOH Protonation->Carboxylic_Acid Isobutylene Isobutylene (gas) Carbocation->Isobutylene Deprotonation

Caption: Simplified mechanism of t-butyl ester deprotection by TFA.

References

Application Notes and Protocols for m-PEG4-t-butyl ester as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG4-t-butyl ester and related PEG4 linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for the synthesis, characterization, and biological evaluation of PROTACs, using a BRD4-targeting PROTAC as a case study.

Introduction to m-PEG4-t-butyl ester in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including the formation of a stable ternary complex between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and provide flexibility. The m-PEG4-t-butyl ester is a valuable building block for PROTAC synthesis. The methoxy (m) group at one end provides a stable terminus, while the t-butyl ester at the other end is a common protecting group for a carboxylic acid. This carboxylic acid can be deprotected under acidic conditions and then coupled to either the POI ligand or the E3 ligase ligand. The PEG4 unit provides a desirable linker length for many target-ligase combinations.

Case Study: A BRD4-Targeting PROTAC with a PEG4 Linker

This document will use a BRD4-targeting PROTAC as a case study, based on the work of Wurz et al., who synthesized a library of PROTACs with varying linker lengths. While this study does not use m-PEG4-t-butyl ester directly as a starting material, it employs a closely related synthetic strategy involving the deprotection of a t-butyl ester on the JQ1 warhead and the use of a PEG4 linker.

Quantitative Data Summary

The following table summarizes the biological activity of a BRD4-targeting PROTAC containing a 4-PEG unit linker, which demonstrates the utility of this linker length in achieving potent protein degradation.

PROTAC ComponentTarget ProteinE3 Ligase LigandLinker LengthDC50 (nM) in H661 cells
JQ1BRD4CRBN4 PEG units< 500
JQ1BRD4VHL4 PEG unitsData not specified

Note: The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol is adapted from the convergent "click chemistry" approach described by Wurz et al. for the synthesis of BRD4-targeting PROTACs. This method involves the synthesis of two key intermediates, an azide-functionalized warhead and an alkyne-functionalized E3 ligase ligand with the PEG4 linker, which are then joined together.

Materials:

  • (+)-JQ1

  • 2-Azidoethanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Terminal alkyne-PEG4-OH

  • Pomalidomide

  • Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate or a pre-formed Cu(I) complex)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), etc.

  • Trifluoroacetic acid (TFA) for deprotection (if starting with a t-butyl ester protected warhead)

Procedure:

  • Synthesis of Azide-Functionalized JQ1 Warhead:

    • If starting with a t-butyl ester protected JQ1 derivative, deprotect the ester using TFA in DCM.

    • Couple the resulting carboxylic acid of JQ1 with 2-azidoethanamine using HATU and DIPEA in DMF to form the azide-functionalized JQ1 intermediate. Purify by column chromatography.

  • Synthesis of Alkyne-Functionalized Pomalidomide-PEG4 Linker:

    • Couple pomalidomide with a suitable alkyne-PEG4 linker precursor (e.g., alkyne-PEG4-carboxylic acid) using standard amide coupling conditions (HATU/DIPEA in DMF). Purify by column chromatography.

  • Click Chemistry Reaction to Form the Final PROTAC:

    • Dissolve the azide-functionalized JQ1 and the alkyne-functionalized pomalidomide-PEG4 linker in a suitable solvent system (e.g., DMF/water).

    • Add the copper(I) catalyst.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol describes how to assess the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Materials:

  • H661 cells (or other suitable cell line expressing BRD4)

  • Cell culture medium and supplements

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed H661 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the BRD4-targeting PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the anti-loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the DMSO control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of the BRD4-targeting PROTAC on cell viability.

Materials:

  • H661 cells

  • 96-well plates

  • Cell culture medium

  • Synthesized BRD4-targeting PROTAC

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed H661 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the BRD4-targeting PROTAC for a desired time period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->PROTAC Binds to E3 Ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling Recycled Amino Acids & PROTAC Degradation->Recycling

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_0 Convergent PROTAC Synthesis Workflow Warhead Warhead (e.g., JQ1) with protecting group Deprotection Deprotection Warhead->Deprotection Amide_Coupling_1 Amide Coupling with Azido-Amine Deprotection->Amide_Coupling_1 Azide_Warhead Azide-Functionalized Warhead Amide_Coupling_1->Azide_Warhead Click_Chemistry Cu(I)-Catalyzed Click Chemistry Azide_Warhead->Click_Chemistry E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Amide_Coupling_2 Amide Coupling E3_Ligand->Amide_Coupling_2 Linker Alkyne-PEG4-Linker Precursor Linker->Amide_Coupling_2 Alkyne_Linker_Ligand Alkyne-Functionalized Linker-Ligand Amide_Coupling_2->Alkyne_Linker_Ligand Alkyne_Linker_Ligand->Click_Chemistry PROTAC_Product Final PROTAC Click_Chemistry->PROTAC_Product Purification Purification (HPLC) PROTAC_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Purified & Characterized PROTAC Characterization->Final_PROTAC

Caption: A convergent workflow for the synthesis of a PROTAC using click chemistry.

Western_Blot_Workflow cluster_0 Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50) Detection->Analysis

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Application Notes and Protocols: TFA-Mediated Deprotection of m-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient deprotection of the t-butyl ester group from m-PEG4-t-butyl ester using trifluoroacetic acid (TFA). This procedure is a crucial step in bioconjugation and drug delivery system development, yielding the corresponding carboxylic acid, m-PEG4-COOH, ready for subsequent conjugation reactions. The protocol outlines the reaction mechanism, experimental procedures, quantitative data, and purification methods.

Introduction

Methoxy-poly(ethylene glycol) (m-PEG) derivatives are widely utilized in the development of therapeutic proteins, peptides, and small molecule drugs to enhance their pharmacokinetic and pharmacodynamic properties. The conjugation of PEG chains, a process known as PEGylation, often requires the activation of a terminal carboxylic acid group. The t-butyl ester serves as a convenient protecting group for this carboxylic acid during synthesis and is readily removed under acidic conditions. Trifluoroacetic acid is a common reagent for this deprotection due to its efficacy and volatility, which simplifies product purification. This application note provides a reliable protocol for the deprotection of m-PEG4-t-butyl ester.

Reaction Mechanism

The deprotection of a t-butyl ester with trifluoroacetic acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a relatively stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is subsequently deprotonated by the trifluoroacetate anion to form isobutylene gas, regenerating the TFA catalyst. In practice, an excess of TFA is used to drive the reaction to completion.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the deprotection of m-PEG4-t-butyl ester.

Materials and Equipment:

  • m-PEG4-t-butyl ester

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Ethyl ether, anhydrous, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve m-PEG4-t-butyl ester in anhydrous dichloromethane.

  • Addition of TFA: While stirring, add an equal volume of trifluoroacetic acid to the solution. A 1:1 (v/v) mixture of DCM to TFA is a common starting point.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

    • The resulting residue can be co-evaporated with toluene twice to ensure complete removal of residual TFA.

  • Purification:

    • Precipitation: Add cold anhydrous ethyl ether to the concentrated residue to precipitate the m-PEG4-carboxylic acid.

    • Isolation: Collect the precipitate by filtration or centrifugation.

    • Washing: Wash the collected solid with cold anhydrous ethyl ether multiple times to remove any remaining impurities.

    • Drying: Dry the final product under vacuum to obtain the purified m-PEG4-carboxylic acid.

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of PEG-t-butyl esters using TFA, based on literature data for structurally similar compounds. These values can serve as a starting point for the optimization of the deprotection of m-PEG4-t-butyl ester.

Table 1: Reaction Parameters for TFA-Mediated Deprotection of m-PEG-t-butyl esters

Parameterm-PEG(5,000)-t-butyl esterm-PEG(12,000)-t-butyl ester
Starting Material10.0 g (2 mmoles)10.0 g (0.83 mmoles)
Dichloromethane (DCM)100 mL100 mL
Trifluoroacetic Acid (TFA)50 mL50 mL
Water0.1 mL0.1 mL
Reaction Time3 hours3 hours
TemperatureRoom TemperatureRoom Temperature

Table 2: Product Yield and Purity

ProductYieldPurity
m-PEG(5,000)-carboxylic acid95%>99%
m-PEG(12,000)-carboxylic acid98%>99%

Visualizations

Chemical Reaction Mechanism

G Figure 1: Reaction Mechanism of TFA-Mediated t-Butyl Ester Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Deprotonation mPEG-Ester m-PEG-O-C(=O)-C(CH3)3 Protonated_Ester m-PEG-O-C(=O+H)-C(CH3)3 mPEG-Ester->Protonated_Ester + H+ (from TFA) TFA_H H+ Protonated_Ester_2 m-PEG-O-C(=O+H)-C(CH3)3 Carboxylic_Acid m-PEG-COOH Protonated_Ester_2->Carboxylic_Acid tButyl_Cation +C(CH3)3 Protonated_Ester_2->tButyl_Cation tButyl_Cation_2 +C(CH3)3 Isobutylene H2C=C(CH3)2 tButyl_Cation_2->Isobutylene + CF3COO- TFA_Anion CF3COO- TFA_Regen + CF3COOH Isobutylene->TFA_Regen

Caption: Figure 1: Reaction Mechanism of TFA-Mediated t-Butyl Ester Deprotection.

Experimental Workflow

G Figure 2: Experimental Workflow for m-PEG4-t-butyl ester Deprotection A Dissolve m-PEG4-t-butyl ester in anhydrous DCM B Add Trifluoroacetic Acid (TFA) (1:1 v/v with DCM) A->B C Stir at Room Temperature for 3-5 hours B->C D Concentrate in vacuo (Rotary Evaporator) C->D E Precipitate product with cold anhydrous ethyl ether D->E F Isolate solid by filtration/centrifugation E->F G Wash solid with cold anhydrous ethyl ether F->G H Dry under vacuum G->H I m-PEG4-carboxylic acid (Final Product) H->I

Caption: Figure 2: Experimental Workflow for m-PEG4-t-butyl ester Deprotection.

Troubleshooting and Safety Precautions

  • Incomplete reaction: If monitoring indicates an incomplete reaction, the reaction time can be extended, or a higher concentration of TFA may be used. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Product purification issues: If the product does not precipitate cleanly, ensure the ethyl ether is sufficiently cold and anhydrous. Additional trituration may be necessary to induce precipitation.

  • Safety: Trifluoroacetic acid is highly corrosive and toxic. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.

Application Notes and Protocols for m-PEG4-t-butyl Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation with m-PEG4-t-butyl Ester

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small molecule drugs. The attachment of PEG chains can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.

This document provides detailed application notes and protocols for the conjugation of a methoxy-terminated, four-unit polyethylene glycol with a terminal carboxylic acid, protected as a t-butyl ester (m-PEG4-t-butyl ester), to molecules containing primary amines. This short-chain, discrete PEG (dPEG®) linker offers precise control over the length and molecular weight of the modification, ensuring homogeneity of the final conjugate, which is a significant advantage over traditional polydisperse PEG reagents.

The conjugation process involves a two-step approach:

  • Deprotection: The t-butyl ester protecting group on the m-PEG4-t-butyl ester is removed under acidic conditions to reveal a terminal carboxylic acid.

  • Amide Bond Formation: The newly exposed carboxylic acid is then activated, typically using carbodiimide chemistry (EDC/NHS), to facilitate the formation of a stable amide bond with a primary amine on the target molecule.

Applications

The use of m-PEG4 as a linker is particularly advantageous in applications where a short, hydrophilic, and well-defined spacer is required. Key applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, with the PEG component enhancing the solubility and stability of the conjugate.

  • PROTACs (Proteolysis Targeting Chimeras): m-PEG4 can serve as the linker between a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

  • Peptide and Protein Modification: Enhancing the therapeutic properties of peptides and proteins by improving their stability and pharmacokinetic profiles.[1][2]

  • Small Molecule Drug Delivery: Improving the solubility and bioavailability of small molecule drugs.[3]

Chemical Reaction Pathway

The overall chemical transformation involves the deprotection of the t-butyl ester followed by the EDC/NHS-mediated coupling to a primary amine.

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation mPEG_tBu m-PEG4-t-butyl ester mPEG_COOH m-PEG4-carboxylic acid mPEG_tBu->mPEG_COOH  TFA in DCM mPEG_NHS m-PEG4-NHS ester (Active Intermediate) mPEG_COOH->mPEG_NHS  EDC, NHS Conjugate m-PEG4-Amide Conjugate mPEG_NHS->Conjugate Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate

Caption: Chemical reaction pathway for the conjugation of m-PEG4-t-butyl ester to a primary amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a deprotected m-PEG4-t-butyl ester to a primary amine-containing molecule, such as a peptide or protein.

Materials and Reagents
  • m-PEG4-t-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Primary amine-containing molecule (e.g., peptide, protein)

  • Reaction Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification equipment: HPLC system with a suitable column (e.g., C18 for peptides, SEC for proteins), or dialysis cassettes.

  • Analytical equipment: LC-MS system for characterization.

Protocol 1: Deprotection of m-PEG4-t-butyl Ester
  • Dissolution: Dissolve the m-PEG4-t-butyl ester in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a clean, dry glass vial.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) of the m-PEG4-t-butyl ester solution to TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Purification: The resulting m-PEG4-carboxylic acid can be used directly in the next step or purified further if necessary.

Protocol 2: EDC/NHS-Mediated Conjugation to a Primary Amine
  • Activation of m-PEG4-carboxylic acid:

    • Dissolve the dried m-PEG4-carboxylic acid in an appropriate solvent. For reactions in an organic solvent, use anhydrous DMF or DMSO. For aqueous reactions, use the Activation Buffer (MES, pH 6.0).

    • Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the m-PEG4-carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Primary Amine:

    • Dissolve the primary amine-containing molecule in the Conjugation Buffer (PBS, pH 7.2-7.5).

    • Add the activated m-PEG4-NHS ester solution to the primary amine solution. The molar ratio of the PEG linker to the target molecule should be optimized, but a starting point of 10-20 fold molar excess of the PEG linker is common for protein conjugations.[4]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (SEC) for proteins, or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides and small molecules.

Analytical Characterization

The final conjugate should be characterized to confirm successful PEGylation and to assess purity.

  • HPLC: RP-HPLC can be used to separate the PEGylated product from the unreacted starting materials. The PEGylated product will typically have a different retention time than the unmodified molecule.[4][5]

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity of the conjugate by verifying the expected increase in molecular weight corresponding to the addition of the m-PEG4 moiety.[6]

Quantitative Data Summary

The efficiency of the conjugation reaction can be assessed by analyzing the reaction mixture using HPLC. The following table provides representative data for the conjugation of an activated m-PEG4-carboxylic acid to a model peptide.

ParameterValueMethod of Determination
Peptide Conversion >95%HPLC Peak Area Analysis
Yield of Purified Conjugate 70-85%Isolated yield after HPLC purification
Purity of Final Product >98%HPLC Peak Area Percentage
Identity Confirmation ConfirmedMass Spectrometry (Observed vs. Calculated Mass)

Note: This data is illustrative and the actual results may vary depending on the specific primary amine-containing molecule and reaction conditions.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from reagent preparation to the analysis of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reagent_Prep Prepare Reagents and Buffers Deprotection Deprotect m-PEG4-t-butyl ester Reagent_Prep->Deprotection Activation Activate m-PEG4-COOH with EDC/NHS Deprotection->Activation Conjugation Conjugate to Primary Amine Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (HPLC or Dialysis) Quench->Purification Analysis Characterize Product (LC-MS, HPLC) Purification->Analysis Storage Store Final Product Analysis->Storage

Caption: A summary of the experimental workflow for m-PEG4 conjugation.

Stability of the Conjugate

The resulting amide bond formed between the m-PEG4 linker and the primary amine is highly stable under physiological conditions, ensuring that the PEG moiety remains attached to the target molecule in vivo. Peptides and proteins are susceptible to enzymatic degradation, and while the amide bond of the conjugate is stable, the overall stability of the molecule will also depend on the nature of the protein or peptide itself.[1]

Conclusion

The use of m-PEG4-t-butyl ester for conjugation to primary amines offers a reliable method for producing well-defined, homogeneous PEGylated molecules. The protocols outlined in this document provide a comprehensive guide for researchers in the field of bioconjugation and drug development. Optimization of reaction conditions for each specific application is recommended to achieve the desired level of modification and yield.

References

Application Notes and Protocols for m-PEG4-t-butyl ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG4-t-butyl ester as a hydrophilic linker in the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for synthesis, conjugation, and characterization are provided, along with key quantitative data and visualizations of relevant biological pathways.

Introduction to m-PEG4-t-butyl ester in Drug Delivery

m-PEG4-t-butyl ester is a heterobifunctional linker that plays a crucial role in the design of sophisticated drug delivery constructs.[1][2] Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of four ethylene glycol units, which imparts hydrophilicity, and a t-butyl ester protected carboxylic acid.[1][3] This combination of features offers several advantages in the development of targeted therapies:

  • Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic drug molecules, which can otherwise be challenging to formulate and can lead to aggregation of the final conjugate.[4][5]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the drug conjugate and improve its pharmacokinetic profile.[4]

  • Controlled Synthesis: The t-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective and controlled conjugation reactions.[6][7] It can be deprotected under acidic conditions to reveal the carboxylic acid for subsequent coupling to a targeting moiety or another component of the drug delivery system.[1][8]

  • Flexible Linker: The PEG4 chain provides a flexible spacer that can help to optimize the distance between the targeting molecule and the payload, which is critical for efficient target engagement and drug release.[][10]

These properties make m-PEG4-t-butyl ester and its derivatives valuable tools in the construction of ADCs, which deliver potent cytotoxic agents to cancer cells, and PROTACs, which induce the degradation of specific disease-causing proteins.[4][][10]

Key Applications and Experimental Data

The versatility of m-PEG4-t-butyl ester allows for its incorporation into a variety of targeted drug delivery systems. Below are examples of its application in the development of ADCs and PROTACs, along with representative quantitative data.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG4 linker can be used to connect a cytotoxic payload, such as monomethyl auristatin E (MMAE), to a monoclonal antibody that targets a tumor-specific antigen, like HER2.[4][11] The hydrophilic linker can improve the drug-to-antibody ratio (DAR) and the overall therapeutic index of the ADC.[4]

Table 1: Representative Quantitative Data for a HER2-Targeted ADC with a PEG4-based Linker

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR) 3.5Hydrophobic Interaction Chromatography (HIC)-HPLC[11]
In vitro Cytotoxicity (IC50) in HER2+ cells 0.5 nMCell Viability Assay (MTT or similar)[12]
Plasma Half-life (t1/2) ~150 hoursPharmacokinetic analysis in mice[13]
Tumor Growth Inhibition >80% at 10 mg/kgIn vivo xenograft model[12]
Application in PROTACs

In PROTACs, a PEG4 linker can connect a ligand that binds to a target protein (e.g., a kinase inhibitor) to a ligand that recruits an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand).[5][10] The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[10]

Table 2: Representative Quantitative Data for an EGFR-Targeting PROTAC with a PEG4-based Linker

ParameterValueMethodReference
Target Degradation (DC50) 34.8 nMWestern Blot[14]
Maximal Degradation (Dmax) >90%Western Blot[14]
In vitro Antiproliferative Activity (IC50) 220 nMCell Viability Assay[15]
Ternary Complex Formation (Kd) ~100 nMBiophysical assays (e.g., SPR, ITC)[16]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of drug delivery constructs using m-PEG4-t-butyl ester derivatives.

Protocol 1: Synthesis of an Amine-Reactive m-PEG4-Linker

This protocol describes the conversion of the carboxylic acid of m-PEG4-t-butyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester after deprotection of the t-butyl group.

Materials:

  • m-PEG4-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[17][18]

  • N-Hydroxysuccinimide (NHS)[17][18]

  • Anhydrous Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Deprotection of the t-butyl ester:

    • Dissolve m-PEG4-t-butyl ester in a 1:1 mixture of DCM and TFA.[8]

    • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting product is m-PEG4-acid.

  • Activation to NHS ester:

    • Dissolve the dried m-PEG4-acid in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the solution.[19][20]

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

    • The resulting solution contains the m-PEG4-NHS ester, which can be used immediately for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of a PEG4-Linker to a Primary Amine (e.g., on an Antibody)

This protocol describes the conjugation of the synthesized amine-reactive PEG4-linker to a primary amine on a protein, such as the lysine residues of an antibody.

Materials:

  • Solution of m-PEG4-NHS ester in DMF (from Protocol 1)

  • Antibody or other amine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Slowly add a 10-20 fold molar excess of the m-PEG4-NHS ester solution in DMF to the antibody solution while gently stirring. The final concentration of DMF should not exceed 10% (v/v) to avoid denaturation of the antibody.[20]

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the resulting antibody-PEG conjugate by SEC or dialysis to remove unreacted PEG linker and other small molecules.

Protocol 3: Characterization of Antibody-Drug Conjugates

A. Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is a common method for determining the DAR of ADCs.[21][22][23][24]

Procedure:

  • Use a HIC column (e.g., Butyl-NPR) and a gradient of decreasing salt concentration to separate the different drug-loaded antibody species.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Inject the purified ADC sample and run a linear gradient from high to low salt concentration.

  • Monitor the elution profile at 280 nm. Different peaks correspond to antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

  • Calculate the average DAR by integrating the peak areas of the different species and calculating a weighted average.

B. In Vitro Cytotoxicity Assay

Method: A cell viability assay, such as the MTT assay, is used to determine the potency of the ADC.[25]

Procedure:

  • Plate target cells (e.g., HER2-positive breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Protocol 4: Characterization of PROTACs

A. Target Protein Degradation by Western Blot

Method: Western blotting is used to quantify the degradation of the target protein induced by the PROTAC.[2][14][16][26][]

Procedure:

  • Treat cells with various concentrations of the PROTAC for a specific time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein level to the loading control.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for understanding the mechanism of action and the development of these targeted therapies.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ADCs and PROTACs discussed in these application notes.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Proteasome Proteasomal Degradation EGFR->Proteasome Degraded by RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC EGFR-Targeting PROTAC PROTAC->EGFR Binds HER2_Signaling_Pathway HER2 HER2 Dimerization Heterodimerization & Phosphorylation HER2->Dimerization Internalization Internalization HER2->Internalization HER3 HER3 HER3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Lysosome->Payload Releases Apoptosis Apoptosis Payload->Apoptosis ADC_Synthesis_Workflow start Start: m-PEG4-t-butyl ester deprotection 1. Deprotection (TFA/DCM) start->deprotection activation 2. NHS Ester Activation (EDC/NHS) deprotection->activation conjugation 3. Conjugation to Antibody activation->conjugation purification 4. Purification (SEC/Dialysis) conjugation->purification characterization 5. Characterization (HIC-HPLC for DAR, Cell-based assays) purification->characterization end Final ADC characterization->end PROTAC_Characterization_Workflow start Start: Synthesized PROTAC cell_treatment 1. Treat Cells with PROTAC (Dose-response) start->cell_treatment lysis 2. Cell Lysis & Protein Quantification cell_treatment->lysis western_blot 3. Western Blot Analysis lysis->western_blot quantification 4. Densitometry & Data Analysis western_blot->quantification results Determine DC50 & Dmax quantification->results end End results->end

References

Revolutionizing Solid-Phase Synthesis: Application of PEG Linkers for Enhanced Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of solid support and linker chemistry is critical to the success of SPPS, directly impacting the purity and yield of the final product. Traditional polystyrene-based resins, while widely used, can present challenges in the synthesis of long or hydrophobic "difficult" sequences due to poor solvation and peptide aggregation. The incorporation of Polyethylene Glycol (PEG) linkers into solid supports has emerged as a transformative strategy to overcome these limitations. This application note details the benefits of PEG linkers in SPPS, provides quantitative data on their performance, and offers detailed protocols for their use.

Advantages of PEG Linkers in Solid-Phase Synthesis

The integration of PEG linkers onto solid supports, creating resins such as PEG-polystyrene (PEG-PS), offers several key advantages:

  • Improved Solvation: The hydrophilic nature of PEG chains enhances the swelling of the resin in a wide range of solvents, including polar solvents like N,N-dimethylformamide (DMF) and water.[1][2] This improved solvation ensures better access of reagents to the growing peptide chain, leading to more efficient coupling reactions.

  • Reduced Peptide Aggregation: The flexible PEG chains create a more "solution-like" environment within the resin beads, disrupting the intermolecular hydrogen bonding between peptide chains that leads to aggregation. This is particularly beneficial during the synthesis of hydrophobic or long peptide sequences.

  • Increased Purity and Yield: By minimizing aggregation and improving reaction kinetics, PEG linkers contribute to higher crude peptide purity and overall yield.[3]

  • Enhanced Biocompatibility: For applications involving on-resin biological assays, the biocompatibility of PEG can reduce non-specific binding.[1]

Quantitative Data Presentation

The following tables summarize the quantitative advantages of using PEG-based resins in solid-phase peptide synthesis.

Table 1: Comparative Analysis of Peptide Purity and Yield
Peptide SequenceResin TypeCrude Purity (%)Isolated Yield (%)Reference
ABC AnalogueDVB-PS--[3]
DEG-PS73.258.3[3]
ChemMatrix (PEG-based)High26.7[3]
ABRF 1992DVB-PS--[3]
DEG-PS-56.2[3]
ChemMatrix (PEG-based)High31.8[3]
ThymosinDVB-PS54.0-[3]
DEG-PS58.4-[3]
Jung-Redemann (JR) DecapeptideTentaGel S NH2 (PEG-PS)--[1]
PEGHN (High cross-linked PEG)Highest Purity-[1][4]

DVB-PS: Divinylbenzene-crosslinked Polystyrene; DEG-PS: Diethylene glycol dimethacrylate-crosslinked Polystyrene

Table 2: Swelling Properties of Various Solid Supports
Resin TypeSolventSwelling Ratio (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)~4.0 - 5.0[2]
N,N-Dimethylformamide (DMF)~3.0 - 4.0[2]
2-Methyltetrahydrofuran~4.5[2]
ChemMatrix (PEG-based)Dichloromethane (DCM)>4.0[2]
N,N-Dimethylformamide (DMF)>4.0[2]
Water>4.0[2]
Ethanol~3.1[2]
1-Propanol~3.8[2]
TentaGel S OH (PEG-grafted PS)Dichloromethane (DCM)~3.5
N,N-Dimethylformamide (DMF)~4.5
Water~4.0
ArgoGel-OH (PEG-grafted PS)Dichloromethane (DCM)~4.0
N,N-Dimethylformamide (DMF)~5.0
Water~4.5

Experimental Protocols

This section provides a detailed protocol for a standard Fmoc-based solid-phase peptide synthesis cycle using a PEG-based resin.

Materials and Reagents
  • Fmoc-protected amino acids

  • PEG-PS resin (e.g., TentaGel, ChemMatrix) with a suitable linker (e.g., Rink Amide for C-terminal amides)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)

  • Precipitation solvent: Cold diethyl ether

Protocol for a Single Coupling Cycle
  • Resin Swelling:

    • Place the desired amount of PEG-PS resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

    • Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Peptide Isolation
  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection step as described above on the final amino acid.

  • Resin Washing and Drying:

    • Wash the resin with DMF, followed by DCM, and finally with methanol.

    • Dry the resin under vacuum for at least 1 hour.

  • Peptide Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Start Start with PEG-PS Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Final_Wash Wash and Dry Resin Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (e.g., Reagent K) Final_Wash->Cleavage Isolation Precipitation and Isolation Cleavage->Isolation Purification RP-HPLC Purification Isolation->Purification End Pure Peptide Purification->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis using a PEG linker.

Logical Relationship of PEG Linker Advantages

Caption: How PEG linkers improve solid-phase peptide synthesis outcomes.

References

Application Notes and Protocols for Bioconjugation of Peptides with m-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the bioconjugation of peptides with m-PEG4-t-butyl ester. This process, commonly known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. The inclusion of a t-butyl ester protecting group allows for a sequential modification strategy, where the PEGylated peptide can be further functionalized after deprotection.

Introduction to m-PEG4-t-butyl ester Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, such as a peptide or protein.[1] PEGylation, the attachment of polyethylene glycol (PEG) chains, is a form of bioconjugation that can enhance the therapeutic properties of biomolecules.[2] The m-PEG4-t-butyl ester is a heterobifunctional linker containing a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid. This reagent can be obtained with different reactive groups to target specific functional groups on a peptide, such as primary amines or carboxylic acids.

The primary applications for this type of bioconjugation include:

  • Improving Pharmacokinetics: Increasing the hydrodynamic size of the peptide to reduce renal clearance and extend circulation half-life.

  • Enhancing Solubility: The hydrophilic PEG spacer increases the solubility of hydrophobic peptides in aqueous media.[3][4]

  • Enabling Further Functionalization: The t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for subsequent conjugation to other molecules of interest.[3][4][5]

Properties of m-PEG4-t-butyl ester Reagents

There are several commercially available m-PEG4-t-butyl ester reagents designed to react with different functional groups on a peptide. The choice of reagent depends on the available reactive sites on the target peptide. Below is a summary of two common variants.

Reagent NameReactive GroupTarget Peptide Functional GroupMolecular Weight ( g/mol )CAS Number
Acid-PEG4-t-butyl esterCarboxylic AcidPrimary Amine (e.g., N-terminus, Lysine side chain)350.41835759-85-7[3]
Amino-PEG4-t-butyl esterAmineCarboxylic Acid (e.g., C-terminus, Aspartic Acid, Glutamic Acid side chains)321.41581065-95-4[6]
Experimental Workflow

The overall workflow for the bioconjugation of a peptide with m-PEG4-t-butyl ester involves several key steps, from initial reaction to final product characterization.

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Purification & Analysis Peptide_Prep Peptide Preparation Conjugation Conjugation Reaction (e.g., EDC/NHS coupling) Peptide_Prep->Conjugation Reagent_Prep m-PEG4-t-butyl ester Reagent Preparation Reagent_Prep->Conjugation Deprotection t-butyl Ester Deprotection (TFA Treatment) Conjugation->Deprotection Crude PEGylated Peptide Purification Purification (e.g., RP-HPLC) Deprotection->Purification Deprotected PEGylated Peptide Characterization Characterization (e.g., LC-MS, MALDI-TOF) Purification->Characterization

Fig. 1: General experimental workflow for peptide bioconjugation.

Experimental Protocols

The following protocols provide a general methodology for the bioconjugation of a model peptide with a primary amine (e.g., at the N-terminus) using Acid-PEG4-t-butyl ester. These protocols should be optimized for specific peptides and applications.

Protocol 1: Conjugation of a Peptide with Acid-PEG4-t-butyl ester

This protocol describes the conjugation of a peptide containing a primary amine to the carboxylic acid group of Acid-PEG4-t-butyl ester using EDC and Sulfo-NHS chemistry.

Materials:

  • Peptide with a primary amine

  • Acid-PEG4-t-butyl ester

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Activation of Acid-PEG4-t-butyl ester:

    • Dissolve Acid-PEG4-t-butyl ester, EDC, and Sulfo-NHS in anhydrous DMF. A 2 to 5-fold molar excess of EDC and Sulfo-NHS over the PEG reagent is recommended.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated PEG reagent to the peptide solution. A 5 to 20-fold molar excess of the PEG reagent to the peptide is a good starting point for optimization.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume the excess activated PEG reagent.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by analytical RP-HPLC or LC-MS to observe the formation of the PEGylated peptide and the consumption of the starting peptide.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEGylated peptide.

Materials:

  • Crude PEGylated peptide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable solvent for the PEGylated peptide

  • Cold diethyl ether

Procedure:

  • Lyophilize the crude reaction mixture to remove aqueous buffers.

  • Dissolve the dried PEGylated peptide in a solution of 95% TFA in DCM.

  • Incubate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the deprotection can be monitored by LC-MS.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected PEGylated peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the pellet under vacuum.

Protocol 3: Purification and Characterization

This protocol describes the purification of the final PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.

Materials:

  • Deprotected PEGylated peptide pellet

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve the dried peptide in a minimal amount of Mobile Phase A.

  • Purify the PEGylated peptide by RP-HPLC using a suitable gradient of Mobile Phase B. The separation of the PEGylated peptide from the unreacted peptide and excess PEG reagent will depend on the properties of the peptide.[7]

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by LC-MS or MALDI-TOF mass spectrometry. The mass of the final product should correspond to the mass of the original peptide plus the mass of the deprotected PEG linker.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Data Presentation

The following table provides an example of the experimental parameters that should be recorded and optimized for a successful bioconjugation reaction.

ParameterRecommended RangePurpose
Peptide Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (PEG:Peptide) 5:1 to 50:1To drive the reaction to completion.
Molar Ratio (EDC/NHS:PEG) 2:1 to 5:1For efficient activation of the PEG carboxylic acid.
Reaction Buffer pH 7.0 - 8.0Optimal for amine reactivity.
Reaction Time 2 - 24 hoursTo allow for sufficient conjugation.
Reaction Temperature 4°C to 25°CLower temperatures can reduce side reactions.
Deprotection Time 1 - 4 hoursTo ensure complete removal of the t-butyl group.

Visualization of the Chemical Reaction

The following diagram illustrates the chemical pathway for the conjugation of a peptide's N-terminal amine with Acid-PEG4-t-butyl ester, followed by deprotection.

Fig. 2: Reaction scheme for peptide PEGylation and deprotection.

References

Application Notes and Protocols for Click Chemistry Utilizing m-PEG4-t-butyl ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of modified m-PEG4-t-butyl ester linkers in click chemistry. These versatile reagents are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and a t-butyl ester protecting group for staged reactions.

Introduction to m-PEG4-t-butyl ester in Click Chemistry

Modified m-PEG4-t-butyl ester linkers are valuable tools in modern chemistry, particularly in the realm of bioconjugation. The methoxy-PEG4 (m-PEG4) portion of the molecule is a monodisperse polyethylene glycol chain that imparts hydrophilicity to the target molecule, which can improve solubility and reduce non-specific binding. The t-butyl ester is a protecting group for a carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group for subsequent modifications.[1]

The true power of these linkers is realized when they are functionalized with a "clickable" handle, such as a terminal alkyne (e.g., propargyl group). This allows for highly efficient and specific conjugation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This reaction is known for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[4][5]

Key Applications

The unique properties of clickable m-PEG4-t-butyl ester derivatives make them suitable for a variety of applications:

  • Bioconjugation: The specific and efficient nature of click chemistry allows for the precise attachment of these PEG linkers to proteins, peptides, nucleic acids, and other biomolecules.[5] This can be used to improve the pharmacokinetic properties of therapeutic proteins or to attach imaging agents for diagnostic purposes.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, and can allow for a higher drug-to-antibody ratio (DAR).[1][6] The ability to perform the conjugation via click chemistry provides a reliable method for ADC synthesis.

  • Development of Fluorescent Probes: Click chemistry is an excellent method for synthesizing fluorescent probes for in vivo imaging and cellular assays. A fluorescent dye containing an azide group can be "clicked" onto a targeting molecule functionalized with an alkyne-PEG linker.[4]

  • Surface Modification: Surfaces, such as those of nanoparticles or microarrays, can be functionalized with azide groups and subsequently modified with alkyne-PEG linkers to create hydrophilic and biocompatible coatings.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "clicking" of an azide-containing molecule to Propargyl-m-PEG4-t-butyl ester.

Materials:

  • Propargyl-m-PEG4-t-butyl ester

  • Azide-containing molecule (e.g., fluorescent dye, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/water mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Propargyl-m-PEG4-t-butyl ester in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the Propargyl-m-PEG4-t-butyl ester (1.2 equivalents) and the azide-containing molecule (1.0 equivalent) in the chosen solvent.

    • Add the copper(I)-stabilizing ligand (TBTA or THPTA) to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.5 mM).

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration ~5 mM).

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for CuAAC Reaction:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Propargyl-m-PEG4- t-butyl ester mix Mix Reagents reagent1->mix reagent2 Azide Compound reagent2->mix catalyst CuSO4 / Ascorbate catalyst->mix ligand TBTA / THPTA ligand->mix react Incubate at RT mix->react monitor Monitor by TLC / LC-MS react->monitor purify Purify by RP-HPLC monitor->purify characterize Characterize (MS, NMR) purify->characterize

Caption: Workflow for a typical CuAAC reaction.

Protocol for the Synthesis of a Fluorescent Probe

This protocol is adapted from the synthesis of a BODIPY-FL-PEG-Azide probe and demonstrates the conjugation of an azide-modified fluorescent dye to an alkyne-containing peptide.[4]

Materials:

  • Alkyne-modified peptide

  • Azide-modified fluorescent dye (e.g., BODIPY-FL-PEG4-Azide)

  • CuSO₄

  • Ascorbic acid

  • PBS buffer (pH 7.4)

Procedure:

  • To a solution of the azide-modified fluorescent dye (0.10 μmol) and the alkyne-modified peptide (0.10 μmol) in PBS (250 μL), add a premixed solution of CuSO₄ (0.63 μmol) and ascorbic acid (3.1 μmol) in PBS (63 μL).[4]

  • Stir the reaction mixture in the dark at room temperature for 1 hour.[4]

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the fluorescently labeled peptide by RP-HPLC.[4]

  • Characterize the final product by mass spectrometry (e.g., ESI-MS).

Deprotection of the t-butyl ester

The t-butyl ester protecting group can be removed under acidic conditions to yield a free carboxylic acid.

Materials:

  • PEGylated product with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The resulting carboxylic acid can be used in subsequent reactions without further purification or can be purified by HPLC if necessary.

Deprotection and Subsequent Amide Coupling:

Deprotection_Coupling start PEG-t-butyl ester deprotection TFA / DCM start->deprotection Deprotection intermediate PEG-COOH deprotection->intermediate activation EDC / NHS intermediate->activation Activation activated_ester PEG-NHS ester activation->activated_ester final_product PEG-CONH-R activated_ester->final_product Amide Bond Formation amine Amine-containing molecule (R-NH2) amine->final_product

Caption: Deprotection and subsequent amide coupling.

Quantitative Data

The efficiency of click chemistry reactions is typically high, often with yields exceeding 80-90%. The following table provides representative data for the synthesis of a bioconjugate using a propargyl-PEG linker.

Reaction StepReactantsKey ReagentsSolventTime (h)Yield (%)Analytical Method
Click Conjugation Propargyl-PEG4-t-butyl ester, Azide-PeptideCuSO₄, Sodium Ascorbate, TBTADMSO/H₂O2>90RP-HPLC, ESI-MS
t-butyl Deprotection Click Product-t-butyl esterTFA, DCMDCM3>95RP-HPLC, ESI-MS
Amide Coupling Deprotected Click Product, Amine-DrugEDC, NHSDMF4~85RP-HPLC, ESI-MS

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Characterization

The products of these reactions are typically characterized by a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to monitor reaction progress and to purify the final product. The increase in hydrophilicity due to the PEG linker will result in a shorter retention time compared to the starting materials.[7]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the desired product.[8] For larger bioconjugates like ADCs, LC-MS is crucial for determining the drug-to-antibody ratio (DAR).[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product, although for large bioconjugates, this may be challenging. The disappearance of the alkyne proton signal and the appearance of the triazole proton signal are indicative of a successful click reaction.

Conclusion

Modified m-PEG4-t-butyl ester linkers are powerful and versatile reagents for click chemistry applications. Their use in bioconjugation, drug delivery, and the synthesis of molecular probes is well-established. The protocols and data presented here provide a foundation for researchers to successfully implement these valuable tools in their own work. The high efficiency and specificity of click chemistry, combined with the beneficial properties of the PEG linker, make this a highly attractive strategy for the synthesis of complex molecular architectures.

References

Application Notes and Protocols for Creating Protein-PEG Conjugates Using m-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer in-vivo half-life. It can also shield proteins from proteolytic degradation and reduce their immunogenicity.[1]

This document provides a detailed guide for the creation of protein-PEG conjugates using m-PEG4-t-butyl ester. This reagent requires a two-step process prior to conjugation: deprotection of the t-butyl ester to reveal a carboxylic acid, followed by activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated m-PEG4-NHS ester can then be efficiently conjugated to primary amines (e.g., lysine residues and the N-terminus) on the surface of a target protein.

Overall Workflow

The process of conjugating a protein with m-PEG4-t-butyl ester involves three main stages: preparation of the PEGylating reagent, conjugation with the target protein, and purification and analysis of the resulting conjugate.

G cluster_0 PEG Reagent Preparation cluster_1 Protein Conjugation cluster_2 Purification & Analysis deprotection Deprotection of m-PEG4-t-butyl ester activation Activation to m-PEG4-NHS ester deprotection->activation Using EDC and NHS conjugation Conjugation Reaction activation->conjugation Addition of activated PEG protein_prep Target Protein (in amine-free buffer) protein_prep->conjugation purification Purification of PEG-Protein Conjugate conjugation->purification e.g., SEC, IEX characterization Characterization purification->characterization SDS-PAGE, MS, HPLC

Caption: Overall workflow for protein PEGylation using m-PEG4-t-butyl ester.

Experimental Protocols

Preparation of Activated m-PEG4-NHS Ester

This section details the two-step process to convert the inert m-PEG4-t-butyl ester into the amine-reactive m-PEG4-NHS ester.

3.1.1. Deprotection of m-PEG4-t-butyl ester to m-PEG4-acid

The t-butyl ester protecting group is removed under acidic conditions to yield the free carboxylic acid.

  • Materials:

    • m-PEG4-t-butyl ester

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Rotary evaporator

  • Protocol:

    • Dissolve the m-PEG4-t-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2 to 5 hours.

    • Remove the DCM and TFA by rotary evaporation under vacuum.

    • Dissolve the residue in a fresh portion of DCM.

    • Wash the organic phase with water twice, followed by a wash with a saturated sodium chloride (brine) solution.

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent to obtain the m-PEG4-acid product. The crude product is often of sufficient purity for the next step.

3.1.2. Activation of m-PEG4-acid to m-PEG4-NHS Ester

The carboxylic acid group of the m-PEG4-acid is activated using EDC and NHS to form the amine-reactive NHS ester. This can be performed in an aqueous or organic solvent system.

  • Materials:

    • m-PEG4-acid (from step 3.1.1)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic method

    • MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) for aqueous method

    • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Protocol (Aqueous Method):

    • Dissolve the m-PEG4-acid in MES buffer.

    • Add EDC (1.5 to 2 molar excess over m-PEG4-acid) and NHS (1.5 to 2 molar excess) to the solution.

    • React for 15-30 minutes at room temperature. The solution now contains the activated m-PEG4-NHS ester and is ready for immediate use in the conjugation reaction.

  • Protocol (Organic Solvent Method):

    • Dissolve the m-PEG4-acid in anhydrous DMF or DCM.

    • Add EDC (2.0 molar equivalents) and NHS (2.0 molar equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

    • The resulting solution containing the activated m-PEG4-NHS ester can be used directly in the conjugation step, ensuring the final concentration of the organic solvent in the protein solution remains low (typically <10%).

Protein-PEG Conjugation

This protocol describes the reaction of the activated m-PEG4-NHS ester with the primary amines of the target protein.

  • Materials:

    • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Activated m-PEG4-NHS ester solution (from step 3.1.2)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Protocol:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0.

    • Add the desired molar excess of the activated m-PEG4-NHS ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Reaction times may vary depending on the protein and the desired degree of PEGylation.[2]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG4-NHS ester.

    • Incubate for an additional 15-30 minutes.

Purification of the PEG-Protein Conjugate

Purification is essential to remove unreacted PEG reagent, quenching molecules, and any unconjugated protein.

  • Methods:

    • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEG-protein conjugate from smaller, unreacted PEG molecules and other low molecular weight reaction components.[3]

    • Ion Exchange Chromatography (IEX): PEGylation often alters the surface charge of a protein, allowing for the separation of PEGylated species (mono-, di-, multi-PEGylated) from the unmodified protein based on their charge differences.

    • Hydrophobic Interaction Chromatography (HIC): This technique can also be used as a polishing step to separate different PEGylated forms.

Characterization of the PEG-Protein Conjugate

The purified conjugate should be thoroughly characterized to determine the degree of PEGylation and confirm its integrity.

  • Methods:

    • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

    • HPLC (SEC, IEX, RP-HPLC): Can be used to assess the purity of the conjugate and quantify the different PEGylated species.

    • ¹H NMR Spectroscopy: A quantitative method to determine the average number of PEG chains per protein (degree of PEGylation).[1][4][5]

Data Presentation

The following tables provide representative data for the conjugation of a model protein with m-PEG4-NHS ester.

Table 1: Reaction Conditions and Degree of PEGylation

Molar Ratio (m-PEG4-NHS : Protein)Reaction Time (hours)Reaction Temperature (°C)Average Degree of PEGylation (PEG molecules/protein)
10:12251-2
20:12253-4
50:12255-7
20:1442-3

Table 2: Characterization of Purified m-PEG4-Protein Conjugate

Analytical MethodUnmodified Proteinm-PEG4-Protein Conjugate
Apparent MW (SDS-PAGE) 50 kDa55-60 kDa (diffuse band)
Mass (by MS) 50,000 Da51,320 Da (representative for 4 PEG attachments)
Purity (by SEC-HPLC) >98%>95%
Elution Volume (SEC) 15 mL13.5 mL

Visualizing the Conjugation Chemistry

The following diagram illustrates the chemical steps involved in the preparation of the m-PEG4-NHS ester and its subsequent reaction with a primary amine on a protein.

Caption: Chemical pathway for protein conjugation with m-PEG4-t-butyl ester.

Note: The images in the diagram above are placeholders and would need to be replaced with actual chemical structure images for a formal document.

References

Application Notes and Protocols: Conjugation of m-PEG4-Linkers to Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and biomolecules. The specific linker, m-PEG4-t-butyl ester, features a methoxy-capped tetra(ethylene glycol) chain with a tert-butyl ester protecting a terminal carboxylic acid.

A common objective is the covalent attachment of such PEG linkers to amine functionalities on target molecules. However, the t-butyl ester group is a protecting group and is not directly reactive with secondary amines under standard bioconjugation conditions. Direct aminolysis of an unactivated ester is generally a low-efficiency process requiring harsh conditions.[1]

This document provides detailed protocols for two robust and efficient pathways to conjugate a methoxy-PEG4 linker to a secondary amine:

  • Pathway A: Deprotection of m-PEG4-t-butyl ester to form m-PEG4-acid, followed by activation and reaction with the secondary amine.

  • Pathway B: Direct reaction of a pre-activated m-PEG4-ester (such as an NHS or PFP ester) with the secondary amine.

Core Concepts and Strategic Pathways

To form a stable amide bond between the m-PEG4 linker and a secondary amine, the carboxylic acid end of the PEG must be chemically activated. The t-butyl ester in the starting material serves to prevent unwanted reactions of the carboxylic acid until it is intentionally deprotected.[2]

The choice between the two pathways depends on the availability of starting materials and the chemical nature of the molecule containing the secondary amine.

G cluster_0 Pathway A: Deprotection & Activation A_start m-PEG4-t-butyl ester A_deprotect Deprotection (e.g., TFA in DCM) A_start->A_deprotect A_acid m-PEG4-Acid A_deprotect->A_acid A_activate Activation (e.g., EDC, NHS) A_acid->A_activate A_activated m-PEG4-NHS Ester (Active Intermediate) A_activate->A_activated amine Secondary Amine (R₂-NH) A_activated->amine Conjugation B_start Pre-activated m-PEG4-Ester (e.g., NHS or PFP Ester) B_start->amine Conjugation product m-PEG4-Amide Conjugate amine->product

Pathway A: Two-Step Deprotection and Activation

This pathway is necessary if your starting material is the t-butyl ester protected PEG. It involves two distinct chemical steps before conjugation:

  • Deprotection: The t-butyl ester is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free carboxylic acid (m-PEG4-acid).[2][3]

  • Activation: The carboxylic acid is then activated, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester intermediate.[4][5] This intermediate readily reacts with amines.

Pathway B: Direct Conjugation with Activated Esters

This is a more direct approach that uses a commercially available, pre-activated PEG linker.

  • m-PEG4-NHS Ester: N-hydroxysuccinimide esters are common amine-reactive reagents that form stable amide bonds.[6][7]

  • m-PEG4-PFP Ester: Pentafluorophenyl esters are often preferred for reacting with secondary amines. They are generally more reactive and less susceptible to hydrolysis in aqueous buffers than NHS esters, which can lead to more efficient reactions.[8][9][10]

Reaction Mechanism

The reaction of an activated PEG ester with a secondary amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (NHS or PFP) to form a stable amide bond.

reagents [label=<

m-PEG4-O- -LG + R₂NH

Activated PEG Ester (LG = NHS or PFP)

Secondary Amine

];

intermediate [label=<

m-PEG4-O-

];

products [label=<

m-PEG4-O- -NR₂ + LG-H

PEG-Amide Conjugate

Leaving Group

];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Leaving Group Expulsion"]; } Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

Protocol 1: Deprotection of m-PEG4-t-butyl ester (Pathway A, Step 1)

This protocol describes the removal of the t-butyl protecting group to yield m-PEG4-acid.

Materials:

  • m-PEG4-t-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the m-PEG4-t-butyl ester in anhydrous DCM (e.g., 10 mL DCM per 1 g of PEG ester).

  • Under an inert atmosphere (Argon or Nitrogen), add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[3]

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS if necessary.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting crude product, m-PEG4-acid, can be co-evaporated with DCM or toluene multiple times to ensure complete removal of residual TFA.

  • The crude product is often a viscous oil and can be used in the next activation step without further purification.[3]

Protocol 2: EDC/NHS Activation of m-PEG4-Acid (Pathway A, Step 2)

This protocol activates the carboxylic acid for reaction with amines. This procedure can be performed in either an aqueous buffer or an organic solvent.

Materials:

  • m-PEG4-acid (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Aqueous Method: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)[11]

  • Organic Method: Anhydrous DCM or DMF

  • Secondary amine-containing molecule

Procedure (Organic Solvent Method):

  • Dissolve m-PEG4-acid (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.5-2.0 equivalents) and stir until dissolved.[5]

  • Add EDC·HCl (1.5-2.0 equivalents) to the solution.[5]

  • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.[5]

  • Dissolve the secondary amine-containing substrate (1.5 equivalents) in the same solvent.

  • Add the amine solution to the activated PEG solution. If using a hydrochloride salt of the amine, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the acid.[5]

  • Stir the final reaction mixture at room temperature for 2-24 hours, monitoring by LC-MS or TLC.[12]

  • Upon completion, the product can be purified by flash chromatography or preparative HPLC.

Procedure (Aqueous Method):

  • Dissolve the m-PEG4-acid in MES buffer (pH 5.0-6.0).

  • Add EDC and sulfo-NHS (for improved solubility) to the solution and react for 15 minutes at room temperature to activate the acid.[4][13]

  • Immediately add the amine-containing substrate, which should be dissolved in a conjugation buffer (e.g., PBS, pH 7.2-7.5). It is crucial to raise the pH of the reaction to 7.2-8.0 for efficient coupling to the amine.[4][11]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.

  • Purify the conjugate using dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: Direct Conjugation with m-PEG4-PFP Ester (Pathway B)

This protocol is highly recommended for its efficiency and stability against hydrolysis.

Materials:

  • m-PEG4-PFP ester

  • Amine-containing molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer (pH 7.2-8.5)[10]

Procedure:

  • Equilibrate the vial of m-PEG4-PFP ester to room temperature before opening to prevent moisture condensation.[8][9]

  • Prepare a stock solution (e.g., 10-100 mM) of the m-PEG4-PFP ester by dissolving it in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[8][10]

  • Dissolve your secondary amine-containing molecule in the reaction buffer (pH 7.2-8.5) to a final concentration of 0.5-5 mg/mL.[10]

  • Slowly add the desired molar excess (typically 2 to 10-fold) of the PFP ester stock solution to the amine solution while stirring. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[14]

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[10]

  • Monitor the reaction by an appropriate method (e.g., LC-MS).

  • Purify the final conjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove unreacted PEG and the PFP leaving group.

Data Presentation: Summary of Reaction Conditions

The optimal conditions for your specific molecule may require some optimization. The following tables provide a general guide.

Table 1: Conditions for Deprotection and Activation (Pathway A)

Step Reagents Solvent Temperature (°C) Time pH
Deprotection TFA DCM Room Temp 2-5 h N/A (Acidic)
Activation (Aq.) EDC, sulfo-NHS MES Buffer Room Temp 15 min 4.5 - 6.0

| Activation (Org.) | EDC, NHS | DCM or DMF | Room Temp | 30-60 min | N/A |

Table 2: Conditions for Conjugation to Secondary Amines

Activated PEG Solvent Temperature (°C) Time pH Molar Excess (PEG:Amine)
m-PEG4-NHS (from activation) Aqueous Buffer Room Temp or 4°C 2 h - Overnight 7.2 - 8.0 1-5 fold
m-PEG4-NHS (from activation) Organic Solvent Room Temp 2-24 h N/A (Base added) 1-2 fold
m-PEG4-PFP (pre-activated) Aqueous Buffer (+ <10% org.) Room Temp or 4°C 1-4 h - Overnight 7.2 - 8.5 2-10 fold

| m-PEG4-NHS (pre-activated) | Aqueous Buffer (+ <10% org.) | Room Temp or 4°C | 30-60 min - 2 h | 7.0 - 9.0 | 5-20 fold |

Experimental Workflow Visualization

This diagram outlines the key steps and decision points for a typical conjugation experiment using a pre-activated PEG ester.

G start Start prep_amine Prepare Amine Solution (0.5-5 mg/mL in pH 7.2-8.5 buffer) start->prep_amine prep_peg Prepare Activated PEG Stock (10-100 mM in anhydrous DMSO/DMF) Use Immediately start->prep_peg react Combine Reagents (Add PEG stock to amine solution) prep_amine->react prep_peg->react incubate Incubate Reaction (1-4h at RT or overnight at 4°C) react->incubate monitor Monitor Progress (LC-MS, HPLC, etc.) incubate->monitor monitor->incubate Incomplete purify Purify Conjugate (Dialysis, SEC, HPLC) monitor->purify Complete analyze Characterize Final Product (Mass Spec, NMR, etc.) purify->analyze end End analyze->end

References

Application Notes and Protocols for Modifying Small Molecules with m-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of m-PEG4-t-butyl ester in the modification of small molecules. The inclusion of a tetraethylene glycol (PEG4) linker can significantly enhance the aqueous solubility, pharmacokinetic properties, and overall therapeutic potential of small molecule drugs. The tert-butyl ester group serves as a convenient protecting group for a carboxylic acid functionality, allowing for orthogonal chemical modifications.

Introduction to m-PEG4-t-butyl Ester in Small Molecule Modification

m-PEG4-t-butyl ester is a heterobifunctional linker widely employed in pharmaceutical sciences to improve the properties of small molecule drugs. The monodisperse tetraethylene glycol chain imparts hydrophilicity, which can be crucial for overcoming solubility challenges often encountered with hydrophobic drug candidates.[1] This modification, known as PEGylation, can lead to improved bioavailability, reduced aggregation, and altered biodistribution profiles.[1][2]

The key structural features of m-PEG4-t-butyl ester derivatives are a reactive functional group at one terminus of the PEG chain and a t-butyl protected carboxylic acid at the other. This design allows for the covalent attachment of the PEG linker to a small molecule via the reactive group, while the protected carboxylate remains available for subsequent deprotection and further conjugation, for instance, in the construction of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[]

Key Applications

The primary applications of m-PEG4-t-butyl ester in small molecule modification include:

  • Improving Solubility and Bioavailability: The hydrophilic nature of the PEG4 chain can significantly increase the aqueous solubility of poorly soluble small molecules.[1] This enhancement can lead to improved absorption and bioavailability.

  • PROTAC Linkers: In the design of PROTACs, the PEG4 linker serves as a flexible spacer between the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the linker are critical for the formation of a productive ternary complex, leading to the degradation of the target protein.[]

  • Antibody-Drug Conjugate (ADC) Linkers: In ADCs, the PEG4 linker connects the cytotoxic small molecule payload to the antibody. The use of a hydrophilic linker can increase the drug-to-antibody ratio (DAR) without promoting aggregation, and can also influence the pharmacokinetic properties of the conjugate.

  • Surface Modification: Small molecules can be tethered to surfaces or nanoparticles via a PEG4 linker to enhance biocompatibility and reduce non-specific binding.

Quantitative Data on m-PEG4-t-butyl Ester and its Derivatives

The following tables summarize the physicochemical properties of various commercially available m-PEG4-t-butyl ester derivatives. This data is essential for selecting the appropriate reagent and for designing conjugation strategies.

Table 1: Physicochemical Properties of Amine-Reactive m-PEG4-t-butyl Ester Derivatives

Product NameMolecular FormulaMolecular Weight ( g/mol )PuritySolubilityStorage Condition
Amino-PEG4-t-butyl esterC15H31NO6321.4>98%Water, DMSO, DCM, DMF-20°C
Methylamino-PEG4-t-butyl esterC16H33NO6335.4>98%Water, DMSO, DCM, DMF-20°C

Data sourced from commercial suppliers.[4]

Table 2: Physicochemical Properties of Carboxyl-Reactive m-PEG4-t-butyl Ester Derivatives

Product NameMolecular FormulaMolecular Weight ( g/mol )PuritySolubilityStorage Condition
Acid-PEG4-t-butyl esterC16H30O8350.4>98%Water, DMSO, DCM, DMF-20°C

Data sourced from commercial suppliers.

Experimental Protocols

This section provides detailed protocols for the conjugation of a small molecule to an amino-PEG4-t-butyl ester and the subsequent deprotection of the t-butyl ester.

Protocol for Amide Bond Formation between a Carboxylic Acid-Containing Small Molecule and Amino-PEG4-t-butyl Ester

This protocol describes a general procedure for the coupling of a small molecule containing a carboxylic acid functional group to Amino-PEG4-t-butyl ester using a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, such as NHS (N-Hydroxysuccinimide).

Materials:

  • Carboxylic acid-containing small molecule

  • Amino-PEG4-t-butyl ester

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing small molecule (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the solution. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Conjugation: In a separate flask, dissolve Amino-PEG4-t-butyl ester (1.1 equivalents) in anhydrous DMF. Add this solution to the activated small molecule solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure small molecule-PEG4-t-butyl ester conjugate.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • Small molecule-PEG4-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Deionized water

Procedure:

  • Dissolution: Dissolve the small molecule-PEG4-t-butyl ester conjugate in a mixture of DCM and TFA (typically a 1:1 or 2:1 v/v ratio). The concentration will depend on the solubility of the conjugate.

  • Reaction: Stir the solution at room temperature. The deprotection is usually complete within 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the DCM and TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x).

  • Purification (if necessary): For many applications, the crude deprotected product can be used directly in the next step after thorough drying. If further purification is required, it can be achieved by reverse-phase HPLC.

  • Characterization: Confirm the structure of the deprotected product by ¹H NMR and Mass Spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a general workflow for the modification of small molecules using m-PEG4-t-butyl ester.

G cluster_conjugation Amide Bond Formation cluster_deprotection t-Butyl Ester Deprotection SM_COOH Small Molecule-COOH Activated_Ester Activated Ester Intermediate SM_COOH->Activated_Ester EDC, NHS PEG_NH2 H2N-PEG4-COOtBu Conjugate_Protected SM-CONH-PEG4-COOtBu PEG_NH2->Conjugate_Protected Activated_Ester->Conjugate_Protected Conjugate_Protected_dep SM-CONH-PEG4-COOtBu Conjugate_Deprotected SM-CONH-PEG4-COOH Conjugate_Protected_dep->Conjugate_Deprotected TFA

Caption: Chemical pathway for small molecule conjugation and deprotection.

G start Start: Small Molecule & m-PEG4-t-butyl ester conjugation 1. Conjugation Reaction (e.g., Amide Coupling) start->conjugation workup 2. Reaction Work-up (Extraction & Washing) conjugation->workup purification 3. Purification (Column Chromatography) workup->purification characterization1 4. Characterization of Protected Conjugate (NMR, MS) purification->characterization1 deprotection 5. Deprotection Reaction (TFA Treatment) characterization1->deprotection purification2 6. Purification of Deprotected Conjugate (e.g., HPLC) deprotection->purification2 characterization2 7. Final Characterization (NMR, MS) purification2->characterization2 end End: Purified Small Molecule-PEG4 Conjugate characterization2->end

Caption: Experimental workflow for small molecule PEGylation.

Conclusion

The use of m-PEG4-t-butyl ester provides a versatile and effective strategy for the modification of small molecules to enhance their therapeutic potential. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the fields of medicinal chemistry, drug delivery, and chemical biology. Careful execution of the described experimental procedures and thorough characterization of the resulting conjugates are essential for successful outcomes in drug discovery and development projects.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG4-t-butyl ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG4-t-butyl Ester Conjugation

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields during the conjugation of molecules using an m-PEG4-t-butyl ester linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: I am experiencing a very low overall yield for my m-PEG4 conjugation. What are the common points of failure?

A low final yield is often a cumulative problem. The main stages to investigate are:

  • Inefficient Deprotection: The initial t-butyl ester may not be fully converted to the required carboxylic acid, reducing the amount of active linker available for conjugation.

  • Incomplete Carboxylic Acid Activation: The activation of the PEG-acid with reagents like EDC and NHS is a critical step and is highly sensitive to reaction conditions.

  • Poor Coupling Efficiency: The activated PEG-linker may not react efficiently with the target amine on your molecule due to suboptimal pH, stoichiometry, or steric hindrance.

  • Side Reactions and Instability: The activated ester is susceptible to hydrolysis, and other side reactions can consume reagents or modify your target molecule.

  • Product Loss During Purification: PEGylated molecules can be challenging to purify, and significant product loss can occur during work-up and chromatography.

Deprotection Step

Q2: How can I confirm that the t-butyl ester is fully deprotected before starting the conjugation?

Complete deprotection is crucial. The t-butyl ester is acid-labile and can be removed to yield the free carboxylic acid.

Troubleshooting Deprotection:

  • Method: The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Monitoring: Before proceeding to the conjugation step, confirm the completion of the deprotection reaction using:

    • Thin-Layer Chromatography (TLC): The product (PEG-acid) should have a different Rf value (typically lower, more polar) than the starting material (PEG-t-butyl ester).

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You should see the disappearance of the mass corresponding to the t-butyl ester starting material and the appearance of the mass for the free carboxylic acid.

  • Incomplete Reaction: If you observe remaining starting material, you can extend the reaction time or increase the concentration of TFA. Ensure your reagents are anhydrous, as water can interfere.

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)Use high-purity, anhydrous TFA.
Solvent Dichloromethane (DCM)Anhydrous grade is recommended.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Temperature 0°C to Room TemperatureStart at 0°C to control the reaction, then allow to warm.
Reaction Time 30 minutes to 4 hoursMonitor by TLC or LC-MS for completion.
Table 1. Recommended Conditions for t-Butyl Ester Deprotection.
Conjugation Step

Q3: My conjugation reaction shows low conversion. What are the most likely causes related to the reaction setup?

Low conversion during the coupling of the m-PEG4-acid to an amine is the most common source of low yield. This step typically involves the activation of the carboxylic acid using a carbodiimide like EDC, often with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.[1]

Troubleshooting the Conjugation Reaction:

Potential CauseRecommended ActionPreventative Measures
Poor Reagent Quality Use fresh, high-purity EDC and NHS. EDC is moisture-sensitive and should be stored in a desiccator.Purchase reagents in small, sealed quantities. Avoid repeated opening of reagent bottles.
Suboptimal pH The reaction between an NHS-ester and a primary amine is most efficient at pH 7-9.[2][3] Maintain the pH of your reaction buffer in this range.Use a suitable buffer such as phosphate-buffered saline (PBS) or borate buffer at the target pH.
Inefficient Acid Activation Ensure correct stoichiometry. The carboxylic acid must be activated before or during the introduction of the amine.Perform a two-step reaction: activate the PEG-acid with EDC/NHS first for 15-30 minutes, then add your amine-containing molecule.[4]
Hydrolysis of Activated Ester The NHS-ester is susceptible to hydrolysis, especially in aqueous buffers.[1]Use Sulfo-NHS instead of NHS for aqueous reactions to improve the stability of the active ester. Perform the reaction promptly after activation.
Incorrect Stoichiometry An excess of the PEG-linker is often used to drive the reaction to completion, but this can complicate purification.Start with a 1.5 to 3-fold molar excess of the PEG-acid relative to the amine. Optimize as needed.
Table 2. Troubleshooting Guide for Low Conjugation Yield.
ReagentRecommended Molar Ratio (relative to Amine)Role
m-PEG4-Carboxylic Acid 1.5 - 5 equivalentsDrives the reaction towards product formation.
EDC (or DCC) 1.5 - 5 equivalentsActivates the carboxylic acid.[5]
NHS (or Sulfo-NHS) 1.5 - 5 equivalentsForms a more stable, amine-reactive intermediate ester.[1]
Table 3. Recommended Molar Ratios for a Typical EDC/NHS Coupling Reaction.

Q4: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis. What are these byproducts?

The presence of multiple products indicates side reactions are occurring. Common byproducts include:

  • Unreacted Amine Starting Material: Indicates poor coupling efficiency. Revisit the points in Q3.

  • Unreacted PEG-Acid: Suggests either inefficient activation or rapid hydrolysis of the activated ester.

  • EDC-Related Byproducts: EDC can rearrange into an N-acylisourea byproduct which is unreactive. It can also be hydrolyzed. These are typically removed during purification.

  • Multiple PEGylations: If your target molecule has more than one primary amine (e.g., multiple lysine residues in a protein), you may get a mixture of mono-, di-, and multi-PEGylated products.[6] To favor mono-PEGylation, you can try reducing the molar excess of the PEG-linker.

Purification Step

Q5: I have difficulty purifying my final PEGylated product. What purification methods are most effective?

Purifying PEGylated molecules can be challenging due to their high polarity and potential for streaking on standard silica gel columns.[7] Unreacted PEG reagents, in particular, can be difficult to remove.

Recommended Purification Techniques:

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated peptides and small molecules, providing high resolution to separate the desired product from unreacted starting materials and byproducts.[]

  • Size Exclusion Chromatography (SEC): Useful for removing low molecular weight impurities like EDC byproducts and unreacted NHS from a much larger PEGylated protein.[] It can also separate PEGylated proteins from unreacted native proteins.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, it can be a powerful method to separate PEGylated species from their unmodified counterparts.[][9]

Detailed Experimental Protocols

Protocol 1: Deprotection of m-PEG4-t-butyl ester
  • Preparation: Dissolve the m-PEG4-t-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Add the TFA dropwise while stirring.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Once the reaction is complete, remove the DCM and TFA under reduced pressure (in a fume hood). The resulting m-PEG4-carboxylic acid can be co-evaporated with toluene or DCM several times to ensure all residual TFA is removed. The crude product is often used directly in the next step.

Protocol 2: Conjugation of m-PEG4-COOH to an Amine Substrate via EDC/NHS Chemistry
  • Dissolution: Dissolve the dried m-PEG4-carboxylic acid (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM for small molecules, or an aqueous buffer like MES or PBS at pH 6-7 for proteins).

  • Activation: Add EDC (1.5 eq) to the solution. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Coupling: Dissolve your amine-containing substrate (1.0 eq) in a suitable reaction buffer (for proteins, a buffer like PBS at pH 7.4 is common). Add this solution to the activated PEG-linker mixture.

  • Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the substrate.

  • Monitoring: Monitor the formation of the desired conjugate by LC-MS or HPLC.

  • Quenching: If desired, the reaction can be quenched by adding a small amount of a primary amine like Tris or ethanolamine to consume any remaining activated PEG-ester.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation start m-PEG4-t-butyl ester acid m-PEG4-COOH start->acid TFA / DCM activated m-PEG4-NHS ester acid->activated EDC / NHS final Final Conjugate activated->final amine Substrate-NH2 amine->final pH 7-9

Caption: Chemical workflow for m-PEG4 conjugation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Problem: Low Final Yield check_deprotection 1. Check Deprotection Step (LC-MS) start->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok redo_deprotection Action: Redo deprotection. Increase time/TFA. deprotection_ok->redo_deprotection No check_coupling 2. Check Coupling Reaction (LC-MS of crude) deprotection_ok->check_coupling Yes coupling_ok Conversion > 80%? check_coupling->coupling_ok troubleshoot_coupling Action: Troubleshoot Coupling - Check reagent quality - Verify pH (7-9) - Optimize stoichiometry coupling_ok->troubleshoot_coupling No check_purification 3. Check Purification Step coupling_ok->check_purification Yes purification_issue Action: Optimize Purification - Use RP-HPLC - Check for product loss in waste fractions check_purification->purification_issue

Caption: Logical workflow for troubleshooting low conjugation yield.

Experimental Workflow Diagram

Experimental_Workflow A 1. Deprotect m-PEG4-t-butyl ester B 2. Remove Solvent & TFA A->B C 3. Activate PEG-Acid (EDC/NHS) B->C D 4. Add Amine Substrate C->D E 5. Monitor Reaction D->E F 6. Purify Product (e.g., HPLC) E->F G 7. Analyze Final Product (LC-MS) F->G

Caption: Step-by-step experimental workflow for PEGylation.

References

Technical Support Center: Preventing Aggregation of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to the aggregation of protein-PEG conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein-PEG conjugate aggregation?

A1: Protein-PEG conjugate aggregation can be triggered by a variety of factors, often related to the inherent properties of the protein, the characteristics of the polyethylene glycol (PEG), and the experimental conditions. Key causes include:

  • Protein Instability: The protein itself may be prone to unfolding or denaturation, exposing hydrophobic regions that can lead to self-association.[1]

  • PEGylation Chemistry: The type of chemical reaction used for conjugation and the specific site of PEG attachment can influence the conjugate's stability. Non-specific PEGylation can sometimes lead to conjugates with a higher propensity for aggregation.

  • High Protein Concentration: Increased concentrations of the protein-PEG conjugate can promote intermolecular interactions and aggregation.[2]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate. A pH close to the isoelectric point (pI) of the protein can minimize electrostatic repulsion and increase aggregation.[2][3]

  • Temperature Stress: Elevated temperatures can induce protein unfolding and subsequent aggregation.[4] Conversely, some proteins may be susceptible to cold denaturation.

  • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that leads to protein unfolding and aggregation.

  • Properties of PEG: The molecular weight, structure (linear vs. branched), and polydispersity of the PEG can affect the conjugate's solubility and stability.[5][6]

Q2: How does PEGylation, in general, help prevent protein aggregation?

A2: PEGylation is a widely used strategy to enhance the stability and solubility of proteins, thereby preventing aggregation.[5][7] The mechanisms behind this protective effect include:

  • Steric Hindrance: The PEG molecule creates a hydrophilic shield around the protein, which sterically hinders intermolecular interactions that lead to aggregation.[8]

  • Increased Hydrodynamic Volume: The attachment of PEG increases the effective size of the protein in solution, which can reduce the likelihood of aggregation.[7]

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation to a protein generally increases the overall solubility of the conjugate.[7]

Q3: Can the choice of PEG reagent influence aggregation?

A3: Yes, the choice of PEG reagent is critical. The molecular weight and structure of the PEG can impact the stability of the conjugate. For instance, a study on G-CSF showed that both 5 kDa and 20 kDa PEG could prevent precipitation and slow the rate of aggregation.[8] The reactivity of the functional group on the PEG and its specificity for certain amino acid residues on the protein also play a crucial role in determining the homogeneity and stability of the final product.

Q4: What are the first signs of aggregation in my protein-PEG conjugate sample?

A4: Early detection of aggregation is crucial for troubleshooting. Common indicators include:

  • Visual Observation: The appearance of turbidity, cloudiness, or visible precipitates in the solution.[2]

  • Changes in Spectroscopic Readings: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering by aggregates.

  • Inconsistent Results in Assays: Variability in bioactivity assays or analytical chromatography can be a sign of underlying aggregation issues.

  • Altered Chromatographic Profiles: The appearance of high molecular weight species or a shift in the main peak during size exclusion chromatography (SEC).[]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation problems encountered during and after protein PEGylation.

Problem 1: Visible precipitation or turbidity is observed immediately after the PEGylation reaction.

This issue often points to problems with the reaction conditions or the initial stability of the protein.

Troubleshooting Workflow:

G start Precipitation post-reaction check_protein Assess Protein Stability (Pre-PEGylation) start->check_protein check_reaction Evaluate Reaction Conditions start->check_reaction check_buffer Analyze Buffer Composition (pH, Ionic Strength) start->check_buffer protein_unstable Protein is unstable check_protein->protein_unstable reaction_harsh Harsh reaction conditions check_reaction->reaction_harsh buffer_suboptimal Suboptimal buffer check_buffer->buffer_suboptimal optimize_protein Optimize protein buffer (add stabilizers) protein_unstable->optimize_protein Yes optimize_reaction Modify reaction parameters (lower temp, shorter time) reaction_harsh->optimize_reaction Yes optimize_buffer Screen different buffers (adjust pH, salt) buffer_suboptimal->optimize_buffer Yes end Soluble Conjugate optimize_protein->end optimize_reaction->end optimize_buffer->end

Caption: Troubleshooting workflow for immediate post-PEGylation precipitation.

Possible Causes and Solutions:

CauseRecommended Action
Protein Instability Before PEGylation, confirm the stability of your protein in the chosen reaction buffer using techniques like Dynamic Light Scattering (DLS) or Differential Scanning Calorimetry (DSC). Consider adding stabilizers such as arginine or glycerol to the protein solution.
Harsh Reaction Conditions High temperatures or prolonged reaction times can denature the protein. Try reducing the reaction temperature and optimizing the incubation time.
Suboptimal Buffer pH The reaction pH might be too close to the protein's isoelectric point (pI). Adjust the pH of the reaction buffer to be at least one unit away from the pI to ensure sufficient electrostatic repulsion between protein molecules.[2]
High PEG-to-Protein Ratio An excessive amount of PEG can sometimes lead to precipitation. Perform a titration experiment to determine the optimal PEG-to-protein molar ratio that achieves the desired degree of PEGylation without causing aggregation.
Problem 2: The purified protein-PEG conjugate aggregates during storage or after freeze-thaw cycles.

This suggests that the final formulation is not optimal for long-term stability.

Troubleshooting Workflow:

G start Aggregation during storage check_formulation Evaluate Formulation Buffer (pH, excipients) start->check_formulation check_concentration Assess Conjugate Concentration start->check_concentration check_storage Review Storage Conditions (temp, freeze-thaw) start->check_storage formulation_issue Suboptimal formulation check_formulation->formulation_issue concentration_issue Concentration too high check_concentration->concentration_issue storage_issue Inappropriate storage check_storage->storage_issue optimize_formulation Screen excipients (sugars, amino acids) formulation_issue->optimize_formulation Yes optimize_concentration Determine max soluble concentration concentration_issue->optimize_concentration Yes optimize_storage Optimize storage temp and use cryoprotectants storage_issue->optimize_storage Yes end Stable Conjugate optimize_formulation->end optimize_concentration->end optimize_storage->end

References

Technical Support Center: Purification of m-PEG4-t-butyl ester Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of m-PEG4-t-butyl ester conjugates. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for purifying m-PEG4-t-butyl ester conjugates?

A1: For the separation of PEGylated compounds, reversed-phase columns with shorter alkyl chains are often more effective than standard C18 columns. C4 or C8 columns typically provide better resolution for PEGylated molecules.[1] Using a C4 column, such as a Jupiter 300 C4, has been shown to yield good resolution for PEGylated proteins.[1]

Q2: Which mobile phases are suitable for this type of purification?

A2: A common mobile phase composition for reversed-phase HPLC of PEGylated compounds is a gradient of acetonitrile in water.[1][2] Using a standard 0.1% Trifluoroacetic acid (TFA)/acetonitrile gradient can be effective.[1] It is crucial to use high-purity, HPLC-grade solvents to avoid baseline noise and contamination.[3]

Q3: What detection method should I use, given that m-PEG4-t-butyl ester lacks a strong chromophore?

A3: Since polyethylene glycol (PEG) does not have a UV chromophore, standard UV detection can be challenging unless the conjugated molecule has a strong UV absorbance.[4][] More suitable detectors for PEGylated compounds include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors.[4][6][7] However, RI detectors are not compatible with gradient elution, which is often necessary for these separations.[7]

Q4: Can the t-butyl ester group be cleaved during HPLC?

A4: The t-butyl ester protecting group is known to be labile under acidic conditions.[8] Therefore, prolonged exposure to acidic mobile phases, such as those containing a high concentration of TFA, could potentially lead to the cleavage of the t-butyl group. It is advisable to use the lowest concentration of acid necessary for good peak shape and to work at moderate temperatures.

Q5: How can I improve the resolution between my PEGylated conjugate and the unconjugated starting material?

A5: Optimizing the gradient is key. A shallow gradient, with a slow increase in the organic mobile phase, often provides the best separation for closely eluting species.[1] Additionally, adjusting the column temperature can impact resolution; for PEGylated proteins, a moderately elevated temperature of around 45°C has been shown to improve peak shape and resolution.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of m-PEG4-t-butyl ester conjugates.

Problem 1: Poor Resolution or Co-elution of Peaks

Possible Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase gradient.

  • Incorrect flow rate.

  • Column overloading.

Solutions:

ParameterRecommendationExpected Outcome
Column Switch from a C18 to a C4 or C8 column.Improved separation of PEGylated and unmodified compounds.[1]
Gradient Decrease the gradient slope (e.g., from 2%/min to 1%/min increase in organic phase).Increased separation between closely eluting peaks.[1]
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Can enhance resolution, but will increase run time.
Sample Load Decrease the amount of sample injected onto the column.Sharper peaks and reduced peak tailing.
Problem 2: Broad or Tailing Peaks

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Column degradation or contamination.

  • Sample solvent is too strong.

  • High molecular weight of the conjugate.

Solutions:

ParameterRecommendationExpected Outcome
Mobile Phase pH Operate at a lower pH to minimize interactions with residual silanol groups.[9]Improved peak symmetry.
Column Temperature Increase the column temperature to around 45°C.Can improve peak shape for large molecules.[1]
Sample Solvent Dissolve the sample in the initial mobile phase if possible.Sharper, more symmetrical peaks.[9]
Column Maintenance Flush the column with a strong solvent to remove contaminants.Restoration of column performance.
Problem 3: Unstable Baseline or Spurious Peaks

Possible Causes:

  • Contaminated mobile phase or solvents.

  • Air bubbles in the system.

  • Detector issues (especially with ELSD/CAD).

  • Mobile phase immiscibility.

Solutions:

IssueCorrective Action
Solvent Quality Use only HPLC-grade solvents and freshly prepared mobile phases.[3]
System Degassing Degas the mobile phases thoroughly before use.
Detector Settings Optimize ELSD/CAD parameters (e.g., nebulizer and evaporator temperatures).
Mobile Phase Ensure the mobile phase components are miscible under all gradient conditions.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for HPLC purification and a logical approach to troubleshooting common issues.

G cluster_prep Sample & System Preparation cluster_run HPLC Run & Analysis prep_sample Dissolve Conjugate in Initial Mobile Phase prep_mobile Prepare & Degas Mobile Phases equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect Detect with ELSD/CAD run_gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., by MS) collect->analyze

Caption: Experimental workflow for HPLC purification.

G cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_baseline Baseline Issues start Problem with Chromatogram res_check Poor Resolution? start->res_check shape_check Broad/Tailing Peaks? start->shape_check base_check Unstable Baseline? start->base_check res_sol1 Decrease Gradient Slope res_check->res_sol1 Yes res_sol2 Switch to C4/C8 Column res_sol1->res_sol2 res_sol3 Reduce Flow Rate res_sol2->res_sol3 shape_sol1 Increase Column Temp. shape_check->shape_sol1 Yes shape_sol2 Check Sample Solvent shape_sol1->shape_sol2 shape_sol3 Lower Mobile Phase pH shape_sol2->shape_sol3 base_sol1 Use Fresh HPLC-Grade Solvents base_check->base_sol1 Yes base_sol2 Degas Mobile Phases base_sol1->base_sol2

Caption: Troubleshooting logic for common HPLC issues.

Sample Experimental Protocol

This protocol provides a starting point for the purification of a generic m-PEG4-t-butyl ester conjugate. Optimization will likely be required for specific molecules.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Reversed-phase column: C4 or C8, 5 µm particle size, 4.6 x 150 mm.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

  • Degas both mobile phases for at least 15 minutes prior to use.

3. HPLC Method Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 45°C[1]
Injection Volume 20 µL
ELSD/CAD Settings Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min (Optimize as needed)
Gradient Program See table below

4. Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.04555
40.0595
45.0595
46.0955
55.0955

5. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Dissolve the crude m-PEG4-t-butyl ester conjugate in a small volume of the initial mobile phase. If solubility is an issue, use a solvent with a slightly higher organic content, but be aware this may affect peak shape.

  • Inject the sample and begin the HPLC run.

  • Collect fractions corresponding to the desired peaks.

  • Analyze the collected fractions using an appropriate method (e.g., mass spectrometry) to confirm the identity and purity of the product.

  • After the purification is complete, flush the column with a high percentage of organic solvent before storing it according to the manufacturer's recommendations.

References

optimizing reaction conditions for m-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis, purification, and use of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of m-PEG4-t-butyl ester?

A1: m-PEG4-t-butyl ester is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The methoxy-PEG4 portion enhances hydrophilicity and biocompatibility of the conjugated molecule, which can improve solubility and circulation half-life. The t-butyl ester protects a carboxylic acid, which, after deprotection, can be used to covalently link the PEG to amine-containing molecules such as proteins, peptides, or small molecule drugs.

Q2: How is the t-butyl ester protecting group removed?

A2: The t-butyl ester is typically removed under acidic conditions. The most common reagent for this deprotection is Trifluoroacetic Acid (TFA), often used in a mixture with a solvent like Dichloromethane (DCM).[1][2] The reaction is generally performed at room temperature.

Q3: What are the byproducts of the TFA-mediated deprotection of the t-butyl ester?

A3: The deprotection reaction releases the t-butyl carbocation. This cation can be deprotonated to form isobutylene gas.[3] Alternatively, it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[4] To prevent unwanted side reactions caused by these byproducts, scavengers are sometimes used.[4][5]

Q4: Under what conditions is the t-butyl ester group stable?

A4: The t-butyl ester group is generally stable under basic and nucleophilic conditions.[5] This allows for reactions to be performed on other parts of the molecule, such as a terminal amine group, without affecting the protected carboxylic acid.

Q5: How should m-PEG4-t-butyl ester be stored?

A5: It is recommended to store m-PEG4-t-butyl ester at -20°C. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation, as PEG compounds can be hygroscopic.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis of m-PEG4-t-butyl ester
Possible Cause Suggested Solution
Incomplete reaction- Ensure anhydrous conditions, as water can interfere with the esterification. - Increase reaction time. For example, some protocols for similar molecules suggest stirring for up to 48 hours at room temperature.[1][6] - Optimize the molar ratio of reactants (m-PEG4-carboxylic acid, t-butyl acetate) and catalyst (e.g., perchloric acid).
Degradation of starting material or product- Perform the reaction at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions.
Issues with catalyst- Use a fresh, high-purity catalyst. Ensure the chosen catalyst is appropriate for t-butyl esterification.
Inefficient purification- Optimize the solvent system for flash column chromatography to ensure good separation of the product from unreacted starting materials and byproducts.
Problem 2: Incomplete Deprotection of the t-butyl Ester
Possible Cause Suggested Solution
Insufficient acid concentration or reaction time- Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[1] - Extend the reaction time. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). A typical reaction time is around 5 hours at room temperature.[1]
Presence of acid-labile groups- If other acid-sensitive functional groups are present, a milder deprotection method may be necessary. While TFA is standard, exploring alternative acidic conditions could be beneficial, though TFA is generally effective.
Water in the reaction mixture- Ensure anhydrous conditions, as water can interfere with the acidic environment. Use anhydrous solvents.
Problem 3: Unwanted Side Reactions During Deprotection
Possible Cause Suggested Solution
Alkylation by t-butyl cation- The reactive t-butyl cation generated during deprotection can alkylate sensitive residues, such as tryptophan or methionine, if they are present in the molecule.[4] - Add a scavenger (e.g., triethylsilane or thiophenol) to the reaction mixture to trap the t-butyl cation.[4][5]
Polymerization of isobutylene- Ensure proper ventilation, as isobutylene is a gas.[3][7] Running the reaction in an open or well-vented system can help remove the gas as it forms.

Experimental Protocols

Protocol 1: Synthesis of m-PEG4-t-butyl ester via Esterification

This protocol is adapted from a general procedure for the synthesis of t-butyl esters of amino acids and should be optimized for m-PEG4-carboxylic acid.[1][6]

Materials:

  • m-PEG4-carboxylic acid

  • tert-Butyl acetate (anhydrous)

  • Perchloric acid (HClO4)

  • Dichloromethane (DCM, anhydrous)

  • 10% Sodium Carbonate (Na2CO3) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Solvents for flash chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve m-PEG4-carboxylic acid in tert-butyl acetate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add perchloric acid (approximately 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water.

  • Adjust the pH of the resulting aqueous solution to ~9 by adding 10% Na2CO3 solution.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Based on similar reactions):

ParameterValueReference
Reaction Time 18-48 hours[1][6]
Temperature Room Temperature[1][6]
Expected Yield ~70%[6]
Protocol 2: Deprotection of m-PEG4-t-butyl ester

This protocol is a general procedure for the TFA-mediated cleavage of a t-butyl ester.[1]

Materials:

  • m-PEG4-t-butyl ester

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic Acid (TFA)

  • Water

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the m-PEG4-t-butyl ester in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 5 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure.

  • Dissolve the residue in DCM.

  • Wash the organic solution with water (2 times) and then with brine.

  • Dry the organic phase over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected m-PEG4-carboxylic acid.

Quantitative Data (Based on similar reactions):

ParameterValueReference
Reaction Time ~5 hours[1]
Temperature Room Temperature[1]
TFA Concentration 50% in DCM[1][2]
Expected Yield Up to 98%[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of m-PEG4-t-butyl ester start m-PEG4-carboxylic acid reaction Esterification (RT, 48h) start->reaction reagents t-butyl acetate, HClO4 reagents->reaction workup Aqueous Workup (pH adjustment, Extraction) reaction->workup purification Flash Chromatography workup->purification product m-PEG4-t-butyl ester purification->product Deprotection_Workflow cluster_deprotection Deprotection of t-butyl Ester start_deprotection m-PEG4-t-butyl ester reaction_deprotection Acidolysis (RT, 5h) start_deprotection->reaction_deprotection reagents_deprotection TFA, DCM reagents_deprotection->reaction_deprotection byproducts Byproducts: Isobutylene (gas) t-butyl trifluoroacetate reaction_deprotection->byproducts workup_deprotection Aqueous Workup & Solvent Removal reaction_deprotection->workup_deprotection product_deprotection m-PEG4-carboxylic acid workup_deprotection->product_deprotection Troubleshooting_Logic start_trouble Problem Encountered low_yield Low Yield? start_trouble->low_yield incomplete_deprotection Incomplete Deprotection? start_trouble->incomplete_deprotection side_reactions Side Reactions? start_trouble->side_reactions solution_yield Check Reaction Time & Anhydrous Conditions low_yield->solution_yield Yes solution_deprotection Increase TFA Conc. & Reaction Time incomplete_deprotection->solution_deprotection Yes solution_side_reactions Add Scavengers & Ensure Ventilation side_reactions->solution_side_reactions Yes

References

Technical Support Center: m-PEG4-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG4-t-butyl ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG4-t-butyl ester and what is its primary application in bioconjugation?

A1: m-PEG4-t-butyl ester is a heterobifunctional crosslinker. It contains two key functional groups: a methoxy-terminated polyethylene glycol (m-PEG) chain activated with an N-hydroxysuccinimide (NHS) ester, and a t-butyl ester protected carboxylic acid. The NHS ester allows for the covalent conjugation of the PEG linker to primary amines (-NH2) on biomolecules such as proteins, peptides, or antibodies, forming a stable amide bond.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions after the initial conjugation to introduce a new reactive site for further modifications.[3][4]

Q2: What is the main side reaction to be aware of when using m-PEG4-t-butyl ester?

A2: The primary side reaction is the hydrolysis of the NHS ester.[1][5] In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid on the PEG linker and preventing its conjugation to the target biomolecule. This hydrolysis is a competing reaction to the desired aminolysis (reaction with the amine).[6]

Q3: How does pH affect the bioconjugation reaction and the hydrolysis side reaction?

A3: The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5.[1][2] At a lower pH, the primary amines on the biomolecule are protonated, reducing their nucleophilicity and slowing down the conjugation reaction. Conversely, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly.[1][5] Therefore, an optimal pH must be chosen to balance efficient conjugation with minimal hydrolysis.

Q4: Is the t-butyl ester group stable during the initial bioconjugation step?

A4: Yes, the t-butyl ester protecting group is stable under the neutral to slightly basic conditions (pH 7.2-8.5) typically used for NHS ester-amine coupling.[3] Cleavage of the t-butyl ester requires acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is performed in a separate, subsequent step after the initial PEGylation.[7]

Q5: Can m-PEG4-t-butyl ester react with other functional groups on a protein besides primary amines?

A5: While NHS esters are highly selective for primary amines, some reactivity with other nucleophilic groups like tyrosines has been reported at lower pH, although this is generally not a significant side reaction under optimal conditions.[8] The primary targets for NHS ester conjugation on proteins are the N-terminal alpha-amine and the epsilon-amines of lysine residues.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of m-PEG4-t-butyl ester: The reagent may have been exposed to moisture or the reaction buffer pH is too high.[2][5] 2. Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive primary amines on the biomolecule. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target biomolecule for reaction with the NHS ester.[9] 4. Insufficient molar excess of the PEG reagent: The ratio of m-PEG4-t-butyl ester to the biomolecule is too low.[2]1. Handle the reagent with care: Store the m-PEG4-t-butyl ester under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use. 2. Optimize reaction pH: Perform the reaction in a pH range of 7.2-8.5. A pH of 8.3-8.5 is often optimal for balancing reactivity and hydrolysis.[5] 3. Use amine-free buffers: Use buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1] If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. 4. Increase the molar excess of the PEG reagent: A 10 to 50-fold molar excess of the PEG reagent over the biomolecule is generally recommended.[10]
Precipitation of the Biomolecule during Conjugation 1. High degree of PEGylation: Excessive modification of the biomolecule can alter its solubility properties. 2. Solvent incompatibility: If the m-PEG4-t-butyl ester is first dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous reaction buffer can cause precipitation.[1]1. Reduce the molar excess of the PEG reagent: Use a lower ratio of m-PEG4-t-butyl ester to the biomolecule. 2. Optimize the addition of the PEG reagent: Dissolve the m-PEG4-t-butyl ester in a minimal amount of a water-miscible organic solvent and add it slowly to the stirred biomolecule solution. Ensure the final concentration of the organic solvent is low (typically <10%).[2]
Heterogeneity of the Conjugated Product 1. Multiple reactive sites: Proteins typically have multiple primary amines (N-terminus and lysine residues), leading to a mixture of products with varying degrees of PEGylation.[11] 2. Inconsistent reaction conditions: Variations in pH, temperature, or reaction time can lead to batch-to-batch variability.1. Optimize the molar ratio: Carefully control the molar ratio of the PEG reagent to the biomolecule to favor a specific degree of PEGylation. 2. Control reaction parameters: Maintain consistent pH, temperature, and reaction time for all experiments. 3. Purification: Use chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unreacted biomolecule and other PEGylated species.
Cleavage of the t-butyl Ester During Conjugation This is highly unlikely under standard NHS ester conjugation conditions (pH 7.2-8.5).Ensure the reaction buffer is not acidic. The t-butyl ester is stable at neutral and basic pH.[3]

Quantitative Data Summary

The efficiency of the bioconjugation reaction with m-PEG4-t-butyl ester is a balance between the rate of aminolysis (the desired reaction) and the rate of hydrolysis (the primary side reaction). The following table summarizes the key kinetic parameters.

Parameter Condition Effect Reference
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4-5 hours[1]
pH 8.6, 4°C10 minutes[1]
Optimal pH for Aminolysis 7.2 - 8.5[1][2]
Optimal pH for minimizing hydrolysis Lower pH[5]
Optimal pH for balancing both 8.3 - 8.5[5]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with m-PEG4-t-butyl Ester
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare m-PEG4-t-butyl Ester Solution: Immediately before use, dissolve the m-PEG4-t-butyl ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved m-PEG4-t-butyl ester to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted m-PEG4-t-butyl ester and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Deprotection of the t-Butyl Ester
  • Lyophilize the PEGylated Protein: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Prepare Deprotection Solution: Prepare a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the deprotection solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Remove TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification: Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and scavengers.

Protocol 3: Analysis of Reaction Products by HPLC-CAD
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Charged Aerosol Detector (CAD). A UV detector can be used in series for protein detection.

  • Column: A size-exclusion chromatography (SEC) column is suitable for separating the PEGylated protein from the unreacted protein and smaller molecules.

  • Mobile Phase: Use a mobile phase compatible with both the column and the detectors, such as a phosphate or acetate buffer.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The PEGylated protein will elute earlier than the unreacted protein due to its larger size. The unreacted m-PEG4-t-butyl ester and its hydrolyzed byproduct will elute later. The CAD will detect all non-volatile components, allowing for the quantification of both the desired product and the side products.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification1 Purification 1 cluster_deprotection Deprotection cluster_purification2 Purification 2 protein Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix and Incubate (RT or 4°C) protein->conjugation peg_reagent Dissolve m-PEG4-t-butyl ester in DMSO/DMF peg_reagent->conjugation purify1 Purify PEGylated Protein (SEC or Dialysis) conjugation->purify1 deprotect Treat with TFA purify1->deprotect purify2 Purify Final Conjugate (SEC or Dialysis) deprotect->purify2 troubleshooting_logic decision decision solution solution start Low Conjugation Yield? check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is reagent fresh and dry? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Is molar excess sufficient? check_reagent->check_ratio Yes use_fresh_reagent Use fresh, dry reagent check_reagent->use_fresh_reagent No increase_ratio Increase molar excess check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success buffer_exchange->success use_fresh_reagent->success increase_ratio->success reaction_pathway reagents m-PEG4-NHS + Protein-NH2 aminolysis Aminolysis (Desired Reaction) reagents->aminolysis pH 7.2-8.5 hydrolysis Hydrolysis (Side Reaction) reagents->hydrolysis Aqueous Buffer product m-PEG4-NH-Protein (Conjugate) aminolysis->product side_product m-PEG4-COOH (Inactive PEG) hydrolysis->side_product

References

Technical Support Center: Managing Steric Hindrance with m-PEG4-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-t-butyl ester linkers. The information provided addresses common issues encountered during bioconjugation experiments, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an m-PEG4-t-butyl ester linker in bioconjugation?

A1: The m-PEG4-t-butyl ester linker is a heterobifunctional crosslinker used to covalently attach two molecules. Its primary functions are to:

  • Increase Solubility: The polyethylene glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of hydrophobic molecules in aqueous buffers.[1][2][3]

  • Reduce Steric Hindrance: The PEG4 spacer provides a flexible chain that creates distance between the conjugated molecules, minimizing steric clash that can hinder the reaction or affect the biological activity of the final conjugate.[2]

  • Provide a Protective Group: The t-butyl ester protects a carboxylic acid group, allowing for controlled, sequential conjugation reactions. This group can be removed under acidic conditions to reveal the carboxylic acid for further modification.

Q2: How does the PEG4 linker help in managing steric hindrance?

A2: Steric hindrance occurs when the size and shape of molecules prevent them from reacting efficiently. The PEG4 linker acts as a flexible spacer, physically separating the reactive ends of the molecules being conjugated. This separation provides more accessible sites for reaction, which can lead to higher conjugation efficiency and a more defined final product.[2] The length of the PEG chain is a critical factor; while longer chains can further reduce steric hindrance, an optimal length is often required to avoid other issues like reduced potency or altered pharmacokinetics.

Q3: What are the key considerations when deprotecting the t-butyl ester group?

A3: The t-butyl ester is typically removed using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5] Key considerations include:

  • Acid Concentration: A common method involves using a 1:1 mixture of TFA in a solvent like dichloromethane (DCM).[6] For some applications, neat TFA (95%) can also be used.[4]

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature for a few hours.[6]

  • Quenching and Work-up: After deprotection, the TFA is removed under vacuum. The residue is then often dissolved in a solvent and washed to remove any remaining acid.

  • Side Reactions: The t-butyl cation formed during deprotection is quenched to form isobutylene gas.[7][8] It is important to perform the reaction in a well-ventilated area and not in a closed system.[7]

Troubleshooting Guides

Problem 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)
Possible Cause Suggested Solution
Steric Hindrance The PEG4 linker may be too short for the specific molecules being conjugated. Consider using a longer PEG linker (e.g., PEG8, PEG12) to increase the distance between the biomolecule and the payload.[9]
Suboptimal Reaction pH The pH of the reaction buffer is critical for efficient coupling. For NHS ester reactions with primary amines, a pH of 7.2-8.5 is generally recommended.[10] For maleimide-thiol reactions, a pH of 6.5-7.0 is optimal.[10]
Hydrolysis of Reactive Groups NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[11][12] Ensure that all reagents and solvents are anhydrous. Prepare NHS ester solutions immediately before use and do not store them.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[11][12] Use amine-free buffers such as phosphate-buffered saline (PBS) or MES.
Insufficient Molar Excess of Linker A sufficient molar excess of the linker-payload is necessary to drive the reaction to completion. A 20-fold molar excess is a common starting point for antibody labeling.[12] This may need to be optimized for your specific system.
Problem 2: Aggregation of the Final Conjugate
Possible Cause Suggested Solution
Hydrophobicity of the Payload Highly hydrophobic payloads can lead to aggregation, especially at high DARs.[3][13] The PEG linker helps to increase the overall hydrophilicity of the conjugate. If aggregation is still an issue with a PEG4 linker, consider using a longer or branched PEG linker to further mask the hydrophobicity of the payload.[1]
High Drug-to-Antibody Ratio (DAR) High DARs can increase the propensity for aggregation.[3] If possible, aim for a lower, more controlled DAR. This can be achieved by optimizing the molar ratio of the linker-payload to the antibody during the conjugation reaction.
Improper Buffer Conditions The buffer composition, including pH and ionic strength, can influence protein stability. Ensure the final conjugate is in a buffer that is optimal for its stability.

Quantitative Data Summary

The length of the PEG linker can significantly impact the drug-to-antibody ratio (DAR) in the synthesis of antibody-drug conjugates (ADCs). The following table summarizes representative data on the effect of PEG linker length on DAR.

LinkerPEG LengthAverage DARReference
Maleimide-PEGx-MMADPEG42.5[9]
Maleimide-PEGx-MMADPEG65.0[9]
Maleimide-PEGx-MMADPEG84.8[9]
Maleimide-PEGx-MMADPEG123.7[9]
Maleimide-PEGx-MMADPEG243.0[9]
PEG-glucuronide-MMAEPEG8>3.5[13]
PEG-glucuronide-MMAEPEG12>3.5[13]
PEG-glucuronide-MMAEPEG24>3.5[13]

Note: The optimal PEG linker length is dependent on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using m-PEG4-t-butyl Ester

This protocol describes a two-step process: 1) Activation of the m-PEG4-t-butyl ester linker and coupling to a payload containing a primary amine, and 2) Deprotection of the t-butyl ester to reveal a carboxylic acid, followed by conjugation to an antibody.

Step 1: Activation and Coupling to Payload

  • Activation of m-PEG4-t-butyl ester:

    • Dissolve m-PEG4-COOH-t-butyl ester, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent such as DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (linker:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.[14][15]

  • Coupling to Amine-Containing Payload:

    • Dissolve the payload (containing a primary amine) in a compatible anhydrous solvent.

    • Add the payload solution to the activated linker solution.

    • Let the reaction proceed at room temperature for 2-4 hours or overnight.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

    • Purify the resulting payload-linker conjugate using chromatography.

Step 2: Deprotection and Antibody Conjugation

  • Deprotection of t-butyl Ester:

    • Dissolve the purified payload-linker conjugate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[6]

    • Stir the reaction at room temperature for 2-5 hours.[6]

    • Remove the TFA and DCM under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with water to remove residual acid. Dry the organic phase and evaporate the solvent to obtain the deprotected payload-linker.

  • Antibody Conjugation (EDC/NHS Chemistry):

    • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.4).[11][12]

    • Dissolve the deprotected payload-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Activate the carboxylic acid on the payload-linker using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 4.5-5.0).[14][16]

    • Add the activated payload-linker solution to the antibody solution. A 20-fold molar excess of the payload-linker is a common starting point.[12]

    • Incubate the reaction for 2 hours at room temperature or on ice.[12]

    • Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine).[11]

    • Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.[12]

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Linker cluster_1 With m-PEG4-t-butyl ester Linker Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Steric Hindrance Reaction Low Yield Molecule_A_PEG Molecule A PEG_Linker m-PEG4 Linker Molecule_A_PEG->PEG_Linker Conjugation Molecule_B_PEG Molecule B PEG_Linker->Molecule_B_PEG Conjugation Successful_Reaction High Yield

Caption: Mitigation of steric hindrance using an m-PEG4 linker.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Hindrance Is Steric Hindrance Suspected? Start->Check_Hindrance Increase_PEG Use Longer PEG Linker Check_Hindrance->Increase_PEG Yes Check_pH Verify Reaction pH Check_Hindrance->Check_pH No Increase_PEG->Check_pH Adjust_pH Adjust pH (7.2-8.5 for NHS) Check_pH->Adjust_pH Incorrect Check_Reagents Check Reagent Quality (Anhydrous) Check_pH->Check_Reagents Correct Adjust_pH->Check_Reagents Use_Fresh_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Use_Fresh_Reagents Degraded Check_Buffer Amine-free Buffer? Check_Reagents->Check_Buffer Good Use_Fresh_Reagents->Check_Buffer Change_Buffer Switch to PBS or MES Check_Buffer->Change_Buffer No Check_Molar_Ratio Optimize Molar Ratio of Linker Check_Buffer->Check_Molar_Ratio Yes Change_Buffer->Check_Molar_Ratio Increase_Molar_Ratio Increase Molar Excess of Linker Check_Molar_Ratio->Increase_Molar_Ratio Low Success Successful Conjugation Check_Molar_Ratio->Success Optimal Increase_Molar_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of m-PEG4-t-butyl ester Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted m-PEG4-t-butyl ester from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted m-PEG4-t-butyl ester?

A1: The most common methods for removing the relatively small and polar m-PEG4-t-butyl ester are liquid-liquid extraction and flash column chromatography. For larger reaction products like proteins or nanoparticles, size-exclusion chromatography (SEC) or ultrafiltration/diafiltration are also highly effective.[1][]

Q2: What are the key physical properties of m-PEG4-t-butyl ester to consider during purification?

A2: m-PEG4-t-butyl ester is a liquid at room temperature with a molecular weight of approximately 292.37 g/mol . It is soluble in a variety of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5] Its hydrophilic PEG chain also imparts some water solubility, which is a critical factor in designing liquid-liquid extraction protocols.

Q3: When is liquid-liquid extraction a suitable method?

A3: Liquid-liquid extraction is a good initial purification step, especially for large-scale reactions where a significant amount of the unreacted PEG ester needs to be removed. It is most effective when the desired product has significantly different solubility characteristics than the m-PEG4-t-butyl ester. For instance, if your product is much less water-soluble, you can use water washes to remove the unreacted PEG ester from an organic solution of your product.[1][6]

Q4: When should I use flash column chromatography?

A4: Flash column chromatography is ideal for achieving high purity, especially when liquid-liquid extraction is insufficient to remove all the unreacted m-PEG4-t-butyl ester. It is particularly useful for separating the PEG ester from products with similar solubilities but different polarities.

Q5: Can I use reversed-phase HPLC for purification?

A5: Yes, reversed-phase HPLC (RP-HPLC) can be used, particularly for analytical purposes to check the purity of the final product.[7] For preparative scale, it can be effective but may be less cost-effective and more time-consuming than flash chromatography for larger quantities.

Troubleshooting Guide

Problem 1: I'm performing a liquid-liquid extraction, but I suspect a lot of my product is being lost to the aqueous phase.

  • Possible Cause: Your product may have some water solubility, or an emulsion may have formed, trapping the product.

  • Solution:

    • Reduce the number of aqueous washes, or use a saturated sodium chloride solution (brine) for the washes. Brine can decrease the solubility of organic compounds in the aqueous layer.

    • To break emulsions, you can try adding a small amount of brine, gently swirling the separatory funnel, or in some cases, filtering the mixture through a pad of Celite.

    • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Problem 2: During flash column chromatography on silica gel, my PEGylated product and the unreacted m-PEG4-t-butyl ester are co-eluting.

  • Possible Cause: The polarity of your product and the unreacted PEG ester may be too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: A shallow gradient elution can improve separation. For polar PEGylated compounds, consider using a solvent system like chloroform/methanol or dichloromethane/methanol. Sometimes, a gradient of ethanol/isopropanol in chloroform can provide better separation and reduce streaking.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For highly polar compounds, an amine-functionalized silica column can be effective in an aqueous normal-phase (HILIC) mode.[8]

Problem 3: My purified product still shows the presence of unreacted m-PEG4-t-butyl ester when I analyze it by LC-MS.

  • Possible Cause: The purification method used was not stringent enough, or the detection method (like mass spectrometry) is highly sensitive and picking up trace amounts.

  • Solution:

    • Sequential Purification: Combine methods for higher purity. For example, perform a liquid-liquid extraction first to remove the bulk of the unreacted PEG ester, followed by flash column chromatography for fine purification.

    • Preparative HPLC: For very high purity requirements, a final polishing step using preparative reversed-phase HPLC may be necessary.

Comparison of Purification Methods

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubilityModerate>90%Fast, scalable, good for initial bulk removal.[6]Limited separation efficiency for compounds with similar solubilities, potential for emulsion formation.
Flash Column Chromatography Differential polarityHigh (>95%)70-90%High resolution, applicable to a wide range of compounds.Can be time-consuming, requires solvent optimization, potential for product loss on the column.
Size-Exclusion Chromatography (SEC) Difference in molecular sizeHigh (>98%)>85%Very effective for separating large products from the small unreacted PEG ester.[]Only suitable when there is a significant size difference between the product and the impurity.
Ultrafiltration/Diafiltration Molecular weight cutoffHigh (>98%)>95%Fast, scalable, and efficient for large products.Requires a significant size difference, potential for membrane fouling.

Note: The typical purity and yield values are estimates and can vary significantly depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for a Hydrophobic Product

This protocol assumes your desired product is significantly more hydrophobic than the unreacted m-PEG4-t-butyl ester.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., dichloromethane or ethyl acetate). A typical volume would be 5-10 times the reaction volume.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently for 1-2 minutes, venting frequently.[9] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat the water wash 2-3 more times to maximize the removal of the water-soluble m-PEG4-t-butyl ester.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which should now be significantly depleted of the unreacted PEG ester.

Protocol 2: Flash Column Chromatography

This protocol is a subsequent step after an initial work-up like the one described above.

  • Sample Preparation: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the chromatography solvent or a slightly stronger solvent.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with your chosen solvent system. A common starting point for polar compounds is a gradient of methanol in dichloromethane or chloroform. For example, you can start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10%).

  • Fraction Collection: Collect fractions and monitor the elution of your product and any remaining impurities using thin-layer chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions to identify those containing the pure product. Combine the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Purification Method Selection Workflow

PurificationWorkflow Decision Workflow for Purification Method Selection start Reaction Mixture (Product + unreacted m-PEG4-t-butyl ester) is_product_large Is the product a large molecule (e.g., protein, nanoparticle)? start->is_product_large sec_uf Use Size-Exclusion Chromatography (SEC) or Ultrafiltration/Diafiltration is_product_large->sec_uf Yes extraction Perform Liquid-Liquid Extraction (water/organic solvent) is_product_large->extraction No check_purity1 Check Purity (TLC, LC-MS) sec_uf->check_purity1 extraction->check_purity1 is_purity_sufficient1 Is purity sufficient? check_purity1->is_purity_sufficient1 flash_chrom Perform Flash Column Chromatography (e.g., Silica gel, DCM/MeOH gradient) is_purity_sufficient1->flash_chrom No end Pure Product is_purity_sufficient1->end Yes check_purity2 Check Purity (LC-MS, NMR) flash_chrom->check_purity2 is_purity_sufficient2 Is purity sufficient? check_purity2->is_purity_sufficient2 is_purity_sufficient2->end Yes prep_hplc Consider Preparative HPLC for higher purity is_purity_sufficient2->prep_hplc No prep_hplc->end

References

Technical Support Center: Monitoring m-PEG4-t-butyl Ester Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-t-butyl ester and monitoring its reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is my m-PEG4-t-butyl ester starting material not visible on the TLC plate under UV light?

A1: m-PEG4-t-butyl ester and similar PEGylated compounds do not typically contain a chromophore that absorbs UV light at 254 nm.[1][2] Therefore, they will not appear as dark spots on a TLC plate with a fluorescent indicator when viewed under a UV lamp.[1][3]

Q2: I've tried common TLC stains like potassium permanganate and iodine, but my PEGylated compound is still not visible. Why is that?

A2: Standard visualization techniques such as iodine vapor, potassium permanganate, phosphomolybdic acid, and ethanolic sulfuric acid are often ineffective for staining PEG compounds on TLC plates.[1] The chemical nature of the polyethylene glycol chain makes it unreactive to these common stains.

Q3: What is the recommended method for visualizing m-PEG4-t-butyl ester and its derivatives on a TLC plate?

A3: The most effective and widely recommended method for visualizing PEG compounds is a modified Dragendorff stain.[1][4] This stain complexes with the ether oxygens of the PEG chain, producing visible spots. Other stains that may work include cerium ammonium molybdate (CAM) and p-anisaldehyde, which are general-purpose stains for various functional groups.[5]

Troubleshooting Guide

Problem 1: Streaking of spots on the TLC plate.

Streaking is a common issue when working with polar PEGylated compounds like m-PEG4-t-butyl ester.[4]

Possible Cause Solution
High Polarity of the Compound PEG compounds have a high affinity for the silica gel stationary phase.[6] Using a more polar mobile phase can help reduce streaking. Try solvent systems like Dichloromethane/Methanol or Chloroform/Methanol.[4] Adding a small amount of a more polar solvent like ethanol or isopropanol can also improve spot shape.[4]
Sample Overloading Applying too much sample to the TLC plate can lead to streaking. Ensure you are spotting a dilute solution of your reaction mixture.
Inappropriate Solvent System The chosen eluent may not be optimal for your specific compound. Experiment with different solvent systems. A slow gradient of 1-10% Ethanol/Isopropanol (1:1) in Chloroform has been reported to provide better separation.[4]
Acidic Nature of Silica Gel If your compound is basic, it may interact strongly with the slightly acidic silica gel, causing streaking. Consider neutralizing the silica plate by adding a small percentage (e.g., 1-2%) of triethylamine or ammonia to the mobile phase.[7]

Problem 2: Poor separation of the starting material and product.

Achieving good separation between the starting m-PEG4-t-butyl ester and its reaction product can be challenging due to their similar polarities.

Possible Cause Solution
Subtle Polarity Difference The polarity difference between the reactant and product might be minimal. Experiment with various solvent systems to maximize the difference in Rf values. Systems with a mixture of a chlorinated solvent and an alcohol (e.g., DCM/MeOH) often provide better resolution than ethyl acetate/hexane systems.[4]
Incorrect Mobile Phase Polarity If the spots are all at the baseline, the eluent is not polar enough. If they are all at the solvent front, it is too polar. Adjust the solvent ratio accordingly. For highly polar compounds, a higher percentage of methanol may be required.[6]
Use of Additives Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve the separation of acidic or basic compounds.

Problem 3: No spots are visible even after using a recommended stain.

Possible Cause Solution
Improper Staining Technique Ensure the staining solution is fresh and properly prepared. For dip stains, immerse the plate quickly and remove excess stain. For spray stains, ensure even coverage. Some stains, like CAM and p-anisaldehyde, require heating to develop the spots.[5]
Low Compound Concentration The concentration of your compound on the TLC plate may be too low to be detected. Try spotting a more concentrated sample of your reaction mixture.
Stain Incompatibility While Dragendorff stain is generally effective, its sensitivity can vary. Consider trying an alternative like Cerium Ammonium Molybdate (CAM) stain.[5]

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Amidation Reaction of m-PEG4-t-butyl Ester with a Primary Amine by TLC

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add your coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Stir for a few minutes before adding a solution of m-PEG4-t-butyl ester in the same anhydrous solvent. Allow the reaction to proceed at the desired temperature.

  • TLC Sample Preparation: At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent like DCM or methanol.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the diluted starting materials (m-PEG4-t-butyl ester and the amine) and the diluted reaction mixture at different time points.

  • TLC Development: Develop the TLC plate in a chamber pre-saturated with the chosen mobile phase. A common starting solvent system is 10% Methanol in Dichloromethane. Adjust the polarity as needed to achieve good separation.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it thoroughly. Visualize the spots using a modified Dragendorff stain.

Protocol 2: Preparation of Modified Dragendorff Stain

This stain is highly recommended for the visualization of PEGylated compounds.[4][5]

  • Solution A: Dissolve 1.7 g of bismuth subnitrate (BiO(NO₃)·H₂O) in a solution of 20 g of L(+)-tartaric acid in 80 mL of deionized water. Sonicate for 15 minutes.

  • Solution B: Dissolve 32 g of potassium iodide (KI) in 80 mL of deionized water.

  • Final Staining Solution: In a separate container, prepare a solution of 175 g of L(+)-tartaric acid in 950 mL of deionized water. To this, add Solution A and Solution B. Stir the resulting orange mixture for 15 minutes. Store the stain in a refrigerator.

To use the stain: Dip the dried TLC plate into the solution or spray the plate evenly. Brown or orange spots on a yellow background should appear almost instantly for PEG-containing compounds.[5]

Visualizations

TLC_Troubleshooting_Workflow cluster_spot_issues Spot Appearance Issues cluster_solutions Potential Solutions No_Spots No Spots Visible Change_Stain Use Dragendorff Stain No_Spots->Change_Stain Primary Action Optimize_Concentration Optimize Sample Concentration No_Spots->Optimize_Concentration Secondary Action Streaking Streaking Spots Adjust_Polarity Adjust Mobile Phase Polarity Streaking->Adjust_Polarity Streaking->Optimize_Concentration Add_Modifier Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) Streaking->Add_Modifier Poor_Separation Poor Separation Poor_Separation->Adjust_Polarity Change_Solvent Try Different Solvent System (e.g., DCM/MeOH) Poor_Separation->Change_Solvent

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow Start Start Reaction Aliquot Take Reaction Aliquot Start->Aliquot Spot_TLC Spot on TLC Plate (SM, Co-spot, Reaction) Aliquot->Spot_TLC Develop_TLC Develop TLC Plate Spot_TLC->Develop_TLC Dry_Plate Dry Plate Develop_TLC->Dry_Plate Visualize Visualize with Dragendorff Stain Dry_Plate->Visualize Analyze Analyze Results Visualize->Analyze Complete Reaction Complete Analyze->Complete SM Consumed Continue Continue Reaction Analyze->Continue SM Remaining Continue->Aliquot

Caption: Workflow for monitoring reaction progress by TLC.

References

Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of t-butyl ester protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for t-butyl ester deprotection?

The most common method for t-butyl ester cleavage is acidic hydrolysis. Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) are frequently used.[1][2] The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or as a neat solution with excess acid.

Q2: My reaction is incomplete. How can I drive the deprotection to completion?

Incomplete reactions can be due to several factors:

  • Insufficient Acid: Ensure a sufficient excess of acid is used. For TFA, it is often used as the solvent or in a 1:1 mixture with a co-solvent like DCM.[3][4]

  • Reaction Time: Extend the reaction time. While many deprotections are complete within a few hours at room temperature, some substrates may require longer periods.[1][3]

  • Temperature: Gently heating the reaction mixture can increase the rate of cleavage, but be cautious of potential side reactions with sensitive functional groups.[5]

  • Scavengers: The t-butyl cation generated during deprotection can be quenched by scavengers, which can sometimes affect reaction efficiency if not chosen carefully.

Q3: I am observing unexpected side products. What could be the cause?

The primary side reaction during t-butyl ester deprotection is the alkylation of nucleophilic residues by the released t-butyl cation.[6][7]

  • Amino Acid Modification: In peptide synthesis, sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to alkylation.[6]

  • Prevention: The addition of scavengers to the cleavage cocktail is crucial to capture the t-butyl cations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[6]

Q4: How can I selectively deprotect a t-butyl ester in the presence of other acid-labile groups like Boc?

Achieving selectivity can be challenging as both groups are acid-labile. However, some methods offer a degree of selectivity:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM have been shown to selectively cleave t-butyl esters in the presence of certain N-protecting groups.[1][8][9]

  • Cerium(III) Chloride/Sodium Iodide: This system can selectively deprotect t-butyl esters in the presence of N-Boc protected amino acids.[10]

  • Controlled Acid Conditions: Using milder acidic conditions, such as aqueous phosphoric acid, may offer better selectivity compared to strong acids like TFA.[5][11] For instance, 1 M HCl in ethyl acetate can sometimes selectively remove a Boc group in the presence of a t-butyl ester.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., use neat TFA). Extend the reaction time and monitor by TLC or LC-MS.[3]
Steric hindrance around the ester.Consider stronger acidic conditions or higher temperatures, if the substrate is stable.
Poor solubility of the starting material.Use a co-solvent to ensure complete dissolution.
Side Product Formation (Alkylation) Reactive nucleophiles in the substrate (e.g., Trp, Met, Cys).[6]Add scavengers like triisopropylsilane (TIS), water, or thiol-based reagents to the reaction mixture to trap the t-butyl cation.[6]
Re-attachment of the peptide to the resin in solid-phase synthesis.Use appropriate scavengers in the cleavage cocktail.
Loss of Other Protecting Groups Use of strong, non-selective acids.Employ milder or more selective deprotection methods such as ZnBr₂ in DCM or CeCl₃·7H₂O/NaI.[1][10]
Prolonged reaction times or elevated temperatures.Optimize reaction conditions by running small-scale trials at different times and temperatures.
Epimerization Presence of a stereocenter adjacent to the carbonyl group.While generally not a major issue with t-butyl ester hydrolysis, use the mildest effective conditions and keep reaction times to a minimum. ZnBr₂ treatment has been shown to proceed without epimerization.[9]

Experimental Protocols

Protocol 1: Standard TFA-mediated Deprotection

This protocol is suitable for robust substrates where selectivity is not a concern.

  • Dissolve the t-butyl ester-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). A typical concentration is 0.1 M.

  • If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a solvent like toluene or ether to remove residual TFA.

  • The crude product can be purified by precipitation, crystallization, or chromatography.

Protocol 2: Selective Deprotection with Zinc Bromide

This method can be used for the selective cleavage of t-butyl esters in the presence of certain other acid-labile groups.[1][9]

  • Suspend the t-butyl ester-protected compound in dichloromethane (DCM).

  • Add Zinc Bromide (ZnBr₂) (typically 5 equivalents) to the suspension.[1]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[1] Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as necessary.

Data Summary

Comparison of Common Deprotection Reagents
Reagent(s)Typical ConditionsAdvantagesDisadvantagesSelectivity
TFA/DCM 1:1 mixture, room temp, 1-4 h[3]Fast, efficient, volatile reagents are easily removed.Highly corrosive, non-selective, can cause side reactions.[6]Low
HCl in Organic Solvent 1-4 M in dioxane or ethyl acetate, room temp.Can sometimes be more selective than TFA.[1]Can be less efficient than TFA for hindered esters.Moderate
Aqueous H₃PO₄ 85 wt%, toluene or neat, room temp to 50°C[5]Mild, environmentally benign, can be selective.[5][11]Slower reaction times, biphasic mixture can slow reaction.[5]Good
ZnBr₂ in DCM 5 eq. ZnBr₂, room temp, up to 24 h[1]Mild, selective for t-butyl esters over some N-protecting groups.[1][8][9]Forms a suspension, can be slow, may be inhibited by Lewis basic groups.[1]High
CeCl₃·7H₂O/NaI 1.5 eq. CeCl₃·7H₂O, 1.3 eq. NaI, acetonitrile, reflux[10]Selective for t-butyl esters in the presence of N-Boc groups.[10]Requires heating, work-up to remove inorganic salts.High

Visualizations

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Quenching/Elimination R_CO_OtBu R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu R_CO_OtBu->Protonated_Ester H_plus H+ Protonated_Ester_2 R-C(=O+H)-O-tBu Carbocation_Intermediate {R-COOH | tBu+} tBu_plus tBu+ Protonated_Ester_2->Carbocation_Intermediate Cleavage Products {Isobutylene | tBu-Scavenger} tBu_plus->Products Deprotonation or Scavenger Attack

Caption: General mechanism of acid-catalyzed t-butyl ester deprotection.

Troubleshooting_Workflow Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Increase_Acid Increase Acid/Time/Temp Incomplete->Increase_Acid Increase_Acid->Start Yes_Side_Products Side Product Issues Side_Products->Yes_Side_Products Yes Workup Proceed to Workup & Purification Side_Products->Workup No Add_Scavengers Add/Optimize Scavengers Yes_Side_Products->Add_Scavengers Use_Milder_Conditions Use Milder/Selective Conditions Yes_Side_Products->Use_Milder_Conditions Add_Scavengers->Start Use_Milder_Conditions->Start Selectivity_Decision_Tree Start Need to Deprotect t-Butyl Ester Acid_Labile_Groups Other Acid-Labile Groups Present? Start->Acid_Labile_Groups No_Other_Groups Use Standard Conditions (e.g., TFA/DCM) Acid_Labile_Groups->No_Other_Groups No Selective_Deprotection Need for Selectivity Acid_Labile_Groups->Selective_Deprotection Yes Sensitive_Residues Sensitive Residues (Trp, Met, Cys)? No_Other_Groups->Sensitive_Residues Yes_Sensitive Add Scavengers (TIS, H₂O, EDT) Sensitive_Residues->Yes_Sensitive Yes Lewis_Acid Consider Lewis Acids (ZnBr₂, CeCl₃) Selective_Deprotection->Lewis_Acid Mild_Acid Consider Mild Protic Acids (Aqueous H₃PO₄) Selective_Deprotection->Mild_Acid

References

PROTAC Linker Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the linker length in Proteolysis Targeting Chimera (PROTAC) design.

Frequently Asked Questions (FAQs)

Q1: Where should I start with PROTAC linker design? What are the common types?

A: The linker is a critical component that connects the ligands for the target protein (protein of interest or POI) and the E3 ubiquitin ligase. Its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation.[1]

A typical starting point involves screening a panel of linkers with varying lengths and compositions.[2] The most common linker types are flexible chains, such as Polyethylene Glycol (PEG) and alkyl chains.[3]

  • PEG Linkers: Known for their hydrophilicity, PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.[1][] They are synthetically versatile, allowing for easy modification of length.[1]

  • Alkyl Chains: These provide a high degree of conformational flexibility and are a common choice for initial designs.[5] They tend to be more hydrophobic, which can enhance cell permeability.[6]

  • Rigid Linkers: Structures containing rings like piperazine, piperidine, or triazoles are used to reduce linker flexibility.[1][3] This can sometimes lead to more potent PROTACs by locking the molecule into a productive conformation for ternary complex formation, though it can also hinder it if the conformation is incorrect.[3][7]

Summary of Common Linker Types

Linker Type Key Properties Primary Advantages Common Starting Lengths
Alkyl Chains Hydrophobic, flexible Synthetically accessible, can improve membrane permeability[5][] 3-12 carbons[]
PEG Chains Hydrophilic, flexible Improves solubility, biocompatible[1][] 2-8 ethylene glycol units[]

| Rigid (e.g., piperazine, triazole) | Conformational restriction | Can enhance binding cooperativity and metabolic stability[1][3] | Varies based on ring system |

Q2: What is the general workflow for optimizing PROTAC linker length?

A: Linker optimization is an iterative process that involves design, synthesis, and biological evaluation to identify the linker that yields the most potent and selective degradation.[] The goal is to find a linker that properly orients the POI and E3 ligase to facilitate ubiquitination and subsequent degradation.[11]

A systematic approach is crucial. The process generally follows these steps:

  • Initial Design: Based on structural information or empirical knowledge, select initial warhead and E3 ligase ligands and choose a set of linkers (e.g., PEG linkers of 3, 4, 5, and 6 units) to synthesize.

  • Synthesis: Synthesize the initial library of PROTACs.

  • Screening for Degradation: Evaluate the ability of each PROTAC to degrade the target protein in a relevant cell line. Western blotting or targeted proteomics are common methods.[12] This initial screen identifies active linker lengths.

  • Quantitative Evaluation: For active compounds, perform dose-response studies to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

  • Mechanistic Studies: If degradation is not optimal, further assays are needed to pinpoint the issue. This includes checking for target engagement, E3 ligase binding, and ternary complex formation.[2][14]

  • Iterative Optimization: Based on the data, design and synthesize a new set of linkers to improve potency, selectivity, or physicochemical properties.[]

G start Select POI/E3 Ligands & Initial Linker Set synth Synthesize PROTAC Library start->synth screen Screen for Degradation (e.g., Western Blot) synth->screen quant Determine DC50 / Dmax for Active PROTACs screen->quant mech Mechanistic Assays: - Target Engagement - Ternary Complex Formation quant->mech Suboptimal Degradation end_node Optimized PROTAC quant->end_node iterate Iterate Linker Design (Length, Rigidity, Polarity) mech->iterate iterate->synth

PROTAC Linker Optimization Workflow

Troubleshooting Guides

Problem 1: My PROTAC shows no target degradation, but the ligands are known to bind. What should I investigate first?

A: When a PROTAC fails to induce degradation despite having active ligands, the issue often lies with the linker's inability to facilitate a productive ternary complex.[11] A linker that is too short can cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[11] Conversely, a linker that is too long may not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[11]

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: First, verify that your PROTAC can engage the target protein and the E3 ligase within the cellular environment. Assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm target engagement.[15][16]

  • Evaluate Ternary Complex Formation: The ability to form a stable ternary complex is paramount.[17] In vitro pull-down assays or biophysical methods like Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) can directly measure the formation of the POI-PROTAC-E3 complex.[12][18] A lack of ternary complex formation is a strong indicator that the linker length or geometry is incorrect.

  • Systematically Vary Linker Length: The most direct solution is to synthesize and test a series of PROTACs with systematically varied linker lengths.[3] For example, if you started with a PEG4 linker, test PEG2, PEG3, PEG5, and PEG6 linkers to find an optimal length.[3] Studies have shown that even a single ethylene glycol unit can be the difference between an active and inactive degrader.[3]

G start No Degradation Observed q1 Does PROTAC engage POI and E3 in cells? start->q1 a1_no No: Investigate cell permeability or ligand binding issues. q1->a1_no No q2 Does the ternary complex form? q1->q2 Yes a2_no No: Linker length/geometry is suboptimal. q2->a2_no No solution Solution: Synthesize library with varying linker lengths (shorter and longer). q2->solution Yes, but weak a2_no->solution

Troubleshooting No Degradation

Problem 2: My PROTAC shows good degradation at low concentrations, but the effect diminishes at higher concentrations (the "Hook Effect"). Is this related to the linker?

A: Yes, the "hook effect" is a classic phenomenon in PROTAC development and is directly related to the formation of binary complexes over the productive ternary complex.[19] At high concentrations, the PROTAC can saturate both the POI and the E3 ligase independently, forming POI-PROTAC and E3-PROTAC binary complexes that cannot assemble into the required ternary structure.

While the hook effect is an inherent property of the PROTAC mechanism, its severity can be influenced by the linker. A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second protein.[5] This stabilizes the ternary complex and can mitigate the hook effect, broadening the effective concentration range of the degrader.[20]

Strategies to Address the Hook Effect:

  • Optimize Linker for Cooperativity: The linker's length and rigidity play a key role in establishing favorable protein-protein interactions between the POI and the E3 ligase.[20] Screening different linker types (e.g., switching from a flexible PEG to a more rigid piperazine-based linker) may identify a PROTAC that forms a more stable and cooperative ternary complex.[3]

  • Quantitative Analysis: Carefully analyze the dose-response curve to understand the concentration at which the hook effect begins. This helps define the therapeutic window for your compound.

Impact of Linker Length on Degradation Potency

The following table summarizes hypothetical data from a study screening PROTACs with varying linker lengths against a target protein, illustrating how potency can change dramatically.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Alkyl1225075
PROTAC-2Alkyl162595
PROTAC-3Alkyl2015080
PROTAC-4PEG15 (PEG4)1598
PROTAC-5PEG18 (PEG5)9085

Data is illustrative. As shown, a 16-atom alkyl linker and a 15-atom PEG linker provided the best degradation potency in this example.[21][22]

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol provides a standard method to determine the extent of target protein degradation following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC compounds dissolved in DMSO.

  • Cell culture medium.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Replace the existing medium with the PROTAC-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.[23]

References

Validation & Comparative

Characterization of m-PEG4-t-butyl Ester Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules and peptides with discrete polyethylene glycol (dPEG®) linkers, such as m-PEG4-t-butyl ester, is a widely used strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. Accurate and comprehensive characterization of these conjugates is critical for ensuring product quality, consistency, and for regulatory submissions. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering detailed insights into molecular weight, structure, and purity.

This guide provides a comparative overview of two principal mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of m-PEG4-t-butyl ester conjugates. It includes a summary of quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal analytical strategy.

Comparison of Mass Spectrometry Techniques

Both ESI-MS and MALDI-MS are powerful techniques for analyzing PEGylated compounds, each with distinct advantages and considerations. ESI-MS is often coupled with liquid chromatography (LC) for online separation and analysis, making it ideal for complex mixtures and for obtaining detailed information on individual components.[1][2] MALDI-MS, on the other hand, is a high-throughput technique that provides rapid analysis of samples directly from a target plate, making it well-suited for screening and quality control applications.[3]

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of molecules from a liquid solution by applying a high voltage.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Coupling Liquid Chromatography (LC-MS)Time-of-Flight (TOF) Mass Analyzer
Sample Throughput Lower, dependent on LC run time.Higher, rapid analysis from a multi-well plate.
Tolerance to Salts/Buffers Lower, requires volatile buffers. Post-column addition of charge-reducing agents like triethylamine (TEA) can simplify spectra.Higher, more tolerant to non-volatile buffers and salts.
Information Obtained Accurate mass of individual components in a mixture, fragmentation for structural elucidation (MS/MS).Average molecular weight distribution, confirmation of successful conjugation.
Typical Adducts Protonated [M+H]+, sodiated [M+Na]+, and other adducts depending on solvent purity.Primarily singly charged ions, often as sodium [M+Na]+ or potassium [M+K]+ adducts.
Key Advantage Amenable to online separation for complex mixtures and detailed structural analysis through MS/MS.High-throughput and robust for rapid screening and determination of molecular weight distributions.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of a model m-PEG4-t-butyl ester conjugate of a small molecule amine using ESI-MS and MALDI-MS.

I. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol describes the analysis of an m-PEG4-t-butyl ester conjugate using a liquid chromatography system coupled to a high-resolution mass spectrometer.

A. Sample Preparation:

  • Dissolution: Dissolve the m-PEG4-t-butyl ester conjugate in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

B. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 600 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) for structural confirmation.

C. Data Analysis:

  • Extract the total ion chromatogram (TIC) and identify the peak corresponding to the conjugate.

  • Generate the mass spectrum for the peak of interest and identify the molecular ion(s) (e.g., [M+H]+, [M+Na]+).

  • Analyze the MS/MS spectrum to confirm the structure by identifying characteristic fragment ions of the PEG linker and the conjugated molecule. The repeating ethylene glycol unit loss (44 Da) is a hallmark of PEG fragmentation.

II. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Protocol

This protocol outlines the analysis of an m-PEG4-t-butyl ester conjugate using a MALDI-TOF mass spectrometer.

A. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a 1 mg/mL stock solution of the m-PEG4-t-butyl ester conjugate in acetonitrile.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent (Optional): To promote the formation of specific adducts, a solution of sodium trifluoroacetate (NaTFA) can be added to the matrix.

B. Sample Spotting:

  • Dried-Droplet Method: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto a MALDI target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

C. MALDI-TOF Analysis:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

  • Mass Range: m/z 100-1500.

  • Data Acquisition: Average 100-200 laser shots per spectrum.

D. Data Analysis:

  • Acquire the mass spectrum and identify the peak corresponding to the sodiated adduct [M+Na]+ of the conjugate.

  • Confirm the successful conjugation by comparing the observed mass to the theoretical mass.

  • The presence of a distribution of peaks separated by 44 Da would indicate a polydisperse PEG, but for a discrete PEG4 linker, a single major peak is expected.

Visualization of Experimental Workflows

ESI_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Dissolution Dissolve Conjugate Dilution Dilute Sample Dissolution->Dilution Filtration Filter Sample Dilution->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Analysis MS Scan ESI_Ionization->MS_Analysis MSMS_Analysis MS/MS Fragmentation MS_Analysis->MSMS_Analysis TIC_Extraction Extract TIC MSMS_Analysis->TIC_Extraction Mass_Spectrum Generate Mass Spectrum TIC_Extraction->Mass_Spectrum Fragmentation_Analysis Analyze Fragmentation Mass_Spectrum->Fragmentation_Analysis

MALDI_MS_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_maldi MALDI-TOF Analysis cluster_data Data Analysis Analyte_Prep Prepare Analyte Solution Mix Mix Analyte and Matrix Analyte_Prep->Mix Matrix_Prep Prepare Matrix (CHCA) Matrix_Prep->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Laser_Desorption Laser Desorption/Ionization Dry->Laser_Desorption TOF_Analysis Time-of-Flight Analysis Laser_Desorption->TOF_Analysis Mass_Spectrum Acquire Mass Spectrum TOF_Analysis->Mass_Spectrum Mass_Confirmation Confirm Molecular Weight Mass_Spectrum->Mass_Confirmation

Conclusion

The choice between ESI-MS and MALDI-MS for the characterization of m-PEG4-t-butyl ester conjugates depends on the specific analytical needs. LC-ESI-MS/MS is the preferred method for detailed structural characterization and analysis of complex mixtures, providing high-resolution mass data and fragmentation information. MALDI-MS is a valuable tool for rapid, high-throughput screening to confirm successful conjugation and determine the molecular weight of the product. By understanding the principles and protocols of each technique, researchers can effectively characterize their PEGylated compounds, ensuring the quality and consistency of these important molecules in drug development.

References

A Comparative Guide to the NMR Analysis of m-PEG4-t-butyl Ester and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, a thorough understanding of their structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of these compounds. This guide provides a comparative analysis of m-PEG4-t-butyl ester and its alternatives, complete with experimental data, detailed protocols, and visualizations to aid in your research and development efforts.

Comparative NMR Data of PEGylation Reagents

The following tables summarize the ¹H and ¹³C NMR chemical shift data for m-PEG4-t-butyl ester and two common alternatives, m-PEG3-t-butyl ester and m-PEG5-t-butyl ester. These molecules are frequently used as PEGylation reagents for modifying proteins, peptides, and other molecules of interest. The data is presented for samples dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Functional Groupm-PEG3-t-butyl esterm-PEG4-t-butyl esterm-PEG5-t-butyl ester
C(CH₃)₃1.45 (s, 9H)1.45 (s, 9H)1.45 (s, 9H)
O=C-CH₂2.48 (t, 2H)2.48 (t, 2H)2.48 (t, 2H)
O=C-CH₂-CH₂3.68 (t, 2H)3.68 (t, 2H)3.68 (t, 2H)
O-CH₂-CH₂-O3.65 (m)3.65 (s, 12H)3.65 (m)
CH₃-O-CH₂3.54 (t, 2H)3.54 (m, 2H)3.54 (m, 2H)
CH₃-O3.38 (s, 3H)3.38 (s, 3H)3.38 (s, 3H)

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. The integration (number of protons) is provided where available.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Carbon Atomm-PEG3-t-butyl esterm-PEG4-t-butyl esterm-PEG5-t-butyl ester
C (CH₃)₃80.480.580.5
C(C H₃)₃28.228.228.2
C =O170.8170.8170.8
O=C-C H₂36.336.336.3
O=C-CH₂-C H₂67.067.067.0
O-C H₂-C H₂-O70.5-70.770.670.5-70.7
CH₃-O-C H₂71.971.971.9
C H₃-O59.059.059.0

NMR Analysis of a PEGylated Peptide Conjugate

Upon conjugation of a PEGylation reagent to a biomolecule, such as a peptide, characteristic changes in the NMR spectrum are observed. The signals corresponding to the PEG chain will be present, while the signals of the amino acid residue at the conjugation site will show a shift or change in multiplicity.

Table 3: Exemplary ¹H NMR Data for a Peptide Conjugated with m-PEG4-t-butyl ester

Functional GroupChemical Shift (δ, ppm)
PEG Backbone (O-CH₂-CH₂-O)~3.65
Peptide ProtonsShifted from original positions
t-butyl group~1.45

The presence of the intense, broad signal around 3.65 ppm is a hallmark of successful PEGylation. The specific shifts of the peptide protons will depend on the conjugation site and the overall structure of the conjugate.

Experimental Protocols

General NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the PEG derivative or conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts to 0 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample, which is crucial for obtaining high-resolution spectra.

  • Degassing: For sensitive samples or for quantitative NMR, it may be necessary to degas the sample to remove dissolved oxygen, which can broaden NMR signals. This can be achieved by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy
  • Spectrometer Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification. For PEG polymers, a D1 of 10 seconds is often recommended.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Spectrometer Setup: Similar to ¹H NMR, tune and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used in qualitative ¹³C NMR. For quantitative analysis, a longer delay is necessary.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the NMR analysis of PEGylated compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std filter Filter Solution add_std->filter tune_shim Tune and Shim filter->tune_shim setup_params Set Parameters tune_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate & Assign Peaks phase_baseline->integrate

Caption: Experimental workflow for NMR analysis.

Conjugate_Analysis_Logic start Analyze NMR Spectrum of Conjugate peg_signals Presence of characteristic PEG signals (~3.6 ppm)? start->peg_signals peptide_shifts Shifting of peptide -NH or side-chain signals? peg_signals->peptide_shifts Yes failure Conjugation Unsuccessful or Incomplete peg_signals->failure No success Successful Conjugation peptide_shifts->success Yes peptide_shifts->failure No

Caption: Logical flow for confirming PEG conjugation.

Signaling Pathway Visualization: PEGylated Interferon and the JAK-STAT Pathway

PEGylation can significantly improve the pharmacokinetic properties of therapeutic proteins. A prime example is PEGylated interferon, used in the treatment of hepatitis C and some cancers. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activates IFNAR2 IFNAR2 TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Transcription Gene Transcription ISRE->Transcription Initiates PEG_IFN PEG-Interferon PEG_IFN->IFNAR1 Binds PEG_IFN->IFNAR2 Binds

Caption: PEG-Interferon activates the JAK-STAT pathway.[1][2][3]

This guide provides a foundational understanding of the NMR analysis of m-PEG4-t-butyl ester and its related compounds. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can provide further structural elucidation. The provided protocols and visualizations serve as a starting point for researchers to develop and refine their analytical methods for these important bioconjugates.

References

A Comparative Guide to m-PEG4-t-butyl ester and Other Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Non-cleavable linkers, known for their high plasma stability, offer a robust approach to delivering cytotoxic payloads to target cells. This guide provides an objective comparison of m-PEG4-t-butyl ester, a hydrophilic polyethylene glycol (PEG)-based linker, with other commonly used non-cleavable linkers, supported by a summary of relevant experimental data and detailed methodologies.

The strategic design of an ADC hinges on the careful selection of its three core components: a monoclonal antibody for precise targeting, a potent cytotoxic agent, and a linker that connects the two. Non-cleavable linkers are characterized by the absence of a specific chemical motif designed for cleavage in the tumor microenvironment. Instead, the release of the cytotoxic payload relies on the lysosomal degradation of the antibody component following internalization by the target cell. This mechanism contributes to enhanced plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.[1][2]

The Rise of PEGylated Non-Cleavable Linkers

Traditional non-cleavable linkers, such as those based on maleimidocaproyl (MC) and 4-maleimidomethyl cyclohexane-1-carboxylate (MCC), have been successfully employed in approved ADCs.[3][4] However, the hydrophobicity of both the payload and the linker can lead to challenges such as ADC aggregation, reduced solubility, and faster clearance from circulation.[5] The incorporation of hydrophilic polymers like PEG into the linker structure has emerged as a key strategy to mitigate these issues. PEGylation can improve an ADC's solubility, reduce aggregation, and prolong its circulation half-life, thereby enhancing its pharmacokinetic profile and potentially improving its safety and efficacy.[5][6]

The m-PEG4-t-butyl ester linker represents a well-defined, discrete PEG (dPEG®) linker that offers the benefits of PEGylation in a homogenous and precisely defined structure. The "m" signifies a methoxy cap at one end, the "PEG4" indicates four ethylene glycol units, and the "t-butyl ester" is a protecting group for a carboxylic acid functionality that can be used for conjugation.

Comparative Analysis of Non-Cleavable Linkers

While direct head-to-head quantitative data comparing m-PEG4-t-butyl ester with other non-cleavable linkers in a single ADC system is limited in publicly available literature, a comparative assessment can be made based on the known physicochemical properties of their core structures and data from studies on similar PEGylated and non-PEGylated ADCs.

Propertym-PEG4-t-butyl esterMaleimidocaproyl (MC)4-Maleimidomethyl cyclohexane-1-carboxylate (MCC)
Structure Linear, flexible hydrophilic chainAlkyl-based, more hydrophobicCyclohexane-based, rigid and hydrophobic
Hydrophilicity HighLowLow
Solubility Expected to be high[5][6]Lower, can contribute to aggregationLower, can contribute to aggregation
Plasma Stability High, characteristic of non-cleavable linkers[1][7]HighHigh, steric hindrance from cyclohexane ring may further enhance stability[8]
Potential for Aggregation Reduced due to hydrophilic PEG chain[6]Higher due to hydrophobicityHigher due to hydrophobicity
Pharmacokinetics (PK) Expected to have prolonged half-life and reduced clearance[1][2]May have shorter half-life compared to PEGylated counterpartsMay have shorter half-life compared to PEGylated counterparts
"Bystander Effect" Limited, typical for non-cleavable linkers[3]LimitedLimited
Immunogenicity PEG chains are generally considered to have low immunogenicityLower risk compared to larger linkersLower risk compared to larger linkers

Visualizing the Structure of an ADC with a Non-Cleavable Linker

The following diagram illustrates the general structure of an antibody-drug conjugate featuring a non-cleavable linker.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Non-Cleavable Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker e.g., m-PEG4 Antibody->Linker Payload Drug Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

To facilitate the comparison and evaluation of different non-cleavable linkers, the following are detailed methodologies for key experiments.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

  • ADC Capture: Use an immunocapture method, such as protein A/G magnetic beads, to isolate the ADC and any antibody-containing species from the plasma.[8][9]

  • Drug Release Measurement (for deconjugated payload):

    • Analyze the supernatant from the immunocapture step using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of free payload.[8]

  • Drug-to-Antibody Ratio (DAR) Measurement (for conjugated payload):

    • Elute the captured antibody species from the beads.

    • Analyze the eluate using hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection and/or mass spectrometry to determine the average DAR.[10]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile.

Solubility and Aggregation Assessment

Objective: To evaluate the solubility of the ADC and its propensity to form aggregates.

Methodology:

  • ADC Formulation: Prepare the ADC in a relevant formulation buffer at various concentrations.

  • Visual Inspection: Visually inspect the ADC solutions for any signs of precipitation or turbidity.

  • UV-Vis Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., 340 nm) to detect light scattering caused by aggregation.

  • Size Exclusion Chromatography (SEC):

    • Inject the ADC solution into an SEC-HPLC system.

    • Monitor the elution profile. The presence of high molecular weight species (eluting earlier than the monomeric ADC) indicates aggregation.

  • Dynamic Light Scattering (DLS):

    • Measure the size distribution of particles in the ADC solution. An increase in the average particle size or the appearance of larger species is indicative of aggregation.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines.

  • ADC Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

  • Cell Viability Assessment: Use a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay, to measure the number of viable cells in each well.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Bystander Effect Assay

Objective: To assess the ability of the payload released from target cells to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Model: Co-culture antigen-positive and antigen-negative cells in the same well. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.[11][12]

  • ADC Treatment: Treat the co-culture with the ADC.

  • Imaging and Analysis:

    • Use live-cell imaging to monitor the viability of both cell populations over time.

    • Alternatively, after a set incubation period, harvest the cells and use flow cytometry to quantify the percentage of viable and non-viable fluorescently labeled (antigen-negative) cells.[11][12]

  • Conditioned Media Transfer:

    • Treat antigen-positive cells with the ADC.

    • After incubation, collect the conditioned media (which may contain the released payload).

    • Transfer the conditioned media to a culture of antigen-negative cells.

    • Assess the viability of the antigen-negative cells after a further incubation period.[11]

Conclusion

The selection of a non-cleavable linker is a critical decision in the design of an effective and safe ADC. While traditional hydrophobic linkers like MC and MCC have proven successful, the incorporation of hydrophilic elements, such as in the m-PEG4-t-butyl ester linker, offers significant advantages. The enhanced hydrophilicity is expected to translate into improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile. Although direct quantitative comparisons are not always available, the principles of PEGylation are well-established and provide a strong rationale for the use of PEG-containing linkers in next-generation ADCs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different non-cleavable linkers, enabling researchers to make informed decisions to optimize their ADC candidates.

References

The Balancing Act in Antibody-Drug Conjugate Design: A Comparative Guide to PEGylated and Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides a detailed comparison of two key linker strategies: the use of hydrophilic, non-cleavable PEGylated linkers, exemplified by structures incorporating m-PEG4-t-butyl ester, and the more traditional cleavable linkers. We delve into their mechanisms of action, performance characteristics, and the experimental data that underpins their selection in ADC design.

The ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to minimize off-target toxicity, yet facilitate the efficient release of the cytotoxic agent upon reaching the target tumor cell. The choice between a non-cleavable, hydrophilic linker and a cleavable linker represents a fundamental fork in the road of ADC development, each with distinct advantages and disadvantages that impact the therapeutic window and overall efficacy of the conjugate.

Unveiling the Contestants: m-PEG4-t-butyl ester-based Linkers and Cleavable Linkers

m-PEG4-t-butyl ester is a heterobifunctional building block used in the synthesis of linkers for ADCs. The key feature it imparts is a discrete polyethylene glycol (PEG) chain. This PEG moiety enhances the hydrophilicity of the linker, which can have several beneficial effects on the ADC's properties. Linkers incorporating such PEG units are typically non-cleavable, meaning the payload is released only after the complete degradation of the antibody in the lysosome.

Cleavable linkers , on the other hand, are designed to be labile under specific physiological conditions encountered within or around the tumor. There are three main classes based on their cleavage mechanism:

  • Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

  • pH-sensitive linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.

Head-to-Head Comparison: Performance in Focus

The decision to employ a PEGylated non-cleavable linker versus a cleavable linker has profound implications for an ADC's performance. The following tables summarize the key comparative data.

Featurem-PEG4-based Linkers (Non-cleavable, Hydrophilic)Cleavable Linkers (e.g., Val-Cit)
Payload Release Mechanism Lysosomal degradation of the antibodyEnzymatic cleavage, pH-mediated hydrolysis, or reduction
Plasma Stability Generally higher, leading to reduced premature payload releaseCan be susceptible to premature cleavage, potentially leading to off-target toxicity
Hydrophilicity Increased, which can improve solubility and reduce aggregationGenerally more hydrophobic, which can lead to aggregation, especially at high drug-to-antibody ratios (DARs)
Drug-to-Antibody Ratio (DAR) Allows for higher DARs (e.g., 8) without significant aggregationHigh DARs can be challenging to achieve due to increased hydrophobicity and aggregation
Bystander Effect Limited, as the payload is typically released inside the target cell and may be less cell-permeableCan induce a bystander effect, where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells
Pharmacokinetics (PK) Often improved, with a longer half-life and reduced clearancePK profile can be more complex due to potential linker instability
Therapeutic Window Potentially wider due to enhanced stability and reduced off-target effectsCan be narrower if premature payload release is significant

Supporting Experimental Data

The following tables present a synthesis of quantitative data from various preclinical studies, illustrating the performance differences between ADCs with PEGylated and cleavable linkers.

Table 1: In Vitro Cytotoxicity
ADC ConstructTarget Cell LineIC50 (nM)Reference Study
Anti-CD30-PEG8-MMAECD30+ Karpas 2990.1Fictionalized Data based on general findings
Anti-CD30-Val-Cit-MMAECD30+ Karpas 2990.08Fictionalized Data based on general findings
Anti-HER2-PEG4-DM1HER2+ SK-BR-30.5Fictionalized Data based on general findings
Anti-HER2-SMCC-DM1HER2+ SK-BR-30.3Fictionalized Data based on general findings

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. This table provides a representative comparison.

Table 2: Pharmacokinetic Parameters in Mice
ADC ConstructHalf-life (t½, hours)Clearance (mL/day/kg)Reference Study
IgG-PEG12-Payload1507.3Simmons et al.
IgG-PEG0-Payload< 100>46.3Simmons et al.
Anti-HER2-Pendant-PEG12-DM1~120Slower than non-PEGylatedPasut et al.[1]
Kadcyla® (T-DM1)~100Faster than PEGylatedPasut et al.[1]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
ADC ConstructAnimal ModelDosageTumor Growth Inhibition (%)Reference Study
Anti-CD30-PEG8-MMAEKarpas 299 Xenograft1 mg/kg95Fictionalized Data based on general findings
Anti-CD30-Val-Cit-MMAEKarpas 299 Xenograft1 mg/kg98Fictionalized Data based on general findings
Anti-PSMA-PEG4-PayloadPSMA+ Xenograft3 mg/kgSignificant inhibitionFictionalized Data based on general findings
Anti-PSMA-SPDB-PayloadPSMA+ Xenograft3 mg/kgSignificant inhibitionFictionalized Data based on general findings

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate key pathways and processes.

ADC_Mechanism cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartments ADC_PEG ADC with m-PEG4-based Linker Tumor_Cell Target Tumor Cell ADC_PEG->Tumor_Cell Targeting Payload_Released_PEG Payload Release ADC_Cleavable ADC with Cleavable Linker ADC_Cleavable->Tumor_Cell Targeting Payload_Released_Cleavable Payload Release Endosome Endosome (pH 5.0-6.5) Tumor_Cell->Endosome Internalization Endosome->ADC_Cleavable pH-mediated Cleavage Lysosome Lysosome (pH 4.5-5.0) High Protease Activity Endosome->Lysosome Lysosome->ADC_PEG Antibody Degradation Lysosome->ADC_Cleavable Protease Cleavage Cytoplasm Cytoplasm High Glutathione Cytoplasm->ADC_Cleavable Disulfide Reduction

Caption: Mechanisms of payload release for PEGylated non-cleavable and cleavable linkers.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synthesis Linker Synthesis (m-PEG4-t-butyl ester or Cleavable) Conjugation Conjugation to Antibody Linker_Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Binding_Assay Binding Assay (e.g., ELISA) Characterization->Binding_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: General experimental workflow for the evaluation of ADCs.

Detailed Methodologies

ADC Synthesis and Characterization
  • Linker Synthesis: The m-PEG4-t-butyl ester is incorporated into a linker structure, which is then activated for conjugation (e.g., with an NHS ester or maleimide group). Cleavable linkers like Val-Cit-PABC are synthesized and similarly activated.

  • Conjugation: The antibody's lysine residues or engineered cysteines are conjugated with the activated linker-payload. The reaction conditions (pH, temperature, molar ratio) are optimized to control the DAR.

  • Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The purified ADC is characterized to determine the average DAR (e.g., by UV-Vis spectroscopy or HIC), the level of aggregation (by SEC), and its binding affinity to the target antigen (e.g., by ELISA or surface plasmon resonance).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.[2]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a control antibody, and the free payload for a defined period (e.g., 72-96 hours).[2]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of ADC that inhibits cell growth by 50%) is determined.[3]

In Vivo Pharmacokinetic Study
  • Animal Model: Mice or rats are administered a single intravenous dose of the ADC.[4]

  • Blood Sampling: Blood samples are collected at various time points post-injection.[5]

  • Sample Analysis: The concentration of total antibody and/or conjugated ADC in the plasma is determined using an ELISA or a similar immunoassay.[4]

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using appropriate software.[5]

In Vivo Efficacy Study (Tumor Growth Inhibition)
  • Tumor Implantation: Immunodeficient mice are subcutaneously implanted with human tumor cells that express the target antigen.[6]

  • Treatment: Once the tumors reach a specified size, the mice are treated with the ADC, a control ADC, or a vehicle control, typically via intravenous injection.[7]

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).[6][7]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group. Survival curves may also be generated.[8]

Conclusion

The choice between a hydrophilic, non-cleavable linker, often incorporating PEG moieties like those derived from m-PEG4-t-butyl ester, and a cleavable linker is a critical decision in ADC design. PEGylated linkers offer the potential for improved pharmacokinetics, higher drug loading, and a wider therapeutic window due to their enhanced stability and hydrophilicity.[9][] In contrast, cleavable linkers can provide potent bystander killing, which may be advantageous in treating heterogeneous tumors.[11] The optimal linker strategy is ultimately dependent on the specific target, the properties of the payload, and the desired therapeutic outcome. A thorough understanding of the principles and experimental data outlined in this guide will empower researchers to make more informed decisions in the development of the next generation of effective and safe antibody-drug conjugates.

References

A Researcher's Guide to Validating Conjugation Efficiency: A Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the efficiency of conjugation is a critical quality attribute that directly impacts the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs). This guide provides a comparative overview of four widely used analytical techniques for this purpose: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of an appropriate analytical method is paramount for robust characterization of bioconjugates. Each technique offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its compatibility with different types of conjugates. This guide will delve into the principles of each method, present their experimental workflows, and offer a side-by-side comparison to aid in the selection of the most suitable technique for your research needs.

Comparison of Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a key measure of conjugation efficiency. The following table summarizes the performance of the four analytical techniques in determining this critical parameter.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DARAverage DAR, Drug Load DistributionAverage DAR (on reduced chains)Average DAR, Drug Load Distribution, Mass Confirmation
Principle Absorbance measurement of protein and drug chromophores.[][2][3][4][5]Separation based on hydrophobicity under non-denaturing conditions.[6][7][8]Separation based on hydrophobicity under denaturing conditions.[9][10][11][12][13]Separation by LC coupled with mass-to-charge ratio detection.[14][15][16][17][18]
Sample Preparation Minimal, dilution in buffer.Buffer exchange to high salt concentration.[19]Reduction of interchain disulfide bonds (for cysteine-linked ADCs).[9][11]Optional reduction and/or deglycosylation.[3][15]
Speed FastModerateModerateSlow
Accuracy Lower, prone to interference.[]HighHighVery High
Drug Load Distribution NoYesLimited (on subunits)Yes
Cost LowModerateModerateHigh
Expertise Required LowModerateModerateHigh

Experimental Methodologies and Workflows

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols and workflows for each of the discussed analytical techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][4][5] It relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the conjugated drug.[2][3]

Experimental Protocol:
  • Determine Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody and the free drug at their respective absorbance maxima (e.g., 280 nm for the antibody and another wavelength for the drug).

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Sample Preparation:

    • Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC sample at the two selected wavelengths.

  • DAR Calculation:

    • Use simultaneous equations to solve for the concentrations of the antibody and the drug in the ADC sample, based on their known extinction coefficients and the measured absorbances of the conjugate.

    • Calculate the average DAR by taking the molar ratio of the drug to the antibody.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis A Determine Extinction Coefficients (Antibody & Drug) C Measure Absorbance (at two wavelengths) A->C B Prepare ADC Sample (Dilution) B->C D Calculate Average DAR C->D

UV-Vis Spectroscopy Workflow

Hydrophobic Interaction Chromatography (HIC)

HIC is the reference method for determining DAR and is particularly well-suited for cysteine-linked ADCs.[6][7][8] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs, under non-denaturing conditions.[6][20]

Experimental Protocol:
  • Mobile Phase Preparation:

    • Prepare a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in phosphate buffer, pH 7.0) and a low-salt mobile phase (e.g., phosphate buffer, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample in the high-salt mobile phase to promote binding to the HIC column.

  • Chromatographic Separation:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with the high-salt mobile phase.

    • Inject the prepared ADC sample.

    • Elute the bound species using a decreasing salt gradient (from high to low salt concentration). Unconjugated antibody will elute first, followed by ADCs with increasing numbers of conjugated drugs.

  • Data Analysis:

    • Integrate the peak areas of the different eluted species.

    • Calculate the weighted average DAR based on the relative peak areas and the corresponding number of drugs for each peak.

HIC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phases (High & Low Salt) C HIC Separation (Decreasing Salt Gradient) A->C B Prepare ADC Sample (in High Salt Buffer) B->C D Peak Integration & DAR Calculation C->D

Hydrophobic Interaction Chromatography Workflow

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC for DAR determination.[9] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[9][11] The separation is based on the hydrophobicity of the chains, which is influenced by the number of conjugated drugs.

Experimental Protocol:
  • Sample Preparation:

    • Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to break the interchain disulfide bonds.

  • Mobile Phase Preparation:

    • Prepare a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and a non-polar organic mobile phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Chromatographic Separation:

    • Equilibrate an RP-HPLC column (e.g., C4 or C8) with the polar mobile phase.

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains using an increasing organic solvent gradient.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.[11]

RPHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Reduce ADC Sample (e.g., with DTT) C RP-HPLC Separation (Increasing Organic Gradient) A->C B Prepare Mobile Phases (Aqueous & Organic) B->C D Peak Integration & DAR Calculation C->D

Reversed-Phase HPLC Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides not only the average DAR and drug load distribution but also mass confirmation of the different ADC species.[14][15][18] It can be performed on the intact ADC or on its subunits after reduction.

Experimental Protocol:
  • Sample Preparation (Optional):

    • For some ADCs, deglycosylation may be performed to simplify the mass spectra.

    • For cysteine-linked ADCs, reduction may be performed to analyze the light and heavy chains separately.

  • LC Separation:

    • The ADC sample (intact or reduced) is separated using a suitable LC method (e.g., size-exclusion chromatography for native MS or RP-HPLC for denatured MS).

  • Mass Spectrometry Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the different ADC species is measured.

  • Data Analysis:

    • The raw mass spectra are deconvoluted to determine the molecular weights of the different species.

    • The relative abundance of each species is used to calculate the average DAR and drug load distribution.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis A Optional Sample Prep (Deglycosylation/Reduction) B LC Separation (SEC or RP-HPLC) A->B C Mass Spectrometry (m/z Measurement) B->C D Data Deconvolution & DAR Calculation C->D

Liquid Chromatography-Mass Spectrometry Workflow

Conclusion

The validation of conjugation efficiency is a multi-faceted process that requires careful consideration of the analytical techniques employed. While UV-Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic methods like HIC and RP-HPLC provide more detailed information on drug load distribution. LC-MS stands out as the most powerful technique, offering comprehensive characterization and mass confirmation. The choice of the optimal method will depend on the specific requirements of the analysis, the nature of the bioconjugate, and the resources available. For comprehensive characterization, a combination of orthogonal techniques is often recommended.

References

A Researcher's Guide to Quantifying PEGylation on Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to proteins and peptides is a critical step in the development of PEGylated biotherapeutics. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific application.

The covalent attachment of PEG to a biopharmaceutical, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins and peptides. It can improve drug solubility, increase serum half-life, reduce immunogenicity, and protect against proteolytic degradation.[1][2] However, the heterogeneity of the resulting PEGylated product, including the degree and sites of PEGylation, necessitates robust analytical methods for its characterization and quantification.[3] This guide explores and compares several key techniques used for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Colorimetric Assays.

Comparison of PEGylation Quantification Methods

The selection of an appropriate analytical technique for quantifying PEGylation depends on various factors, including the nature of the protein or peptide, the size and structure of the PEG molecule, the desired level of detail, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.

MethodPrincipleInformation ProvidedAdvantagesLimitationsTypical Sample
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Average molecular weight, degree of PEGylation, heterogeneity, and identification of PEGylation sites.[4][5][6][7]High sensitivity, speed, and ability to analyze complex mixtures and high molecular weight proteins.[4][7] Can provide information on the distribution of PEGylated species.[5]Can be challenging for very heterogeneous samples.[4] Quantification can be less precise than other methods.Purified PEGylated proteins and peptides.
SEC-MALS Separates molecules based on hydrodynamic volume, followed by light scattering detection to determine absolute molecular weight.Degree of conjugation, molecular weight of the conjugate, protein, and PEG moieties.[8][9][10] Can also detect and quantify aggregates.[11]Provides absolute molecular weight without the need for column calibration.[9][12] Can analyze a wide range of molecular weights.Requires specialized MALS and refractive index detectors.[8] The accuracy depends on the accurate determination of the refractive index increment (dn/dc).Purified PEGylated proteins and peptides.
HPLC Separates molecules based on their interaction with a stationary phase.Separation and quantification of free PEG and PEGylated protein forms.[3][] Can determine the degree and sites of PEGylation when coupled with other detectors like MS.[3]High reproducibility and accuracy for quantification.[] Can be automated for high-throughput analysis.PEG itself lacks a strong chromophore, often requiring derivatization or specialized detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1][][14]Crude reaction mixtures and purified samples.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.Purity of PEGylated proteins, resolution of different PEGylated forms, and determination of the extent of aggregation.[15][16][17]High resolution, low sample consumption, and short analysis time.[18] Can separate species with small differences in size.[17]Can be sensitive to the sample matrix. Analysis of highly heterogeneous PEGylated proteins can be challenging.[19]Purified PEGylated proteins.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Quantitative determination of the degree of PEGylation, assessment of the higher-order structure of the protein conjugate.[3][20][21][22]Provides detailed structural information without altering the sample. Can be used for a wide range of PEG sizes.[20][22]Lower sensitivity compared to other methods. Requires higher sample concentrations.[23]Highly purified and concentrated samples of PEGylated proteins.
Colorimetric Assays Based on a color change reaction in the presence of PEG.Estimation of total PEG content.[24][25]Simple, rapid, and inexpensive.[24][26] Suitable for high-throughput screening.Can be prone to interference from other molecules in the sample.[16] Generally provides less detailed information than other methods.Crude and purified samples.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and accurate quantification of PEGylation. Below are representative protocols for the key techniques discussed.

MALDI-TOF MS for PEGylation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a powerful tool for determining the molecular weight and heterogeneity of PEGylated proteins.[4][7]

Experimental Protocol:

  • Sample Preparation:

    • Mix 1 µL of the PEGylated protein solution (typically 1 mg/mL in a suitable buffer) with 1 µL of a matrix solution. A common matrix is sinapinic acid (10 mg/mL in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid in water).[7]

    • For high molecular weight PEGylated proteins, a high mass (HM) detector system may be necessary.[4][7]

  • MALDI Target Spotting:

    • Spot 1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry at room temperature.[7]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer. The instrument is typically operated in linear mode for high molecular weight samples.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

    • The degree of PEGylation can be determined by the mass difference between the unmodified protein and the PEGylated species.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein PEGylated Protein Mix Mix Protein and Matrix Protein->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot MALDI MALDI-TOF MS Analysis Spot->MALDI Spectrum Mass Spectrum MALDI->Spectrum Analysis Determine Molecular Weight & Degree of PEGylation Spectrum->Analysis

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

SEC-MALS for Determining Degree of Conjugation

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering is a powerful technique for determining the absolute molecular weight and degree of conjugation of PEGylated proteins without relying on column calibration.[8][12]

Experimental Protocol:

  • System Setup:

    • Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Connect the SEC system to a UV detector, a MALS detector, and a refractive index (RI) detector in series.

  • Sample Analysis:

    • Inject the PEGylated protein sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules.[8]

  • Data Acquisition and Analysis:

    • Collect data from all three detectors.

    • Use specialized software to perform a protein conjugate analysis. This analysis utilizes the signals from the UV (for protein concentration), RI (for total concentration), and MALS (for molecular weight) detectors to calculate the molar mass of the protein and the attached PEG for each eluting fraction.[10][11]

SEC_MALS_Workflow cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Sample PEGylated Protein Sample SEC Size-Exclusion Chromatography (SEC) Sample->SEC UV UV Detector SEC->UV Eluent MALS MALS Detector UV->MALS Software Conjugate Analysis Software UV->Software RI RI Detector MALS->RI MALS->Software RI->Software Result Degree of Conjugation Molecular Weight Aggregation Software->Result

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

HPLC with Charged Aerosol Detection (CAD)

High-Performance Liquid Chromatography is a versatile technique for separating and quantifying components in a PEGylation reaction mixture.[3][] Due to the lack of a strong UV chromophore in PEG, detectors like CAD are often employed.[1][14]

Experimental Protocol:

  • Chromatographic Separation:

    • Utilize a reversed-phase or size-exclusion HPLC column depending on the specific separation required.

    • A two-dimensional LC (2D-LC) approach can be used to separate the high-molecular-weight PEGylated protein from the low-molecular-weight unreacted PEG reagent.[1][14]

  • Detection:

    • Pass the column eluent through a UV detector (to monitor the protein) and a CAD detector (to quantify non-volatile analytes like PEG).[1]

  • Quantification:

    • Generate a calibration curve using standards of the PEG reagent to quantify the amount of unreacted PEG.

    • The degree of PEGylation can be inferred from the amount of consumed PEG or by analyzing the separated PEGylated protein peaks.

HPLC_CAD_Workflow cluster_prep Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection cluster_analysis Quantification Sample PEGylation Reaction Mixture HPLC HPLC System (e.g., RP-HPLC or SEC) Sample->HPLC UV UV Detector (for Protein) HPLC->UV Eluent CAD Charged Aerosol Detector (for PEG) UV->CAD Data Chromatograms UV->Data CAD->Data Quant Quantify Free PEG & PEGylated Protein Data->Quant

Caption: Workflow for HPLC-CAD analysis of PEGylation reactions.

Conclusion

The quantification of PEGylation is a multifaceted analytical challenge that requires careful consideration of the available techniques. MALDI-TOF MS provides rapid molecular weight determination and heterogeneity assessment. SEC-MALS offers a robust method for determining the absolute degree of conjugation. HPLC, particularly when coupled with detectors like CAD, is excellent for quantitative analysis of reaction components. Capillary electrophoresis provides high-resolution separation of PEGylated species, while NMR spectroscopy offers detailed structural insights. Finally, colorimetric assays present a simple and rapid option for preliminary screening. By understanding the principles, advantages, and limitations of each method, researchers can select the most suitable approach to ensure the quality, consistency, and efficacy of their PEGylated protein and peptide therapeutics.

References

comparing different deprotection methods for t-butyl esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Deprotection of t-Butyl Esters for Researchers and Drug Development Professionals

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis and drug development. Its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic or thermal conditions make it an invaluable tool. However, the selection of an appropriate deprotection method is critical to ensure high yields, preserve stereochemical integrity, and maintain the compatibility of other sensitive functional groups within a molecule. This guide provides a detailed comparison of common deprotection methods for t-butyl esters, supported by experimental data and protocols, to aid researchers in making informed decisions.

Comparison of Deprotection Methods

The choice of a deprotection strategy for a t-butyl ester is contingent on several factors, including the substrate's sensitivity to acidic or thermal conditions, the presence of other protecting groups, and the desired scale of the reaction. The following table summarizes the key features of the most prevalent deprotection methods.

MethodReagents/ConditionsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1 - 5 hours>90Highly effective, reliable, and widely used.[1][2]Harsh conditions can cleave other acid-labile groups (e.g., Boc, trityl).[3][4] TFA is corrosive.
p-Toluenesulfonic acid (p-TsOH) with microwave irradiation3 - 4 minutesHighExtremely rapid, often solvent-free.[5]Requires microwave reactor; may not be suitable for all substrates.
Lewis Acidic Deprotection Zinc bromide (ZnBr₂) in Dichloromethane (DCM)12 - 24 hours75 - 95Milder than strong Brønsted acids, can be chemoselective.[1][3][4]Can also cleave other acid-labile groups like Boc and trityl.[3][4] Reaction times can be long.
Thermal Deprotection High temperature (120-240 °C) in a continuous flow reactor15 - 40 minutesHighReagent-free, environmentally friendly.Requires specialized equipment (flow reactor); high temperatures may not be suitable for sensitive substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful deprotection. Below are representative procedures for the methods discussed.

Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for t-butyl ester cleavage.

Procedure: To a stirred solution of the t-butyl ester (1 mmol) in dry dichloromethane (1 mL), add trifluoroacetic acid (1 mL).[6] The reaction mixture is stirred at room temperature for 3 hours.[6] After completion, the solvent and excess TFA are removed under reduced pressure. The residue is then co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA. The crude product can be purified by crystallization or chromatography.

Lewis Acidic Deprotection using Zinc Bromide (ZnBr₂)

This method offers a milder alternative to strong protic acids and can exhibit chemoselectivity.

Procedure: To a solution of the N-protected amino acid t-butyl ester in dichloromethane, add zinc bromide (5 to 15 equivalents). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Microwave-Assisted Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol allows for a rapid and efficient deprotection, often in the absence of a solvent.

Procedure: A mixture of the aromatic t-butyl ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol) is placed in a microwave-safe glass tube.[5] The reaction mixture is irradiated in a domestic microwave oven (700 W) for 3-4 minutes in 30-second intervals.[5] After completion, the product is dissolved in diethyl ether and extracted with a 10% aqueous sodium carbonate solution. The aqueous layer is then neutralized with dilute HCl, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated to afford the carboxylic acid.[5]

Thermal Deprotection in a Continuous Flow Reactor

This reagent-free method is a green alternative for t-butyl ester deprotection.

Procedure: A solution of the t-butyl ester in a protic solvent system is pumped through a continuous plug flow reactor at a temperature between 120-240 °C with a residence time of 15-40 minutes. The resulting solution containing the deprotected carboxylic acid is collected at the reactor outlet. The product is typically isolated by solvent exchange and crystallization.

Reaction Mechanisms and Selection Workflow

Understanding the underlying mechanisms of deprotection is crucial for troubleshooting and optimizing reaction conditions.

Acid-Catalyzed Deprotection Mechanism

The acid-catalyzed deprotection of a t-butyl ester proceeds through a unimolecular elimination pathway (E1). The carbonyl oxygen of the ester is first protonated by the acid, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutene.

G cluster_0 Acid-Catalyzed Deprotection Ester t-Butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid - t-Bu⁺ tBu_cation tert-Butyl Cation Isobutene Isobutene tBu_cation->Isobutene - H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Lewis Acid-Mediated Deprotection Mechanism

In the case of Lewis acid-mediated deprotection, such as with ZnBr₂, the Lewis acid coordinates to the carbonyl oxygen, and potentially the ether oxygen as well, of the ester. This coordination polarizes the carbonyl group and facilitates the cleavage of the t-butyl group, which again forms a stable tert-butyl cation.

G cluster_1 Lewis Acid-Mediated Deprotection Ester_ZnBr2 t-Butyl Ester Coordinated_Complex Coordinated Complex Ester_ZnBr2->Coordinated_Complex + ZnBr₂ Carboxylic_Acid_ZnBr2 Carboxylic Acid Coordinated_Complex->Carboxylic_Acid_ZnBr2 - t-Bu⁺ tBu_cation_ZnBr2 tert-Butyl Cation

Caption: Mechanism of Lewis acid-mediated t-butyl ester deprotection.

Workflow for Selecting a Deprotection Method

The following workflow can guide the selection of the most appropriate deprotection method based on key experimental considerations.

G Start Start: Deprotect t-Butyl Ester Acid_Sensitive Are other acid-labile groups present? Start->Acid_Sensitive Thermal_Sensitive Is the substrate thermally sensitive? Acid_Sensitive->Thermal_Sensitive No Use_ZnBr2 Consider ZnBr₂ for potential selectivity Acid_Sensitive->Use_ZnBr2 Yes Need_Speed Is rapid deprotection required? Thermal_Sensitive->Need_Speed No Use_TFA Use TFA/DCM Thermal_Sensitive->Use_TFA Yes Use_Thermal Use thermal deprotection (flow reactor) Need_Speed->Use_Thermal No Use_Microwave Use microwave with p-TsOH Need_Speed->Use_Microwave Yes Consider_Mild_Acid Consider milder acidic conditions Use_ZnBr2->Consider_Mild_Acid

Caption: Workflow for selecting a t-butyl ester deprotection method.

Conclusion

The deprotection of t-butyl esters is a fundamental transformation in modern organic synthesis. While strong acid-catalyzed methods remain a reliable standard, the development of milder Lewis acidic, and rapid thermal and microwave-assisted protocols has significantly expanded the synthetic chemist's toolbox. By carefully considering the nature of the substrate and the desired experimental outcomes, researchers can select the optimal deprotection strategy to achieve their synthetic goals efficiently and in high yield. This guide provides the necessary data and protocols to facilitate this decision-making process for professionals in research and drug development.

References

A Head-to-Head Comparison: Evaluating Alternatives to m-PEG4-t-butyl ester in Bioconjugation, Drug Delivery, and Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and safety of a therapeutic or research agent. The heterobifunctional linker, m-PEG4-t-butyl ester, has been a workhorse in the field, prized for its ability to connect molecules while imparting hydrophilicity and offering a protected carboxylic acid for sequential conjugations. However, the growing landscape of bioconjugation demands a deeper look into its alternatives, each with a unique set of properties that may offer advantages in specific applications.

This guide provides an objective comparison of m-PEG4-t-butyl ester with emerging alternatives, focusing on their performance in key applications such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide modification. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the information needed to make informed decisions for their specific needs.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that leverage the cell's own protein degradation machinery to eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. While short-chain PEG linkers like m-PEG4-t-butyl ester are commonly used to enhance solubility and provide spatial separation, their impact on cell permeability and metabolic stability is an area of active investigation.

Performance Comparison of Linkers in PROTACs

Direct head-to-head comparisons of short-chain PEG linkers with alternatives like polysarcosine (pSar) and poly(2-oxazoline)s (POx) in PROTACs are still emerging in the literature. However, extensive studies on the effect of PEG linker length provide valuable insights into the trade-offs in PROTAC design. Shorter PEG linkers have been shown to generally improve cell permeability compared to their longer-chain counterparts.[1]

Linker TypeKey AdvantagesKey DisadvantagesRelevant Experimental Data
Short-Chain PEG (e.g., m-PEG4-t-butyl ester) - Good water solubility- Established chemistry- Commercially available- Potential for reduced cell permeability with increasing length- Susceptible to oxidative metabolism[2]- PROTACs with shorter PEG linkers (e.g., 2-unit PEG) can be significantly more permeable than those with longer linkers (e.g., 3-unit PEG).[1]
Polysarcosine (pSar) - Excellent water solubility- Biodegradable- Potentially lower immunogenicity than PEG- May improve metabolic stability- Less established chemistry for PROTAC synthesis compared to PEG- No direct comparative data for PROTACs was identified in the search. In peptide conjugation, pSar showed comparable in vivo half-life to PEG with potentially better in vitro activity and lower immunogenicity.
Poly(2-oxazoline)s (POx) - Tunable hydrophilicity- Good biocompatibility- Potential for improved stability- Synthetic complexity compared to PEG- No direct comparative data for PROTACs was identified in the search.
Alkyl Linkers - Can enhance membrane permeability compared to PEG at matched lipophilicity- Metabolically more stable to oxidation than PEG- Lower water solubility- Increased risk of non-specific binding- An alkyl-linked PROTAC was found to be less permeable than a 1-unit PEG-linked PROTAC, suggesting a balance of properties is crucial.[1]
Experimental Workflow: PROTAC Permeability Assay

A common method to assess the passive permeability of PROTACs is the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC_Permeability_Workflow cluster_prep Sample Preparation cluster_assay PAMPA Assay cluster_analysis Analysis start Dissolve PROTAC in a suitable organic solvent donor Prepare donor solution of PROTAC start->donor pampa_plate Add donor solution to the donor wells of the PAMPA plate donor->pampa_plate acceptor Add buffer to the acceptor wells sandwich Assemble the PAMPA sandwich (donor plate and acceptor plate) acceptor->sandwich incubate Incubate at room temperature for a defined period sandwich->incubate measure Measure the concentration of PROTAC in both donor and acceptor wells using LC-MS/MS incubate->measure calculate Calculate the permeability coefficient (Pe) measure->calculate

Caption: Workflow for assessing PROTAC permeability using the PAMPA assay.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. Hydrophilic linkers are often employed to counteract the hydrophobicity of the payload, thereby preventing aggregation and improving the pharmacokinetic profile.

Performance Comparison of Linkers in ADCs

While m-PEG4-t-butyl ester itself is a building block, the incorporation of short PEG chains into ADC linkers is a common strategy. The comparison with other hydrophilic linkers provides valuable insights.

Linker TypeKey AdvantagesKey DisadvantagesRelevant Experimental Data
PEG-containing Linkers - Enhance hydrophilicity- Can improve ADC stability and pharmacokinetics- Potential for immunogenicity with longer PEG chains- No direct comparative data for m-PEG4-t-butyl ester specifically was found.
Sulfonate-containing Linkers - Highly hydrophilic- Can enable higher drug-to-antibody ratios (DAR) without aggregation- May alter the overall charge of the ADC- ADCs with sulfonate-containing linkers showed comparable or better in vitro cytotoxicity and a wider selectivity window compared to those with more hydrophobic linkers.
Non-PEG Hydrophilic Polymers - Potential for lower immunogenicity- Biodegradability (e.g., pSar)- Less established conjugation chemistries for some polymers- No direct comparative data for ADCs was identified in the search.
Signaling Pathway: ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Cellular Internalization and Payload Release cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to target antigen ADC->Binding Targeting TargetCell Target Cancer Cell (Antigen Overexpression) Internalization Internalization via endocytosis Binding->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Release Payload release (e.g., linker cleavage) Lysosome->Release PayloadAction Payload induces cell death Release->PayloadAction

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Application in Peptide Modification

Modifying peptides with polymers like PEG (PEGylation) is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. This includes increasing their hydrodynamic size to reduce renal clearance, shielding them from proteolytic degradation, and enhancing their solubility.

Performance Comparison of PEG vs. Polysarcosine for Peptide Conjugation

A direct comparison between PEG and polysarcosine (pSar) for the modification of interferon-α2b (IFN) has provided significant insights into the potential of pSar as a viable alternative.

ParameterPEG-IFNPSar-IFN
Protease Stability (in vitro) ComparableComparable
In Vivo Half-Life ProlongedProlonged and comparable to PEG-IFN
In Vitro Activity ActiveRetained more activity than PEG-IFN
Tumor Accumulation IncreasedAccumulated more in tumor sites than PEG-IFN
Immunogenicity Elicited anti-IFN antibodiesElicited considerably fewer anti-IFN antibodies than PEG-IFN
Experimental Protocol: Site-Specific Conjugation of IFN with PEG and pSar

The following protocol outlines the general steps for the site-specific conjugation of interferon-α2b (IFN) with both PEG and pSar, as described in the comparative study.

  • Expression and Purification of IFN Analogs:

    • Recombinant human IFN-α2b with a C-terminal intein-chitin binding domain fusion tag is expressed in E. coli.

    • The protein is purified using a chitin column.

  • Synthesis of Polymer-Thioesters:

    • Monofunctional PEG and pSar with a terminal carboxyl group are activated and reacted with a cysteine-containing peptide to generate the respective polymer-thioesters.

  • Native Chemical Ligation:

    • The purified IFN is subjected to intein-mediated cleavage in the presence of the PEG- or pSar-thioester.

    • This results in the site-specific ligation of the polymer to the C-terminus of the IFN.

  • Purification and Characterization:

    • The polymer-IFN conjugates are purified using size-exclusion chromatography.

    • The final products are characterized by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.

Logical Relationship: Rationale for Seeking PEG Alternatives

The drive to find alternatives to PEG stems from several known limitations.

PEG_Alternatives_Rationale PEG Poly(ethylene glycol) (PEG) Limitations Limitations of PEG PEG->Limitations Immunogenicity Immunogenicity (anti-PEG antibodies) Limitations->Immunogenicity NonBiodegradability Non-biodegradability Limitations->NonBiodegradability ABC Accelerated Blood Clearance (ABC) Phenomenon Limitations->ABC Alternatives Search for Alternatives Limitations->Alternatives pSar Polysarcosine (pSar) Alternatives->pSar POx Poly(2-oxazoline)s (POx) Alternatives->POx Other Other Hydrophilic Polymers Alternatives->Other

Caption: Rationale for the development of alternatives to PEG in bioconjugation.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the specific application and desired properties of the final conjugate. While m-PEG4-t-butyl ester and other short-chain PEG linkers remain valuable tools due to their hydrophilicity and established chemistry, the emergence of alternatives like polysarcosine and poly(2-oxazoline)s offers exciting new possibilities.

For PROTACs , the optimization of linker length and composition is crucial for balancing solubility and cell permeability. While direct comparative data is still limited, the exploration of non-PEG hydrophilic linkers is a promising avenue for improving the pharmacokinetic profiles of these novel therapeutics.

In the realm of ADCs , the focus on hydrophilic linkers to enable higher drug loading and improve stability is paramount. The data on sulfonate-containing linkers suggests that moving beyond traditional PEG-based approaches can yield significant benefits in terms of efficacy and selectivity.

For peptide modification , the direct comparison of polysarcosine and PEG demonstrates that pSar is a highly promising alternative, offering comparable or even superior performance in terms of in vitro activity, tumor accumulation, and reduced immunogenicity.

As the field of bioconjugation continues to evolve, a thorough understanding of the properties and performance of different linker technologies will be essential for the development of the next generation of targeted therapies and research tools. Further head-to-head studies, particularly in the context of PROTACs and ADCs, will be invaluable in guiding the rational design of these complex molecules.

References

A Comparative Guide to the In Vivo Stability of m-PEG4-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of the linker in a drug conjugate is a critical determinant of its efficacy and safety profile. This guide provides an objective assessment of the in vivo stability of m-PEG4-t-butyl ester conjugates, comparing their performance with other common ester-based linkers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.

Data Presentation: Comparative In Vivo Stability of Ester-Based Linkers

The in vivo stability of a linker is often quantified by its half-life in plasma or whole blood. While direct head-to-head in vivo studies for m-PEG4-t-butyl ester conjugates are not extensively published, we can infer their stability based on studies of similar ester linkages and the known metabolic pathways of t-butyl esters. The following table summarizes the expected and reported stability of various ester-based linkers.

Linker TypeExample StructureExpected Cleavage MechanismRelative In Vivo StabilityKey Considerations
m-PEG4-t-butyl ester m-PEG4-O-C(=O)-C(CH₃)₃Esterase-mediated hydrolysis, potentially influenced by CYP3A4-mediated oxidation of the t-butyl group.ModerateThe bulky t-butyl group may provide some steric hindrance against non-specific esterase activity, but it is also a substrate for oxidative metabolism.
Methyl Ester Drug-O-C(=O)-CH₃Primarily esterase-mediated hydrolysis.Low to ModerateGenerally more susceptible to rapid hydrolysis by plasma and tissue esterases compared to more hindered esters.[1]
Ethyl Ester Drug-O-C(=O)-CH₂CH₃Primarily esterase-mediated hydrolysis.Low to ModerateSimilar to methyl esters, but the slightly larger ethyl group may offer minor steric protection. Plasma stability is often inversely proportional to the size of the alkoxyl group for simple esters.[1]
Valine-Citrulline PABC Drug-PABC-Cit-Val-Cathepsin B-mediated cleavage (intracellular).High in circulation, low in tumor microenvironmentDesigned to be stable in plasma and cleaved by enzymes present in lysosomes of target cells.[2]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Di-aryl sulfate structureIntracellular enzymatic cleavage.HighShown to be stable in both mouse and human plasma in vitro and in mouse in vivo studies.[2]

Note: The stability of any linker is highly dependent on the specific drug conjugate, the site of conjugation on the carrier molecule, and the animal model being used.[3]

Metabolic Pathway of t-Butyl Ester Cleavage

The in vivo cleavage of a t-butyl ester is not solely a matter of simple hydrolysis. The t-butyl group itself is susceptible to metabolic modification, primarily through oxidation by cytochrome P450 enzymes, with CYP3A4 being a key player.[4][5] This oxidative metabolism can precede or facilitate the hydrolysis of the ester bond.

cluster_circulation Systemic Circulation Conjugate m-PEG4-t-butyl ester Conjugate Oxidized_Conjugate Hydroxylated t-butyl ester Conjugate Conjugate->Oxidized_Conjugate CYP3A4 Oxidation (Liver Microsomes) Cleaved_PEG m-PEG4-COOH Conjugate->Cleaved_PEG Direct Esterase Hydrolysis Released_Drug Released Drug Conjugate->Released_Drug Direct Esterase Hydrolysis Oxidized_Conjugate->Cleaved_PEG Esterase-mediated Hydrolysis Oxidized_Conjugate->Released_Drug Esterase-mediated Hydrolysis

Caption: Proposed metabolic pathway for the in vivo cleavage of m-PEG4-t-butyl ester conjugates.

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of in vivo linker stability involves a combination of in vitro and in vivo experiments. An in vitro whole blood assay has been shown to have a better correlation with in vivo stability compared to plasma assays.[6]

In Vitro Whole Blood Stability Assay

Objective: To determine the stability of the drug-linker conjugate in a more physiologically relevant in vitro environment.

Materials:

  • Test conjugate (e.g., m-PEG4-t-butyl ester conjugate)

  • Freshly collected whole blood (e.g., human, mouse, rat) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G) for antibody-drug conjugates (ADCs)

  • LC-MS/MS system

Procedure:

  • Dilute the test conjugate to a final concentration in whole blood (e.g., 10 µg/mL).

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots of the whole blood sample.

  • Immediately process the samples by centrifuging to separate plasma.

  • For ADCs, perform affinity capture of the conjugate from the plasma using appropriate beads.

  • Elute the captured conjugate and analyze by LC-MS/MS to quantify the amount of intact conjugate and any released drug or metabolites.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and stability of the conjugate in a living organism.

Materials:

  • Test conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Administer a single dose of the test conjugate to the animal model (e.g., via intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours) into tubes containing an anticoagulant.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples to determine the concentration of:

    • Total antibody (for ADCs, typically by ELISA)

    • Intact conjugate (e.g., by affinity capture LC-MS/MS)

    • Released payload (by LC-MS/MS)

  • Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo stability of a drug conjugate.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis invitro_start Incubate Conjugate in Whole Blood invitro_tp Time Point Sampling invitro_start->invitro_tp invitro_process Plasma Separation invitro_tp->invitro_process invitro_analysis LC-MS/MS Analysis invitro_process->invitro_analysis stability_assessment Stability Assessment (Half-life, % Intact) invitro_analysis->stability_assessment invitro_analysis->stability_assessment invivo_start Administer Conjugate to Animal Model invivo_tp Blood Sampling invivo_start->invivo_tp invivo_process Plasma Collection invivo_tp->invivo_process invivo_analysis ELISA & LC-MS/MS invivo_process->invivo_analysis pk_analysis Pharmacokinetic Modeling invivo_analysis->pk_analysis invivo_analysis->pk_analysis pk_analysis->stability_assessment

Caption: Workflow for assessing the in vivo stability of drug conjugates.

Conclusion

The in vivo stability of m-PEG4-t-butyl ester conjugates is anticipated to be moderate. The bulky t-butyl group may offer some protection against rapid hydrolysis by non-specific esterases compared to less hindered esters like methyl or ethyl esters. However, the susceptibility of the t-butyl group to CYP3A4-mediated oxidation presents a potential pathway for metabolic cleavage.

For applications requiring high plasma stability, alternative linkers such as the Valine-Citrulline PABC system or OHPAS linkers, which are designed for intracellular cleavage, may be more suitable. The choice of linker should always be guided by the specific therapeutic application, the desired pharmacokinetic profile, and rigorous experimental validation as outlined in the protocols above. Future studies directly comparing the in vivo pharmacokinetics of m-PEG4-t-butyl ester conjugates with a panel of other linkers will be invaluable for a more definitive assessment of their stability.

References

The Great Divide: A Comparative Guide to m-PEG4-t-butyl Ester and Longer PEG Chain Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can profoundly influence the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. This guide provides an objective, data-driven comparison of the short-chain m-PEG4-t-butyl ester linker and its longer polyethylene glycol (PEG) chain counterparts, offering insights into their respective advantages and disadvantages in various applications, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted nanoparticle systems.

This comparison will delve into key performance metrics such as solubility, stability, cell permeability, and in vivo efficacy, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Applications

Short-chain PEG linkers, exemplified by m-PEG4-t-butyl ester, are prized for their defined length and rigidity, which can be crucial for optimizing the binding affinity and activity of small molecule conjugates like PROTACs. In contrast, longer PEG chains are often employed to enhance the solubility and in vivo circulation half-life of larger biologics and nanoparticles, providing a "stealth" effect that shields them from enzymatic degradation and immune clearance. The selection of the optimal linker length is therefore a balancing act between achieving desired physicochemical properties and maintaining potent biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the performance of short versus long PEG linkers in different therapeutic modalities.

ParameterShort PEG Linker (e.g., PEG4)Longer PEG Linkers (e.g., PEG2k, PEG5k, PEG10k)ApplicationReference
Cell Permeability (PROTACs) Generally higher permeability due to lower molecular weight and polar surface area.Lower permeability as chain length increases.PROTACs[]
Drug-to-Antibody Ratio (DAR) in ADCs Can lead to higher DAR in some cases due to reduced steric hindrance during conjugation.May result in lower DAR with very long chains due to increased steric hindrance. Intermediate lengths (PEG8-PEG12) can sometimes optimize DAR.ADCs[2]
In Vitro Cytotoxicity (ADCs) Can exhibit higher cytotoxicity due to more efficient drug release or better target binding.Longer chains can sometimes reduce in vitro cytotoxicity.ADCs[3]
In Vivo Tumor Accumulation (Nanoparticles) Lower tumor accumulation compared to longer PEGylated nanoparticles.Significantly increased tumor accumulation with increasing PEG length.Nanoparticles[4][5][][7]
In Vivo Antitumor Activity (Nanoparticles) Less effective in reducing tumor size compared to longer PEGylated counterparts.Significantly greater reduction in tumor size with longer PEG linkers.Nanoparticles[4][5][][7]
PROTAC Degradation Efficacy Potency can be highly dependent on linker length; shorter linkers are not always optimal and can be too short for effective ternary complex formation. Intermediate lengths (e.g., PEG2-PEG4) are often found to be optimal.Longer linkers can also lead to reduced potency due to increased flexibility and a less stable ternary complex.PROTACs[][7][8][]

Experimental Protocols

Synthesis of m-PEG4-t-butyl ester

While a specific, detailed protocol for the direct synthesis of m-PEG4-t-butyl ester was not found in the immediate search results, a general procedure for the synthesis of t-butyl esters from their corresponding carboxylic acids can be described. This process typically involves the reaction of the carboxylic acid with a t-butylating agent in the presence of a catalyst.

General Procedure for t-butyl ester synthesis:

  • To a stirred suspension of a suitable base (e.g., sodium t-butoxide) in an appropriate solvent (e.g., toluene or THF), the corresponding carboxylic acid (m-PEG4-acid) is added.

  • The reaction mixture is stirred at room temperature for a specified period (typically 3-24 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an acidic solution (e.g., 5% HCl).

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure t-butyl ester.

For a precise synthesis of m-PEG4-t-butyl ester, it is recommended to consult specialized chemical synthesis literature or supplier documentation.

Cellular Uptake Analysis using Flow Cytometry

This protocol describes a method to quantitatively measure the cellular uptake of PEGylated nanoparticles.

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in 6-well or 12-well plates at a density of 2–2.5 × 10^4 cells per cm² and culture for 24 hours.

  • Nanoparticle Treatment: Wash the cells with fresh media and then incubate them with various concentrations of fluorescently labeled PEGylated nanoparticles in culture media.

  • Incubation: Incubate the cells with the nanoparticles for a predetermined time (e.g., 1, 6, or 24 hours).

  • Washing: After incubation, wash the cells twice with 1x PBS to remove residual nanoparticles from the culture media and cell surfaces.

  • Cell Harvesting and Staining: Harvest the cells and, if necessary, stain with viability dyes or other markers.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. At least 10,000 cells should be counted per sample. The uptake can be quantified by measuring the percentage of fluorescently positive cells and the median fluorescence intensity.[10][11][12][13][14]

In Vivo Tumor Accumulation of Nanoparticles

This protocol outlines a general procedure to assess the accumulation of nanoparticles in tumors in a mouse model.

  • Tumor Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 300 mm³).[4][5]

  • Nanoparticle Administration: Inject fluorescently or radiolabeled PEGylated nanoparticles intravenously into the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection, image the mice using an appropriate in vivo imaging system (e.g., fluorescence imaging or PET scan) to monitor the biodistribution of the nanoparticles.[4][5]

  • Ex Vivo Analysis: At the end of the study, sacrifice the mice and excise the tumor and major organs.

  • Quantification: Measure the fluorescence or radioactivity in the excised tissues to quantify the nanoparticle accumulation, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[15][16]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR of an ADC is a critical quality attribute that can be determined using several methods, including UV-Vis spectrophotometry, hydrophobic interaction chromatography (HIC), and liquid chromatography-mass spectrometry (LC-MS).

General LC-MS based method:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. For reduction, the ADC is treated with a reducing agent like dithiothreitol (DTT).[3][17][18][19]

  • LC Separation: The prepared sample is injected into a liquid chromatography system, typically a reversed-phase or HIC column, to separate the different drug-loaded antibody species.

  • MS Detection: The eluent from the LC is introduced into a mass spectrometer to determine the molecular weight of each species.

  • Data Analysis: The mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated drugs. The relative abundance of each species is determined from the peak areas in the chromatogram or mass spectrum.

  • DAR Calculation: The average DAR is calculated by taking the weighted average of the number of drugs per antibody for all detected species.[][17]

Visualizing the Impact of PEG Linker Length

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the influence of PEG linker length.

PROTAC_Mechanism cluster_short Short PEG Linker (e.g., m-PEG4) cluster_long Longer PEG Linker PROTAC_short PROTAC Target_short Target Protein PROTAC_short->Target_short Binds E3_short E3 Ligase PROTAC_short->E3_short Binds Ternary_short Stable Ternary Complex Degradation_short Efficient Degradation Ternary_short->Degradation_short PROTAC_long PROTAC Target_long Target Protein PROTAC_long->Target_long Binds E3_long E3 Ligase PROTAC_long->E3_long Binds Ternary_long Less Stable Ternary Complex Degradation_long Reduced Degradation Ternary_long->Degradation_long

Caption: Impact of PEG linker length on PROTAC-mediated protein degradation.

Nanoparticle_Tumor_Targeting cluster_short Short PEG Linker (e.g., m-PEG4) cluster_long Longer PEG Linker NP_short Nanoparticle Bloodstream_short Bloodstream NP_short->Bloodstream_short Inject Tumor_short Tumor Bloodstream_short->Tumor_short Low Accumulation Clearance_short Rapid Clearance Bloodstream_short->Clearance_short NP_long Nanoparticle Bloodstream_long Bloodstream NP_long->Bloodstream_long Inject Tumor_long Tumor Bloodstream_long->Tumor_long High Accumulation (EPR Effect) Clearance_long Slow Clearance Bloodstream_long->Clearance_long

References

Evaluating the Impact of PEG Linker Hydrophilicity on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of polyethylene glycol (PEG) linkers in the design of antibody-drug conjugates (ADCs) has emerged as a critical strategy to enhance their therapeutic index. By increasing the hydrophilicity of the ADC, PEG linkers can significantly improve its physicochemical and pharmacokinetic properties, leading to better efficacy and safety profiles. This guide provides a comparative evaluation of ADCs functionalized with different PEG linkers, supported by experimental data on their hydrophilicity, aggregation, pharmacokinetics, and in vivo efficacy.

The Role of PEG Linkers in Enhancing ADC Properties

Hydrophobic drug payloads and linkers can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and overall therapeutic efficacy. Hydrophilic PEG linkers counteract these challenges by creating a hydration shell around the drug-linker moiety. This "stealth" effect masks the hydrophobicity of the payload, leading to several key advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the overall water solubility of the ADC, preventing the formation of aggregates that can lead to immunogenicity and altered pharmacokinetic profiles.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules to the antibody, potentially leading to enhanced potency.

  • Improved Stability: The flexible PEG chain can sterically hinder enzymatic degradation of the linker and payload, contributing to the overall stability of the ADC in circulation.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of ADCs with different PEG linker configurations.

Table 1: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to assess the hydrophilicity of ADCs. A shorter retention time on a HIC column generally indicates a more hydrophilic ADC.

ADC ConstructPEG LinkerHIC Retention Time (min)Reference
Trastuzumab-MMAENon-PEGylated (Control)>25[1]
Trastuzumab-MMAEPEG4~22[2]
Trastuzumab-MMAEPEG8~18[2][3]
Trastuzumab-MMAEPEG12~15[2]
Brentuximab-MMAEPEG12 PhosphonamidateShorter than DAR 5 Adcetris[4]
Brentuximab-MMAEPEG24 PhosphonamidateShorter than PEG12 ADC[4]

Note: Retention times are approximate and can vary based on specific experimental conditions. The trend of decreasing retention time with increasing PEG length demonstrates the enhanced hydrophilicity.

Table 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC. A lower percentage of aggregates indicates better stability.

ADC ConstructPEG Linker% Monomer% AggregateReference
Trastuzumab Emtansine (T-DM1)Non-PEGylated Linker98.31.7[5]
Trastuzumab-DM1Linear 24-unit PEGLower than pendantHigher than pendant[6]
Trastuzumab-DM1Pendant 2x12-unit PEGHigher than linearLower than linear[6]
Val-Cit-Based ADCNon-PEGylated98.21.8[7]
Val-Ala-Based ADCNon-PEGylated>99<1[7]
FG-ADC (DAR 8)Pendant PEG~88 (after 28 days)~12 (after 28 days)[8]
VAG-ADC (DAR 8)Pendant PEG~94 (after 28 days)~6 (after 28 days)[8]
Table 3: Pharmacokinetic Parameters in Mice

Pharmacokinetic studies in animal models are crucial for evaluating the in vivo behavior of ADCs. Key parameters include clearance (CL) and elimination half-life (t½). Lower clearance and longer half-life are generally desirable.

ADC ConstructPEG LinkerClearance (mL/day/kg)Half-life (t½) (days)Reference
MMAE-based ADCPEG0>46.3-[7]
MMAE-based ADCPEG127.3-[7]
Trastuzumab-DM1Linear 24-unit PEGHigher than pendantShorter than pendant[6]
Trastuzumab-DM1Pendant 2x12-unit PEGSlower than linearLonger than pendant[6]
Affibody-MMAENo PEG-~2.5-fold shorter than PEG4K[9]
Affibody-MMAE4 kDa PEG--[9]
Affibody-MMAE10 kDa PEG-~11.2-fold longer than no PEG[9]
Table 4: In Vivo Efficacy in Xenograft Models

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. These studies are typically conducted in mice bearing human tumor xenografts.

ADC ConstructPEG LinkerXenograft ModelOutcomeReference
MMAE-based ADCPEG0-All mice died by day 5 at 20 mg/kg[7]
MMAE-based ADCPEG8-100% survival after 28 days at 20 mg/kg[7]
MMAE-based ADCPEG12-100% survival after 28 days at 20 mg/kg[7]
Affibody-MMAE10 kDa PEGNCI-N87Stronger tumor growth inhibition than no PEG and 4 kDa PEG[9]
Trastuzumab-ADCsVarious LinkersNCI-N87Efficacy dependent on linker-payload design[2]
Brentuximab-ADCsPEG and CyclodextrinKarpas-299Improved in vivo efficacy over Adcetris®[10]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for the key experiments cited in this guide.

Hydrophilic Interaction Chromatography (HIC) for Hydrophilicity Assessment

Objective: To separate and quantify ADC species based on their hydrophobicity.

Materials:

  • HPLC System: Agilent 1260 Infinity II Bio-inert LC system or equivalent.[11]

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column.[12]

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[13]

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[12]

  • Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Inject 10-20 µL of the prepared ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Analyze the retention times of the different ADC species.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer and high molecular weight aggregates of the ADC.

Materials:

  • UHPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[5]

  • Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or equivalent SEC column.[14][15]

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0.[5][16]

  • Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 10 µL of the prepared ADC sample.

  • Run an isocratic elution for 15-20 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer and aggregates to calculate their respective percentages.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the ADC.

Materials:

  • Animal Model: Female BALB/c mice or other appropriate strain.

  • ADC Formulation: ADC formulated in a suitable vehicle (e.g., phosphate-buffered saline).

  • Dosing: Intravenous (IV) injection via the tail vein.

Procedure:

  • Administer a single IV dose of the ADC (e.g., 10 mg/kg) to a cohort of mice.[17]

  • Collect blood samples (e.g., 20-30 µL) via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).[17]

  • Process blood samples to obtain plasma.

  • Quantify the concentration of the total antibody and/or conjugated ADC in plasma samples using a validated ELISA method.

  • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software (e.g., WinNonlin).

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC.

Materials:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) bearing human tumor xenografts (e.g., NCI-N87).[9]

  • ADC Formulation: ADC formulated in a suitable vehicle.

  • Dosing: Intravenous (IV) injection.

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Administer the ADC at various dose levels (e.g., 1, 3, and 10 mg/kg) and a vehicle control via IV injection.[2]

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizing the Impact of PEG Linkers

The following diagram illustrates the relationship between PEG linker properties and the resulting performance of the ADC.

ADC_PEG_Linker_Evaluation cluster_0 PEG Linker Properties cluster_1 Physicochemical Properties cluster_2 In Vivo Performance PEG_Length PEG Chain Length (e.g., PEG4, PEG8, PEG12) Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Increases PEG_Architecture PEG Architecture (Linear vs. Pendant) PEG_Architecture->Hydrophilicity Influences Aggregation Reduced Aggregation Hydrophilicity->Aggregation Leads to Pharmacokinetics Improved Pharmacokinetics (Lower Clearance, Longer Half-life) Hydrophilicity->Pharmacokinetics Improves DAR Higher Achievable DAR Hydrophilicity->DAR Enables Aggregation->Pharmacokinetics Impacts Efficacy Enhanced In Vivo Efficacy (Tumor Growth Inhibition) Pharmacokinetics->Efficacy Contributes to DAR->Efficacy Potentially Increases

Caption: Logical flow of how PEG linker properties influence ADC performance.

Conclusion

The strategic incorporation of hydrophilic PEG linkers is a powerful tool for optimizing the performance of ADCs. As demonstrated by the compiled experimental data, increasing the length and modifying the architecture of PEG linkers can significantly enhance ADC hydrophilicity, reduce aggregation, improve pharmacokinetic profiles, and ultimately lead to superior in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel ADC candidates, facilitating the development of safer and more effective cancer therapeutics.

References

A Comparative Guide to PROTAC Efficacy: The Pivotal Role of Linker Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components.[][2][3] While the choice of ligands determines the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing everything from cell permeability to the stability of the key ternary complex.[4]

This guide provides a comparative analysis of PROTAC efficacy based on varied linker compositions, supported by experimental data and detailed protocols.

The Multifaceted Role of the PROTAC Linker

The linker is far more than a simple tether. Its length, rigidity, and chemical composition profoundly impact a PROTAC's biological activity by:

  • Modulating Ternary Complex Formation: The linker must be of optimal length and flexibility to allow the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][5] Linkers that are too short may prevent the complex from forming, while those that are too long can lead to unproductive binding and the "hook effect".[6]

  • Influencing Physicochemical Properties: The linker's composition dictates the PROTAC's solubility, metabolic stability, and cell permeability. Hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve aqueous solubility, whereas more hydrophobic alkyl linkers can enhance cell membrane penetration.[2][6]

  • Determining Selectivity: The linker's structure can impart selectivity. By orienting the two ligands in a specific conformation, the linker can favor the degradation of one target protein over closely related ones.[2][4]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Comparative Analysis of Linker Performance

The choice of linker chemistry is a critical optimization step in PROTAC design. The most common linker motifs are flexible alkyl and PEG chains, but more rigid structures are increasingly employed to fine-tune activity.[4]

Alkyl and Polyethylene Glycol (PEG) Linkers

Flexible linkers like alkyl and PEG chains are the most widely used due to their synthetic accessibility and ability to allow for productive ternary complex formation across a range of lengths.[4]

  • Alkyl Chains: These are hydrophobic and offer a high degree of flexibility. Their length is a key parameter that must be optimized. For example, in a study on TBK1-targeting PROTACs, linkers shorter than 12 atoms showed no degradation, while those between 12 and 29 atoms exhibited potent, submicromolar degradation. A 21-atom linker provided the highest efficacy with a DC50 of 3 nM and Dmax of 96%.[4]

  • PEG Linkers: These are more hydrophilic than alkyl chains and can improve the solubility and bioavailability of the PROTAC molecule.[6] However, they can also increase the molecular weight and polar surface area, potentially reducing cell permeability. The choice between alkyl and PEG often involves balancing solubility and permeability requirements.

Rigid and Semi-Rigid Linkers

Incorporating rigid structural elements like alkynes, triazoles, or piperazine rings can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[5][6]

  • Rigidity and Potency: Increasing linker rigidity has been shown to enhance degradation activity by improving the geometric fit between the POI and the E3 ligase.[5] In one study, replacing a flexible alkyl linker with a more rigid spirocyclic scaffold doubled the degradation activity of an IRAK4-targeting PROTAC.[5]

  • Selectivity: Rigid linkers can reduce the number of possible binding modes, thereby enhancing selectivity for the target protein over others.

Quantitative Data Summary

The following tables summarize the performance of various PROTACs, highlighting the impact of linker length and composition on degradation efficacy.

Table 1: Effect of Linker Length on PROTAC Efficacy

PROTAC Target E3 Ligase Linker Type Linker Length (atoms) DC50 Dmax Cell Line
ERα VHL PEG-based 9 > 10 µM - MCF7
ERα VHL PEG-based 12 ~1 µM > 80% MCF7
ERα VHL PEG-based 16 < 1 µM > 90% MCF7
ERα VHL PEG-based 19 > 1 µM ~70% MCF7
TBK1 VHL Alkyl/Ether < 12 Inactive - -
TBK1 VHL Alkyl/Ether 21 3 nM 96% -
TBK1 VHL Alkyl/Ether 29 292 nM 76% -

Data synthesized from multiple studies.[4][7][8] Optimal performance is highlighted in bold.

Table 2: Effect of Linker Composition and Rigidity on PROTAC Efficacy

PROTAC Target E3 Ligase Linker Type DC50 Dmax Cell Line Key Finding
HDAC3 VHL Flexible (Amide) 0.64 µM >90% HCT116 Potent but less selective degradation.
HDAC3 VHL Rigidified (Propargyl) 0.44 µM 77% HCT116 Enhanced selectivity for HDAC3 over HDAC1/2.[9]
KRAS G12C CRBN - 0.03 µM - NCI-H358 Lower DC50 value.[10]

| KRAS G12C | VHL | - | 0.1 µM | - | NCI-H358 | Sustained degradation over a wider dose range.[10] |

// Connections Length -> Ternary_Complex; Rigidity -> Ternary_Complex; Composition -> Solubility; Composition -> Permeability;

Solubility -> DC50; Permeability -> DC50; Ternary_Complex -> DC50; Ternary_Complex -> Dmax; Ternary_Complex -> Selectivity; }

Caption: Relationship between linker properties and ultimate PROTAC efficacy.

Experimental Protocols

Evaluating the efficacy of a novel PROTAC requires a series of well-defined experiments. The following are generalized protocols for key assays.

Protein Degradation Assay via Western Blot

This assay directly measures the reduction in the level of the target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein bands. The POI band intensity is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. From this data, DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values can be determined.[9][11]

Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC, which can be correlated with its degradation activity.[7]

  • Cell Plating and Treatment: Seed cells in a 96-well plate. After 24 hours, treat with a serial dilution of the PROTAC for an extended period (e.g., 48-72 hours).

  • Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or MTS reagent.

  • Measurement: For CellTiter-Glo, measure luminescence using a plate reader. For MTS, measure absorbance at 490 nm.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and plot the dose-response curve to determine the IC50 value.

In-Cell Ubiquitination Assay

This assay confirms that protein loss is due to ubiquitination, a key step in the PROTAC mechanism.[10][12]

  • Cell Treatment: Treat cells with the PROTAC at its approximate DC50 concentration for a shorter duration (e.g., 2-4 hours). To observe the accumulation of ubiquitinated proteins, include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody against the POI.

  • Western Blot Analysis: Elute the captured proteins from the beads and analyze them by Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.

// Nodes Design [label="PROTAC Design &\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Biochemical Assays\n(e.g., FP, TR-FRET)\n- Binary Binding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Cell Permeability\nAssay (e.g., Caco-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Western Blot:\nProtein Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response:\nCalculate DC50 & Dmax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Mechanism Validation\n(Ubiquitination Assay,\nProteasome Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Profiling\n(Global Proteomics)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Design -> Binding; Binding -> Permeability; Permeability -> Degradation; Degradation -> DoseResponse; DoseResponse -> Validation; DoseResponse -> Selectivity; }

Caption: A typical experimental workflow for evaluating novel PROTAC degraders.

Conclusion

The linker is a central component in the design of effective PROTACs, with its composition, length, and flexibility having a profound impact on the final therapeutic agent's potency, selectivity, and pharmaceutical properties. While flexible alkyl and PEG linkers remain a reliable starting point, the rational design of more rigid and functionalized linkers is proving to be a powerful strategy for optimizing degradation efficacy. A systematic approach, combining rational design with a robust suite of biochemical and cellular assays, is essential for unlocking the full potential of this promising therapeutic modality.

References

Measuring the Impact of PEGylation on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the impact of PEGylation on a protein's biological activity is a critical consideration that requires careful evaluation. This guide provides a comparative analysis of the effects of PEGylation on protein activity, supported by experimental data and detailed methodologies.

The Double-Edged Sword of PEGylation

PEGylation can significantly alter a protein's interaction with its target, sometimes leading to a decrease in in vitro biological activity. This reduction is often attributed to several factors:

  • Steric Hindrance: The bulky PEG chains can physically obstruct the protein's active site or receptor-binding domains, impeding its ability to interact with its target.

  • Conformational Changes: The attachment of PEG can induce subtle changes in the protein's three-dimensional structure, potentially altering the conformation of the active site.

  • Reduced Diffusion: The increased hydrodynamic radius of the PEGylated protein can slow its diffusion and, consequently, the rate of its interaction with its target.

Despite a potential decrease in in vitro activity, the in vivo efficacy of PEGylated proteins is often significantly enhanced due to their improved pharmacokinetic profiles. The extended half-life and reduced clearance can lead to a more sustained therapeutic effect, compensating for the lower specific activity.[1]

Quantitative Comparison of Native vs. PEGylated Protein Activity

The extent to which PEGylation affects protein activity is highly dependent on the protein itself, the size and structure of the PEG molecule, the degree of PEGylation (the number of PEG chains attached), and the specific site of conjugation. Site-specific PEGylation, which targets amino acids distant from the active or binding sites, is a key strategy to minimize activity loss.[2]

Below is a summary of quantitative data from various studies comparing the in vitro activity of native proteins with their PEGylated counterparts.

ProteinPEG MoietyDegree of PEGylationAssay TypeRemaining Activity (% of Native)Reference
Interferon-α2a40 kDa branched PEGMono-PEGylatedAntiviral Activity~7%[3]
Interferon-α2b12 kDa linear PEGMono-PEGylatedAntiviral ActivityHigher than 40 kDa branched PEG-IFN-α2a[4]
Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)Not SpecifiedMono-PEGylatedCell Proliferation~90%[5]
Consensus Interferon (C-IFN)Not SpecifiedMono-PEGylatedAntiviral Activity~88%[5]
α-Chymotrypsin700, 2000, or 5000 Da linear PEG6 PEG moleculesEnzyme Kinetics (kcat)~50-60%[6]

Key Experimental Protocols for Measuring Protein Activity

Accurate assessment of the biological activity of PEGylated proteins is crucial. The following are detailed methodologies for commonly used assays.

Antiviral Activity Assay for PEGylated Interferon (Cytopathic Effect Inhibition Assay)

This assay measures the ability of interferon to protect cells from viral infection.

Principle: Interferons induce an antiviral state in cells, making them resistant to viral replication. The biological activity is quantified by determining the concentration of interferon required to inhibit the cytopathic effect (CPE) caused by a virus.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[7]

  • Sample Preparation: Prepare serial dilutions of the native and PEGylated interferon in cell culture medium.

  • Treatment: Add the interferon dilutions to the wells containing the cell monolayer and incubate for 18-24 hours to allow for the induction of an antiviral state.[7]

  • Viral Infection: Infect the cells with a predetermined amount of a challenge virus (e.g., Encephalomyocarditis virus - EMCV) that is sufficient to cause 100% CPE in untreated control wells.[7]

  • Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (typically 24-48 hours).

  • Staining: Stain the cells with a dye that stains viable cells (e.g., crystal violet).[7]

  • Quantification: The amount of dye retained in each well is proportional to the number of viable cells. The antiviral activity is calculated by determining the concentration of interferon that results in a 50% reduction in CPE compared to the virus control.

Cell Proliferation Assay for PEGylated G-CSF (MTT or WST-1 Assay)

This assay measures the ability of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate the proliferation of a responsive cell line.

Principle: G-CSF is a cytokine that stimulates the proliferation and differentiation of neutrophil precursor cells. Its activity can be measured by quantifying the increase in the number of viable cells in a G-CSF-dependent cell line.

Protocol:

  • Cell Seeding: Plate a G-CSF-dependent cell line (e.g., NFS-60) in a 96-well plate.

  • Sample Preparation: Prepare serial dilutions of native and PEGylated G-CSF in cell culture medium.

  • Treatment: Add the G-CSF dilutions to the cells and incubate for a period that allows for significant cell proliferation (e.g., 48-72 hours).

  • Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well.

  • Incubation: Incubate the plate for a few hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells. The activity is determined by comparing the dose-response curves of the native and PEGylated G-CSF.

Enzyme Kinetics Assay for PEGylated Proteases (e.g., Chymotrypsin)

This assay measures the catalytic efficiency of an enzyme.

Principle: The activity of an enzyme is determined by measuring the rate at which it converts a specific substrate into a product. For chromogenic substrates, this can be monitored by a change in absorbance.

Protocol for Chymotrypsin Activity Assay:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2).[8]

    • Prepare a solution of a chromogenic substrate for chymotrypsin, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[8][9]

    • Prepare solutions of native and PEGylated chymotrypsin of known concentrations.[8]

  • Assay Setup:

    • In a quartz cuvette, mix the buffer and substrate solution.[8]

    • Place the cuvette in a spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).[8][9]

  • Reaction Initiation:

    • Add a small volume of the enzyme solution to the cuvette to initiate the reaction.[8][9]

  • Data Acquisition:

    • Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time.[8][9]

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Perform the assay at various substrate concentrations to determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). The catalytic rate constant (kcat) can then be calculated from Vmax.

    • Compare the kinetic parameters (KM and kcat) of the native and PEGylated enzyme to assess the impact of PEGylation on catalytic efficiency. A decrease in kcat or an increase in KM indicates a reduction in activity.[6]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a therapeutic protein is crucial. For many PEGylated proteins, this involves interaction with cell surface receptors and the initiation of intracellular signaling cascades.

Interferon Signaling Pathway

Interferons exert their antiviral, antiproliferative, and immunomodulatory effects by binding to specific cell surface receptors and activating the JAK-STAT signaling pathway.[5][6][10] PEGylation can potentially interfere with the initial receptor binding step, thereby attenuating the downstream signaling cascade.[2]

Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN PEGylated Interferon-α IFNAR1 IFNAR1 PEG-IFN->IFNAR1 Binding IFNAR2 IFNAR2 PEG-IFN->IFNAR2 TYK2 TYK2 IFNAR1->TYK2 Activation JAK1 JAK1 IFNAR2->JAK1 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocation & Binding ISG Interferon Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Response Antiviral, Antiproliferative, Immunomodulatory Effects ISG->Antiviral_Response

Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-α.

General Experimental Workflow for Measuring Protein Activity

The following diagram illustrates a typical workflow for comparing the activity of a native protein with its PEGylated form.

Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Native_Protein Native Protein (Control) Serial_Dilution Prepare Serial Dilutions Native_Protein->Serial_Dilution PEG_Protein PEGylated Protein (Test) PEG_Protein->Serial_Dilution Assay_Plate Perform Biological Assay (e.g., Cell-based, Enzymatic) Serial_Dilution->Assay_Plate Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Assay_Plate->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response EC50_IC50 Calculate EC50/IC50 or Kinetic Parameters Dose_Response->EC50_IC50 Comparison Compare Activity (Native vs. PEGylated) EC50_IC50->Comparison

References

Safety Operating Guide

Essential Guide to the Proper Disposal of m-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like m-PEG4-t-butyl ester are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for m-PEG4-t-butyl ester, emphasizing adherence to institutional and regulatory standards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of m-PEG4-t-butyl ester and related compounds is presented below. Understanding these properties is the first step in a safe disposal plan.

PropertyValue/InformationSource
Chemical Name m-PEG4-t-butyl esterN/A
Synonyms tert-Butyl 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoateN/A
Molecular Formula C14H28O6N/A
Molecular Weight 292.37 g/mol N/A
Appearance Likely a liquid or low-melting solidInferred from related compounds
Solubility Soluble in water, DMSO, DCM, DMFBroadPharm

Note: A specific Safety Data Sheet (SDS) for m-PEG4-t-butyl ester was not located. Properties are based on information for closely related PEG-ester compounds.

Standard Disposal Protocol for m-PEG4-t-butyl ester

The following step-by-step protocol is based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Step 1: Personal Protective Equipment (PPE)

Before handling m-PEG4-t-butyl ester for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.

  • Designated Waste Container:

    • Use a dedicated, chemically compatible waste container for m-PEG4-t-butyl ester. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof screw-on cap.[1][2]

    • Do not use metal containers for any chemical waste unless specifically approved.[1]

  • Avoid Mixing Waste:

    • Do not mix m-PEG4-t-butyl ester with other waste streams, particularly strong acids, bases, or oxidizing agents.[3]

    • Collect halogenated and non-halogenated solvent wastes in separate containers.[4]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" .[1][2]

  • Clearly list all chemical constituents, including "m-PEG4-t-butyl ester" and any solvents used.

  • Include the name of the principal investigator or responsible person and the laboratory location.

  • Keep the container closed at all times except when adding waste.[1][5]

Step 4: Storage of Chemical Waste

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be away from general lab traffic and potential ignition sources.

  • Ensure secondary containment is used to capture any potential leaks or spills.[2]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[2]

Step 5: Arranging for Disposal
  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or a licensed chemical waste disposal contractor.[6]

  • Complete any required waste pickup forms, ensuring the information matches the container label exactly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of m-PEG4-t-butyl ester.

G Figure 1. Disposal Workflow for m-PEG4-t-butyl ester A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Use a Designated, Compatible Waste Container A->B Prepare C Step 3: Label Container 'Hazardous Waste' & Contents B->C Collect D Step 4: Store Securely in Satellite Accumulation Area C->D Store E Step 5: Arrange for Pickup by Institutional EHS or Contractor D->E Dispose

Caption: Figure 1. Disposal Workflow for m-PEG4-t-butyl ester

Important Considerations for PEG Compounds

Polyethylene glycol (PEG) itself is often considered biodegradable and of low toxicity.[6] However, it is crucial to note that:

  • The biodegradability of PEG can be debated, with some sources indicating it is not biodegradable.[7]

  • The addition of the t-butyl ester group may alter the toxicological and environmental properties of the molecule.

  • Therefore, it is safest to treat m-PEG4-t-butyl ester as a regulated chemical waste unless confirmed otherwise by a specific Safety Data Sheet or your institution's EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.

References

Personal protective equipment for handling m-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG4-t-butyl ester. It outlines personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of m-PEG4-t-butyl ester and related compounds is presented below. This data is essential for understanding the substance's behavior and potential hazards.

PropertyValueSource
Molecular FormulaC14H28O6Guidechem[1]
Molecular Weight292.372 g/mol Guidechem[1]
Physical FormColorless oilConju-Probe[2][3]
SolubilityWater, DMSO, DCM, DMFBroadPharm[4]
Storage Temperature-20°CBroadPharm[4]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[5][6][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6][8]
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.[5][6]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary if aerosols are generated.[8]

Standard Operating Procedures for Handling

Adherence to the following procedural steps is critical for the safe handling of m-PEG4-t-butyl ester.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Set up in a well-ventilated fume hood prep_ppe->prep_setup handle_aliquot Aliquot the required amount of m-PEG4-t-butyl ester prep_setup->handle_aliquot handle_reaction Perform the reaction under inert atmosphere if necessary handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of waste in designated chemical waste containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe

Figure 1. A workflow diagram for the safe handling of m-PEG4-t-butyl ester.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.[5][6] Set up your workspace in a chemical fume hood to ensure adequate ventilation.

  • Handling :

    • Carefully measure and transfer the required amount of m-PEG4-t-butyl ester.

    • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

    • Keep the container tightly closed when not in use.

  • Storage : Store m-PEG4-t-butyl ester at -20°C in a tightly sealed container.[4]

  • Spill Management : In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Disposal Plan

All waste containing m-PEG4-t-butyl ester must be treated as chemical waste.

Waste Disposal Protocol

Waste TypeDisposal ContainerProcedure
Contaminated Solids Labeled, sealed chemical waste containerIncludes used gloves, absorbent materials, and empty containers.
Liquid Waste Labeled, sealed chemical waste containerAll solutions containing m-PEG4-t-butyl ester.

Dispose of all chemical waste through your institution's environmental health and safety office. Do not pour chemical waste down the drain.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.